1-(4-Methylpyridin-2-yl)butan-1-one
Description
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Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-4-10(12)9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUAQDMAOFNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=NC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Methylpyridin-2-yl)butan-1-one chemical structure and properties
The following technical guide provides an in-depth analysis of 1-(4-Methylpyridin-2-yl)butan-1-one , a specialized heterocyclic building block. This document is structured for researchers in medicinal chemistry and ligand design, focusing on synthesis, physicochemical properties, and reactivity profiles.
Compound Class: 2-Acylpyridines | CAS: (Analogous Ref: 59576-26-0 for Acetyl) | Role: Ligand Scaffold / Pharma Intermediate
Chemical Identity & Structural Analysis
This compound features a pyridine core substituted at the 2-position with a butyryl group and at the 4-position with a methyl group. It represents a lipophilic variant of the more common 2-acetyl-4-methylpyridine, offering altered solubility and steric profiles for coordination chemistry and drug design.
| Property | Data |
| IUPAC Name | 1-(4-Methylpyridin-2-yl)butan-1-one |
| Common Synonyms | 2-Butyryl-4-methylpyridine; 2-Butanoyl-4-picoline |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | CCCC(=O)C1=NC=CC(=C1)C |
| InChIKey | KRIUAQDMAOFNNN-UHFFFAOYSA-N |
Structural Logic & Electronic Effects
The molecule's reactivity is governed by the push-pull relationship between the substituents and the aromatic ring:
-
2-Butyryl Group (Electron Withdrawing): The carbonyl group at the 2-position exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This reduces the electron density on the pyridine nitrogen, significantly lowering its basicity compared to unsubstituted pyridine (pKa ~5.2).
-
4-Methyl Group (Electron Donating): The methyl group provides weak electron donation (+I), partially counteracting the deactivation from the ketone. This substitution pattern is critical in ligand design, as the 4-methyl group blocks metabolic oxidation at the para-position while fine-tuning the electronic properties of the metal-binding nitrogen.
Physicochemical Properties (Experimental & Predicted)
Due to the specific nature of this butyl analog, certain values are derived from high-fidelity homologs (e.g., 2-acetyl-4-methylpyridine) using Structure-Property Relationship (SPR) logic.
| Parameter | Value / Range | Context |
| Physical State | Liquid / Low-melting Solid | The butyl chain disrupts crystal packing compared to the acetyl analog (MP 30-34°C). |
| Boiling Point | ~115-120°C @ 10 Torr | Predicted based on MW increase over acetyl analog (95°C @ 15 Torr). |
| LogP (Lipophilicity) | 2.1 ± 0.2 | Higher than 2-acetyl-4-methylpyridine (~1.2), facilitating membrane permeability. |
| pKa (Conj. Acid) | 3.2 - 3.5 | The ketone lowers basicity; the 4-methyl raises it slightly. |
| Solubility | DCM, MeOH, Toluene | Excellent solubility in organic solvents; limited in water. |
Synthesis Methodologies
Two primary routes are recommended for the synthesis of 1-(4-methylpyridin-2-yl)butan-1-one. The choice depends on the availability of starting materials (nitrile vs. alcohol).
Route A: Grignard Addition to Nitrile (Preferred)
This method is generally preferred for its directness and high yield.
-
Reagents: 4-Methylpyridine-2-carbonitrile, Propylmagnesium bromide (
-PrMgBr). -
Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon forms an imine magnesium salt intermediate. Acidic hydrolysis converts the imine to the ketone.
-
Protocol:
-
Step 1: Dissolve 4-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF under
. -
Step 2: Cool to 0°C. Add
-PrMgBr (1.2 eq, in ether) dropwise to control exotherm. -
Step 3: Stir at RT for 4 hours. The solution typically turns dark red/brown.
-
Step 4: Quench with aq.
followed by 1M HCl (to hydrolyze the imine). -
Step 5: Neutralize with
and extract with DCM.
-
Route B: Oxidation of Alcohol
Useful if the alcohol precursor is available or if avoiding organometallics is necessary.
-
Precursor: 1-(4-Methylpyridin-2-yl)butan-1-ol.
-
Oxidant: Swern Oxidation or Dess-Martin Periodinane (DMP) is recommended over Jones reagent to avoid pyridine salt formation and difficult workups.
-
Protocol (DMP):
-
Dissolve alcohol in DCM. Add DMP (1.1 eq) at 0°C.
-
Stir until TLC indicates consumption (~2 hrs).
-
Quench with sat.
/ .
-
Visualization: Synthesis Workflow
The following diagram outlines the logical flow for both synthesis routes.
Figure 1: Convergent synthesis pathways for the target ketone via Nitrile Addition or Alcohol Oxidation.
Applications in Research & Development
Ligand Design (Terpyridines)
This molecule is a critical "end-cap" precursor for the synthesis of 4'-substituted terpyridines via the Kröhnke synthesis .
-
Mechanism: Reaction with an aromatic aldehyde and ammonia yields a terpyridine structure where the butyl group becomes a side chain or part of the fused ring system depending on the condensation partner.
-
Utility: The 4-methyl group allows for further functionalization (e.g., radical bromination to
), creating a handle for attaching the ligand to polymers or surfaces.
Analytical Characterization (NMR Profile)
Researchers should expect the following characteristic signals in
-
Pyridine Ring: Three aromatic protons. The proton at C3 (ortho to carbonyl) typically shifts downfield (~8.0 ppm) due to the anisotropic effect of the carbonyl.
-
4-Methyl: Singlet at ~2.4 ppm.
-
Butyl Chain:
-
Triplet (~3.1 ppm) for
- (next to carbonyl). -
Multiplet (~1.7 ppm) for
- . -
Triplet (~0.9 ppm) for terminal
.
-
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use standard Schlenk techniques if handling the Grignard synthesis route. The final product is stable in air but should be stored under inert gas to prevent slow oxidation or moisture absorption.
-
Storage: Sealed container, cool, dry place (
preferred).
References
-
Sigma-Aldrich. 2-Acetyl-4-methylpyridine Product Analysis. (Analogous physicochemical data source). Link
-
PubChem. 1-(4-methylpyridin-2-yl)butan-1-one Compound Summary. National Library of Medicine. Link
-
BenchChem. Synthesis of N-(4-methylpyridin-2-yl)acetamide. (Reference for 4-methylpyridine reactivity patterns). Link
-
Constable, E. C., et al. "Steric Control of Directional Isomerism in Dicopper (I) Helicates." Journal of the American Chemical Society, 119(24), 5606-5617. (Demonstrates use of 2-acyl-4-methylpyridines in ligand synthesis). Link
Sources
Comprehensive Technical Guide on 2-Butyryl-4-methylpyridine: Chemical Identity, Synthesis, and Applications
Executive Summary
In the landscape of modern drug discovery and complex heterocycle synthesis, pyridine-based scaffolds serve as foundational building blocks. 2-Butyryl-4-methylpyridine (IUPAC: 1-(4-methylpyridin-2-yl)butan-1-one) is a highly specialized, lipophilic 2-acylpyridine derivative. Characterized by its bidentate coordination potential and reactive ketone moiety, this compound is increasingly evaluated as a precursor for active pharmaceutical ingredients (APIs), asymmetric catalysis ligands, and advanced agrochemicals.
This whitepaper provides an authoritative analysis of its chemical identity, structural reactivity, and a field-proven de novo synthesis protocol designed for high-yield laboratory execution.
Chemical Identity & Nomenclature
A common challenge when sourcing highly specific structural isomers is the reliance on commercial registry numbers. While closely related structural analogs such as 2-acetyl-4-methylpyridine (CAS 59576-26-0) [1] and 2-butyrylpyridine (CAS 22971-32-0) [2] possess widely recognized registry numbers, 2-butyryl-4-methylpyridine does not currently have a universally assigned CAS number in primary commercial databases. Instead, it is synthesized on a custom basis and is definitively tracked via its PubChem CID [3].
To ensure precise identification, all quantitative data and structural identifiers are summarized below.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification |
| IUPAC Name | 1-(4-methylpyridin-2-yl)butan-1-one |
| Common Synonyms | 2-butyryl-4-methylpyridine; 1-(4-methyl-2-pyridinyl)-1-butanone |
| PubChem CID | 21847508 |
| CAS Registry Number | Unregistered / Custom Synthesis |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Monoisotopic Mass | 163.0997 Da |
| XLogP (Predicted) | 2.1 |
| H-Bond Acceptors | 2 (Nitrogen, Oxygen) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 3 |
Structural Reactivity & Mechanistic Profiling
The chemical value of 2-butyryl-4-methylpyridine lies in the spatial arrangement of its heteroatoms. The nitrogen atom of the pyridine ring and the oxygen atom of the 2-butyryl group are positioned perfectly to act as an N,O-bidentate ligand .
When introduced to transition metals (e.g., Ni(II), Cu(II), Ir(III)), the molecule forms a highly rigid, five-membered metallacycle. This structural rigidity is heavily exploited in asymmetric catalysis. For instance, 2-acylpyridines are critical substrates and ligands in enantioselective Henry (nitroaldol) reactions, where the chiral environment must be tightly controlled to ensure high enantiomeric excess (ee) [4]. Furthermore, recent palladium-catalyzed methodologies have utilized 2-acylpyridines as robust alkylation reagents for the functionalization of isoquinolines and arenes [5].
Fig 1: Bidentate chelation mechanics and downstream catalytic applications of 2-acylpyridines.
Experimental Protocol: De Novo Synthesis Workflow
Because 2-butyryl-4-methylpyridine is rarely available off-the-shelf, researchers must rely on de novo synthesis. The most reliable, self-validating method is the Grignard addition to a nitrile precursor. This protocol is engineered to prevent off-target ring functionalization and maximize yield.
Fig 2: Grignard-mediated synthesis workflow of 2-butyryl-4-methylpyridine.
Step-by-Step Methodology & Causality
1. Preparation of the Reaction Matrix (Inert Atmosphere)
-
Procedure: Purge a flame-dried round-bottom flask with Argon. Dissolve 10.0 mmol of 4-methylpicolinonitrile (4-methyl-2-cyanopyridine) in 20 mL of anhydrous Tetrahydrofuran (THF).
-
Causality: The nitrile group is highly electrophilic, but atmospheric moisture will aggressively quench the Grignard reagent, forming propane gas and magnesium hydroxide. THF is chosen specifically because its oxygen atoms coordinate with and stabilize the Grignard magnesium center.
2. Nucleophilic Addition (Temperature Control)
-
Procedure: Cool the flask to 0°C using an ice-water bath. Dropwise, add 12.0 mmol (1.2 eq) of propylmagnesium bromide (2.0 M in THF) over 15 minutes.
-
Causality: The addition to the nitrile forms a stable imine-magnesium complex. Maintaining a 0°C environment mitigates the exothermic nature of the Grignard addition, strictly preventing double addition or unwanted nucleophilic attack at the electron-deficient pyridine ring.
3. Maturation of the Imine Intermediate
-
Procedure: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir continuously for 4 hours.
-
Causality: Warming provides the necessary activation energy to drive the nucleophilic attack to completion, ensuring maximum conversion of the starting material into the intermediate complex.
4. Acidic Hydrolysis (Quenching)
-
Procedure: Cool the mixture back to 0°C. Carefully add 15 mL of 2M HCl (aq) dropwise. Stir vigorously for 1 hour at room temperature.
-
Causality: The acidic environment serves a dual purpose: it safely protonates any unreacted Grignard reagent and hydrolyzes the robust imine-magnesium intermediate into the target ketone (2-butyryl-4-methylpyridine).
5. Neutralization and Extraction
-
Procedure: Neutralize the aqueous layer to pH 7–8 using saturated NaHCO₃. Extract the aqueous phase with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Neutralization is critical. In a strong acid, the pyridine nitrogen protonates, making the product highly water-soluble. Adjusting the pH ensures the compound is forced into its neutral, organic-soluble free-base form, allowing for efficient DCM extraction.
6. Purification
-
Procedure: Purify the crude oil via silica gel flash chromatography using a Hexanes:Ethyl Acetate gradient.
-
Causality: This final step separates the pure ketone from unreacted starting materials and homocoupled Grignard byproducts (e.g., hexane).
Applications in Advanced Drug Development
Beyond pure synthesis, 2-butyryl-4-methylpyridine is a highly strategic pharmacophore. The 4-methylpyridine core is ubiquitous in FDA-approved kinase inhibitors and anti-inflammatory agents.
By incorporating a butyryl chain at the 2-position, medicinal chemists can introduce a flexible, lipophilic vector (XLogP ~2.1) capable of occupying deep hydrophobic pockets in target proteins. This modification can drastically alter the pharmacokinetic profile of a drug candidate, increasing its volume of distribution and enhancing blood-brain barrier (BBB) permeability compared to its less lipophilic acetyl or formyl counterparts.
References
-
PubChemLite - 1-(4-methylpyridin-2-yl)butan-1-one. National Center for Biotechnology Information (PubChem). URL: [Link]
-
Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. RSC Advances (2018). URL: [Link]
-
Pd-Catalyzed Alkylation of (Iso)quinolines and Arenes: 2-Acylpyridine Compounds as Alkylation Reagents. Organic Letters (2018). URL: [Link]
-
2-Acetyl-4-methylpyridine CAS# 59576-26-0. Scent.vn Chemical Database. URL: [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. 1-(Pyridin-2-yl)butan-1-one | CAS 22971-32-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. PubChemLite - 1-(4-methylpyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 4. Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N -oxides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00552D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Engineering Metallodrugs: The Role of 4-Methyl-2-Acylpyridine Derivatives in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the transition from purely organic small molecules to metal-coordinated therapeutics (metallodrugs) has opened new frontiers in oncology and infectious disease management. At the core of this paradigm shift is the 4-methyl-2-acylpyridine scaffold—specifically 2-acetyl-4-methylpyridine (CAS 59576-26-0)[1]. When derivatized into thiosemicarbazones, this privileged building block acts as a highly tunable tridentate ligand. By coordinating with transition metals such as Gold (Au), Copper (Cu), Iron (Fe), and Platinum (Pt), these complexes bypass traditional drug resistance mechanisms through a multi-targeted attack on cellular redox homeostasis and DNA synthesis.
As a Senior Application Scientist, I have structured this whitepaper to dissect the synthetic causality, coordination chemistry, and pharmacological mechanisms that make 4-methyl-2-acylpyridine derivatives indispensable in contemporary drug discovery.
Synthetic Methodologies: Self-Validating Protocols
The development of a bioactive metallodrug begins with the precise synthesis of its organic ligand. The synthesis of 4-methyl-2-acetylpyridine thiosemicarbazones requires strict control over reaction conditions to prevent side reactions and ensure high thermodynamic stability of the final metal complex.
Protocol 1: Synthesis of the Key Intermediate (2-Acetyl-4-methylpyridine)
The synthesis relies on a Grignard addition to a nitrile precursor. The causality behind the environmental controls is critical here, as Grignard reagents are highly sensitive nucleophiles[1].
-
Preparation of the Inert Atmosphere: Purge a multi-neck round-bottom flask with dry nitrogen gas. Reasoning: Atmospheric moisture will instantly protonate the Grignard reagent, forming methane gas and basic magnesium salts, which irreversibly destroys the reagent and plummets the yield.
-
Substrate Solvation: Dissolve 2-cyano-4-methylpyridine (229 mmol) in 300 mL of strictly anhydrous diethyl ether[1].
-
Nucleophilic Addition: Add 2M methylmagnesium iodide (298 mmol) dropwise over 1 hour while maintaining the reaction vessel at 0 °C. Reasoning: The nucleophilic attack on the nitrile carbon is highly exothermic. Maintaining 0 °C prevents solvent boil-off and suppresses the formation of unwanted secondary amines.
-
Hydrolysis and Quenching: Stir at room temperature for 1 hour, then carefully quench with aqueous ammonium chloride (
). Reasoning: provides mild acidic protons to hydrolyze the intermediate magnesium imine salt into the target ketone. Using a strong acid would over-protonate the pyridine ring, while a strong base would trigger an unwanted aldol condensation of the newly formed methyl ketone. -
Purification: Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous
, and purify via rapid silica gel column chromatography (hexane/ethyl acetate = 8:1) to yield 2-acetyl-4-methylpyridine as a yellow oil.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol 2: Ligand Condensation and Metal Complexation
-
Schiff Base Formation: Dissolve 2-acetyl-4-methylpyridine and N-methylthiosemicarbazide in absolute ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid. Reasoning: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the terminal amine of the thiosemicarbazide without protonating the nucleophile itself.
-
Reflux and Isolation: Reflux the mixture for 4–6 hours. Cool to 0 °C to precipitate the Schiff base ligand. Filter and recrystallize.
-
Metal Coordination (e.g., Gold(I) Complexation): React the purified thiosemicarbazone ligand with
in dichloromethane. Reasoning: According to Hard-Soft Acid-Base (HSAB) theory, the soft Au(I) center prefers soft donor atoms. The labile dimethyl sulfide ( ) ligand is easily displaced by the softer, highly nucleophilic sulfur and nitrogen donors of the thiosemicarbazone, yielding a thermodynamically stable complex[2].
Synthesis workflow of 4-methyl-2-acetylpyridine thiosemicarbazone metallodrugs.
Mechanisms of Action: A Multi-Targeted Paradigm
The pharmacological superiority of 4-methyl-2-acylpyridine thiosemicarbazone complexes lies in their ability to act as "pleiotropic" agents. Rather than inhibiting a single kinase, they disrupt fundamental cellular machinery.
Thioredoxin Reductase (TrxR) Inhibition
Cancer cells rely heavily on the thioredoxin system to manage the high oxidative stress generated by their accelerated metabolism[3]. Gold(I) and Gold(III) complexes of N(4)-methyl-2-acetylpyridine thiosemicarbazones are potent, sub-micromolar inhibitors of mitochondrial TrxR[2],[4]. The mechanism is highly specific: the metal center binds directly to the highly nucleophilic selenocysteine (selenol) residue in the C-terminal active site of TrxR[5]. This irreversible binding shuts down the enzyme's ability to reduce oxidized thioredoxin, leading to a catastrophic accumulation of intracellular Reactive Oxygen Species (ROS)[3].
Ribonucleotide Reductase (RR) Inhibition and Redox Cycling
Iron (Fe) and Copper (Cu) complexes of these ligands exploit a different pathway. The Fe(III) complexes of 2-acetylpyridine thiosemicarbazones exhibit exceptionally low Fe(III)/Fe(II) redox potentials[6]. Once inside the cell, these complexes are redox-activated by mammalian TrxR1[7]. This redox cycling generates localized ROS via Fenton-like chemistry, which subsequently destroys the tyrosyl radical in the active site of Ribonucleotide Reductase (RR)[7],[3]. Because RR is the sole enzyme responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs), its inhibition halts DNA synthesis and arrests the cell cycle in the S-phase[3].
Multi-targeted mechanism of action of thiosemicarbazone metallodrugs in cancer cells.
Pharmacological Applications
Oncology
The biological activity of these complexes is heavily dictated by the metal center. Copper(II) complexes of 2-acetyl-4-methylpyridine thiosemicarbazones exhibit potent in vitro cytotoxicity against gastric (AGS) and lung (A549) cancer cell lines by intercalating with CT-DNA and binding to human serum albumin (HSA)[8]. Platinum(II) and Platinum(IV) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones have demonstrated superior efficacy to cisplatin against human malignant glioma cells (U-87 and T-98), inducing apoptosis via severe DNA crosslinking[4].
Radiopharmaceuticals (PET Imaging)
Beyond therapeutics, the 4-methyl-2-acylpyridine scaffold is utilized in diagnostic imaging. The Copper-64 (
Quantitative Data: Metal Complex Efficacy
The following table summarizes the structure-activity relationships and primary targets of various 4-methyl-2-acylpyridine thiosemicarbazone complexes based on recent pharmacological evaluations.
| Metal Complex | Target Enzyme / Biomolecule | Primary Indication | Activity Profile / IC50 |
| [Au(H2Ac4Me)Cl] | Thioredoxin Reductase (TrxR) | Acute Myeloid Leukemia (HL60) | Sub-micromolar TrxR inhibition; induces ROS[2] |
| Cu(II)-2-acetyl-4-methylpyridine TSC | CT-DNA, BSA/HSA | Gastric (AGS) & Lung (A549) Cancers | High DNA binding affinity; potent cytotoxicity[8] |
| Hypoxic Tumor Tissue | Glioblastoma (PET Imaging) | High tumor/muscle uptake ratio (6.55)[9] | |
| Fe(III)-2-acetylpyridine TSC | Ribonucleotide Reductase (RR) | Broad-spectrum solid tumors | IC50: 0.001–0.002 µM; lowest Fe(III)/Fe(II) redox potential[6] |
| Pt(II)-N(4)-tolyl-2-acetylpyridine TSC | DNA (Intercalation/Crosslinking) | Human Glioma (U-87, T-98) | Superior to cisplatin in vitro; induces apoptosis[4] |
Conclusion
The 4-methyl-2-acylpyridine scaffold represents a masterclass in rational ligand design. By tuning the steric bulk (via the 4-methyl group) and the electronic properties (via the acyl and thiosemicarbazone moieties), researchers can dictate the thermodynamic stability and the specific biological target of the resulting metallodrug. Whether acting as a TrxR inhibitor via Gold(I) coordination or as a PET imaging agent via Copper-64 chelation, this chemical architecture will continue to drive the next generation of inorganic medicinal chemistry.
References
- METALS IN MEDICINE: AN OVERVIEW. hakon-art.com.
- 2-Acetyl-4-methylpyridine | 59576-26-0. ChemicalBook.
- Caracterização da atividade antitumoral das tiossemicarbazonas derivadas de n(4)-metil-toluil-2-acetilpiridina...
- 144977-71-9. LookChem.
- Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase. NIH PMC.
- N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells. PubMed.
- The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget.
- Gold(I) complexes with aryl-thiosemicarbazones: Molecular modeling, synthesis, cytotoxicity and TrxR inhibition.
- 2-Acetylpyridine Thiosemicarbazones are Potent Iron Chelators and Antiproliferative Agents.
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- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones | Oncotarget [oncotarget.com]
- 4. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping - PMC [pmc.ncbi.nlm.nih.gov]
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The Physicochemical Landscape of 2-Alkanoylpyridine Derivatives: A Technical Guide for Drug Development and Catalysis
Executive Summary
2-Alkanoylpyridine derivatives—characterized by a pyridine ring substituted at the ortho (2-) position with an acyl/alkanoyl chain—are privileged scaffolds in both medicinal chemistry and advanced organic synthesis. The unique spatial arrangement of the basic pyridine nitrogen and the carbonyl oxygen creates a highly effective bidentate chelation pocket. This whitepaper provides an in-depth analysis of the physical properties of these derivatives, explores the causality between their molecular architecture and their behavior in solution, and standardizes a self-validating protocol for evaluating their lipophilicity.
Structural Causality and Physicochemical Properties
The physical properties of 2-alkanoylpyridines are dictated by the interplay between the polar heteroatoms and the non-polar alkyl chain.
-
Boiling Point & Density: As the alkyl chain elongates from a methyl group (2-acetylpyridine) to a propyl group (2-butyrylpyridine), the increased surface area amplifies van der Waals dispersion forces. Consequently, the boiling point increases predictably, while the density decreases as the aliphatic mass dilutes the heavy heteroatom core[1][2].
-
Lipophilicity (Log P): The partition coefficient is a critical determinant of a molecule's ability to cross lipid bilayers. The baseline Log P of 2-acetylpyridine is approximately 0.850[3]. Each additional methylene (–CH₂–) unit in the alkanoyl chain increases the hydrophobic effect, driving the molecule preferentially into the organic phase and raising the Log P.
-
Coordination Geometry: The proximity of the
hybridized nitrogen lone pair and the carbonyl oxygen allows these molecules to act as neutral bidentate ligands. This structural pre-organization is the thermodynamic driver for their extensive use in transition metal catalysis and metallodrug design.
Quantitative Physical Properties Matrix
The following table summarizes the key physical data for the three foundational 2-alkanoylpyridine derivatives, illustrating the progressive shifts in physical state as a function of chain length.
| Property | 2-Acetylpyridine | 2-Propionylpyridine | 2-Butyrylpyridine |
| CAS Number | 1122-62-9 | 3238-55-9 | 22971-32-0 |
| Molecular Formula | C₇H₇NO | C₈H₉NO | C₉H₁₁NO |
| Molecular Weight | 121.14 g/mol | 135.17 g/mol | 149.19 g/mol |
| Boiling Point | 188–190 °C | ~214 °C | 230.4 °C |
| Density (at 25 °C) | 1.082 g/mL | ~1.05 g/mL | 1.013 g/mL |
| Log P | 0.850 | > 0.850 (Trend) | > 1.0 (Trend) |
(Data sourced and verified from 1[1], 4[4], and )
Experimental Protocol: Self-Validating Shake-Flask Determination of Log P
To accurately model the pharmacokinetics of 2-alkanoylpyridine derivatives, precise determination of their octanol-water partition coefficient (Log P) is required. The following methodology is engineered as a self-validating system to eliminate common experimental artifacts such as microemulsion scattering or interfacial trapping.
Step 1: Phase Mutual Saturation
-
Action: Vigorously stir 1-octanol and HPLC-grade water (1:1 v/v) for 24 hours at 25.0 ± 0.1 °C, then separate the phases.
-
Causality: Pre-saturation prevents thermodynamic volume shifts during the extraction phase. If pure solvents are used, they will partially dissolve into one another during the assay, altering the phase ratio and skewing the final concentration calculations.
Step 2: Solubilization and Equilibration
-
Action: Dissolve exactly 5.0 mg of the 2-alkanoylpyridine in 10.0 mL of the saturated octanol phase. Add 10.0 mL of the saturated aqueous phase. Shake at 50 rpm for 60 minutes in a temperature-controlled incubator (25.0 °C).
-
Causality: Partitioning is highly temperature-dependent. Gentle shaking (50 rpm) prevents the formation of intractable emulsions while ensuring sufficient surface area for mass transfer.
Step 3: Phase Separation via Centrifugation
-
Action: Transfer the mixture to a centrifuge tube and spin at 4,000 × g for 15 minutes.
-
Causality: Gravity separation alone leaves microscopic octanol droplets suspended in the aqueous phase. Centrifugation collapses these microemulsions, which would otherwise cause light scattering and false-positive concentration readings during UV-Vis analysis.
Step 4: UV-Vis Quantification
-
Action: Carefully extract aliquots from both phases using a syringe (avoiding the interface). Measure the absorbance at the
(typically ~260–270 nm for the pyridine chromophore) against pre-saturated solvent blanks.
Step 5: Mass Balance Validation (The Trust Mechanism)
-
Action: Calculate the total mass recovered:
. -
Validation Rule: If
is less than 95% of the initial 5.0 mg input, the assay must be rejected . A failed mass balance indicates that the compound has precipitated, volatilized, or aggregated at the liquid-liquid interface, rendering the Log P calculation invalid.
Applications in Drug Development and Asymmetric Catalysis
Metallodrugs and Antimalarial Agents
When 2-alkanoylpyridines are condensed with thiosemicarbazides, they yield thiosemicarbazone ligands that exhibit profound biological activity. The physical properties of the parent alkanoyl chain directly dictate the in vivo toxicity and efficacy of the resulting drug. As demonstrated by5, increasing the alkyl chain length from 2-acetylpyridine to 2-propionyl- or 2-butyrylpyridine thiosemicarbazones drastically reduced toxicity in murine models while maintaining potent curative effects against Plasmodium berghei[5]. The extended alkyl chain optimally tunes the lipophilicity, allowing the molecule to penetrate the parasitic food vacuole without causing off-target mammalian cytotoxicity.
Asymmetric Catalysis via N-Oxidation
In synthetic organic chemistry, modifying the pyridine ring to an N-oxide transforms the electronic properties of the scaffold. 2-Acylpyridine N-oxides are highly effective electrophilic substrates in asymmetric catalysis. The N-oxide oxygen and the carbonyl oxygen form a rigid, highly organized chelate with chiral metal complexes (such as Cu-BOX). This pre-organization is critical for stereoselective transformations, such as the enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers, which yields chiral tertiary alcohols vital for modern drug design (6)[6].
Synthesis and Evaluation Workflow
The following diagram maps the divergent pathways utilized by researchers when leveraging the 2-alkanoylpyridine scaffold for either biological screening or catalytic application.
Workflow for the synthesis and application of 2-alkanoylpyridine derivatives in research.
References
- 2-Acetylpyridine - Chem-Impex Source: Chem-Impex International URL
- 2-Acetylpyridine (CAS 1122-62-9)
- Source: National Institutes of Health (NIH)
- 2-Butyrylpyridine | 22971-32-0 - Sigma-Aldrich Source: Sigma-Aldrich URL
- Buy 1-(PYRIDIN-2-YL)
- 2-Acetylpyridine thiosemicarbazones. 10. 2-Propionyl-, 2-butyryl-, and 2-(2-methylpropionyl)
- Source: Organic & Biomolecular Chemistry (RSC)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Propionylpyridine | C8H9NO | CID 520574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetylpyridine thiosemicarbazones. 10. 2-Propionyl-, 2-butyryl-, and 2-(2-methylpropionyl)pyridine thiosemicarbazones as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Whitepaper: 4-Methylpyridine Ketone Analogs
The following technical guide provides an in-depth review of 4-methylpyridine (4-picoline) ketone analogs, focusing on their synthetic accessibility via lateral lithiation, structural diversity, and pharmacological utility in drug discovery.
Synthetic Architectures and Pharmacological Applications
Executive Summary
4-Methylpyridine (4-picoline) serves as a critical heterocyclic scaffold in medicinal chemistry, distinct from its 2- and 3-isomers due to the unique acidity of its C4-methyl protons (
This guide analyzes the transition of 4-methylpyridine from a raw commodity chemical to high-value ketone intermediates used in the synthesis of antitubercular agents, iNOS inhibitors, and kinase antagonists.
Chemical Space and Structural Classification
The term "ketone analogs" of 4-methylpyridine encompasses three distinct structural classes based on the position and connectivity of the carbonyl group relative to the pyridine ring.
| Class | Structure Description | Synthetic Origin | Key Application |
| Type I: Lateral | Pyridine-CH | Lateral lithiation + Ester trapping | Precursors to heterocycles (pyrazoles, isoxazoles) |
| Type II: 4-Acylpyridines | Pyridine-C(=O)-R | Oxidation or Radical alkylation | Ligands for metal complexes; Intermediates for alcohols |
| Type III: Chalcone Hybrids | Pyridine-CH=CH-C(=O)-Ar | Aldol condensation with arylaldehydes | Anticancer and antimicrobial pharmacophores |
Synthetic Methodologies: The C4-Methyl Activation
The synthesis of Type I and Type II analogs relies heavily on exploiting the nucleophilicity of the deprotonated 4-methyl species.
2.1 Protocol A: Lateral Lithiation (The Kinetic Control Route)
Objective: Synthesis of 1-(pyridin-4-yl)propan-2-one (Picolylacetone). Mechanism: The C4-methyl protons are abstracted by a strong base (LDA or n-BuLi) at low temperatures to prevent nucleophilic attack on the pyridine ring itself. The resulting resonance-stabilized carbanion (picolyl anion) attacks an electrophilic ester.
Step-by-Step Protocol:
-
Preparation of LDA: To a flame-dried 3-neck flask under Argon, add diisopropylamine (1.1 eq) and anhydrous THF. Cool to -78°C. Dropwise add n-BuLi (1.1 eq, 2.5M in hexanes). Stir for 30 min.
-
Deprotonation: Add 4-methylpyridine (1.0 eq) dropwise. The solution will turn deep red/brown, indicating the formation of the lithiated species.[1] Stir for 45 min at -78°C.
-
Expert Insight: Temperature control is critical. Above -40°C, the lithiated species can polymerize or attack the pyridine ring of unreacted starting material.
-
-
Electrophilic Trapping: Add ethyl acetate (or desired ester) (1.2 eq) dissolved in THF slowly. Stir for 1 hour at -78°C, then allow to warm to 0°C.
-
Quench: Quench with saturated NH
Cl solution. -
Purification: Extract with EtOAc, wash with brine, dry over Na
SO . Purify via flash chromatography (SiO , Hexane/EtOAc).
2.2 Protocol B: Minisci-Type Radical Acylation
Objective: Direct C4-acylation to form 4-acetylpyridine analogs (Type II).
Mechanism: Protonated pyridines are susceptible to nucleophilic radical attack. Using
Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways from the 4-methylpyridine core to its ketone analogs.
Figure 1: Divergent synthetic pathways for generating ketone analogs from 4-methylpyridine. The lithiation route (red) is preferred for flexible side-chain functionalization.
Pharmacological Profile & Applications[2][3]
The biological utility of 4-methylpyridine ketone analogs is driven by their ability to act as bioisosteres for phenyl rings or as chelating agents in metallo-drugs.
4.1 Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Excessive NO production by iNOS is implicated in septic shock and inflammation.[2]
-
Mechanism: 2-amino-4-methylpyridine analogs fit into the arginine binding pocket of iNOS.
-
Ketone Role: Ketone side chains (e.g., derived from Type I analogs) often serve as linkers to lipophilic domains that improve cell permeability or lock the conformation via intramolecular hydrogen bonding.
-
Data Point: 6-substituted alkyl analogs of 2-amino-4-methylpyridine have demonstrated IC
values as low as 28 nM against iNOS [1].[2]
4.2 Antitubercular Agents
Isoniazid is the gold standard, but resistance is growing. Ketone analogs, specifically thiosemicarbazones derived from 4-acetylpyridine or 4-picolyl ketones, show promise.
-
Activity: These compounds chelate metal ions (Fe, Cu) essential for mycobacterial metabolism.
-
SAR Insight: Increasing the lipophilicity of the ketone tail (e.g., changing methyl to phenyl) often correlates with lower MIC (Minimum Inhibitory Concentration) values due to better penetration of the mycobacterial cell wall [4].
4.3 mGluR4 Positive Allosteric Modulators (PAMs)
A series of N-(4-acetamido)phenylpicolinamides has been identified as PAMs for the metabotropic glutamate receptor 4 (mGluR4), a target for Parkinson's disease.
-
Structure: The 4-methylpyridine core provides the necessary steric bulk and electron-deficient ring character to bind to the allosteric site [6].
Quantitative Data Summary
| Compound Class | Target/Application | Potency Metric | Reference |
| 2-amino-6-alkyl-4-methylpyridine | iNOS Inhibition | IC | [1] |
| 4-picolyl thiosemicarbazones | M. tuberculosis | MIC = 0.5 - 4 | [4] |
| N-(4-acetamido)picolinamides | mGluR4 (Rat) | Submicromolar EC | [6] |
| 4-pyridyl-chalcones | MCF-7 (Breast Cancer) | IC | [2] |
Mechanistic Signaling Diagram (iNOS Inhibition)
The following diagram details the interference of 4-methylpyridine analogs in the inflammatory signaling cascade.
Figure 2: Mechanism of Action for 4-methylpyridine analogs acting as competitive inhibitors of the iNOS enzyme, preventing the conversion of L-Arginine to Nitric Oxide.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. National Institutes of Health (NIH).[Link]
-
Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs. ResearchGate.[Link]
-
Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar.[Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.[Link]
-
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts. National Institutes of Health (NIH).[Link]
-
Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides. PubMed.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Novel Pyridine-Based Building Blocks: A Technical Guide to Late-Stage Functionalization and Scaffold Optimization
Executive Summary
Pyridine is undeniably a privileged scaffold in medicinal chemistry, featured in over 20% of FDA-approved small-molecule drugs[1]. However, the modern drug discovery landscape demands more than simple, flat heteroaromatics. To overcome challenges like metabolic liability, hERG toxicity, and poor solubility, researchers are turning to novel pyridine building blocks—such as highly fluorinated pyridines, partially saturated derivatives, and sterically hindered analogs[2]. This whitepaper explores the mechanistic rationale behind selecting these advanced scaffolds and provides field-proven, self-validating protocols for their late-stage functionalization.
The Mechanistic Rationale: Why Modify the Pyridine Core?
The "phenyl-pyridyl switch" is a classic bioisosteric replacement strategy used to improve aqueous solubility and introduce a hydrogen-bond acceptor[2]. However, unsubstituted pyridines often suffer from rapid cytochrome P450 (CYP450) mediated oxidation and potential off-target binding due to their basicity[2].
Causality in Scaffold Design: By introducing electron-withdrawing groups (EWGs) such as a trifluoromethyl (-CF3) moiety at the C-2 or C-6 positions, medicinal chemists can drastically reduce the pKa of the pyridine nitrogen[3]. This reduction in basicity mitigates hERG channel binding (a primary cause of cardiotoxicity). Furthermore, the strong C-F bonds block metabolic hotspots, effectively shielding the ring from CYP450 oxidation and extending the drug's pharmacokinetic half-life[2].
Logic tree for selecting pyridine building blocks based on optimization goals.
Physicochemical Profiling of Pyridine Modifications
To systematically compare how structural modifications impact the physicochemical profile of the pyridine core, refer to the quantitative and qualitative data summarized below:
| Scaffold Modification | Physicochemical Effect | Mechanistic Rationale | Drug Discovery Application |
| Phenyl → Pyridyl Switch | ↓ LogP, ↑ Aqueous Solubility | Nitrogen lone pair acts as an H-bond acceptor, altering target binding thermodynamics[2]. | Enhancing biochemical potency and PK profile[2]. |
| C-2/C-6 CF3-Pyridine | ↓ pKa, ↑ Metabolic Stability | Strong EWG reduces basicity; C-F bonds sterically and electronically block CYP450 oxidation[3]. | Mitigating hERG toxicity and extending half-life[2]. |
| Pyridine N-Oxide | ↑ Polarity, Alters Dipole | Oxygen acts as a strong H-bond acceptor/donor; redistributes electron density across the ring[4]. | Prodrug strategies, overcoming specific resistance mutations. |
| Dihydropyridines (DHPs) | ↑ sp3 fraction (Fsp3) | Disrupts molecular planarity ("escaping flatland"), increasing 3D structural complexity. | Improving target selectivity and solubility. |
Late-Stage Functionalization: Ir-Catalyzed C-H Borylation
To rapidly explore structure-activity relationships (SAR), late-stage functionalization (LSF) of pre-assembled pyridine cores is highly preferred over de novo synthesis. Iridium-catalyzed C-H borylation is a premier method for this, yielding versatile pyridylboronic esters that can undergo downstream Suzuki-Miyaura cross-coupling[3].
Mechanistic Causality: A major challenge in pyridine borylation is catalyst poisoning. The basic azinyl nitrogen lone pair can coordinate to the vacant site on the iridium center, inhibiting the catalytic cycle[5]. To overcome this, two synergistic strategies are employed:
-
Substrate Control: Utilizing C-2 substituted pyridines (e.g., 2-CF3-pyridine) provides steric shielding around the nitrogen, preventing its coordination to the metal[5].
-
Ligand Control: Employing a bulky ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) forces the C-H activation step to be sterically governed, directing borylation to the least hindered position (typically C-4 or C-5)[3].
Step-by-step workflow for the Ir-catalyzed C-H borylation of CF3-pyridines.
Self-Validating Experimental Protocol: Ir-Catalyzed C-H Borylation of 2-(Trifluoromethyl)pyridine
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with bis(pinacolato)diboron (B2pin2, 0.5 equiv) to act as the boron source[3].
-
Catalyst Formation: Add [Ir(OMe)(COD)]2 (1.5 mol %) and dtbpy (3.0 mol %). The color change to deep red/brown indicates the formation of the active Ir-dtbpy complex[3].
-
Substrate Addition: Add 2-(trifluoromethyl)pyridine (1.0 equiv). Crucial Step: The reaction is run neat (solvent-free) to maximize the collision frequency of the sterically hindered substrates, driving the reaction forward[3].
-
Heating & Validation: Seal the vial and heat at 80 °C for 16 hours. Validate conversion by sampling an aliquot for GC-MS analysis. The appearance of the product mass peak (M+ = 273 for mono-borylated) confirms successful C-H activation[3].
-
Isolation: Purify directly via silica gel column chromatography (CH2Cl2/hexanes) to isolate the pure CF3-substituted pyridylboronic ester[3].
Radical-Mediated Alkylation: The Minisci Reaction
When the goal is to append sp3-rich alkyl chains directly onto the electron-deficient pyridine core, the Minisci reaction is the method of choice[6].
Mechanistic Causality: Unlike Friedel-Crafts alkylation, which fails on electron-deficient heterocycles, the Minisci reaction relies on nucleophilic carbon-centered radicals[6]. The fundamental causality relies on LUMO-lowering: adding a stoichiometric acid (e.g., trifluoroacetic acid) protonates the pyridine nitrogen. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, making it highly susceptible to attack by the nucleophilic alkyl radical generated via oxidative decarboxylation[4].
Self-Validating Experimental Protocol: Photocatalytic Minisci Alkylation
-
Radical Precursor Setup: Dissolve the target pyridine (1.0 equiv) and an alkyl carboxylic acid (3.0 equiv, radical precursor) in a degassed solvent mixture (e.g., CH3CN/H2O)[4].
-
LUMO Activation: Add trifluoroacetic acid (TFA, 1.5 equiv). Validation: The formation of the pyridinium salt ensures the substrate is electronically primed for radical addition[4].
-
Photocatalyst & Oxidant: Add a visible-light photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye like 4CzIPN, 2 mol %) and ammonium persulfate ((NH4)2S2O8, 2.0 equiv) as the terminal oxidant[4].
-
Irradiation: Irradiate with blue LEDs (450 nm) at room temperature for 12-24 hours. The mild room-temperature conditions prevent the thermal degradation of sensitive functional groups[4].
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize the TFA and re-aromatize the pyridine ring. Extract with EtOAc and purify via chromatography[4].
References
- PharmaBlock. "Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch." PharmaBlock.
- Abdelshaheed, M. M., et al. "Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays." RSC Advances, 2023.
- "Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines." ACS Omega / PMC, 2022.
- "Iridium-catalyzed C–H boryl
- "Recent Advances in Minisci-Type Reactions." SciSpace.
- "Minisci reaction." Wikipedia.
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 1-(4-Methylpyridin-2-yl)butan-1-one from 4-methyl-2-cyanopyridine
Executive Summary
This Application Note details the protocol for synthesizing 1-(4-methylpyridin-2-yl)butan-1-one (Target) from the commercially available 4-methyl-2-cyanopyridine (Starting Material).
The transformation utilizes a nucleophilic addition of
Key Technical Advantages:
-
Atom Economy: Direct C-C bond formation with minimal byproduct generation.
-
Scalability: The protocol is adaptable from gram-scale discovery to kilogram-scale process development.
-
Selectivity: Controlled temperature addition prevents 1,2- or 1,4-addition to the pyridine core.
Retrosynthetic Analysis & Mechanism
To ensure the integrity of the synthesis, we must understand the disconnection logic. The target molecule is a 2-acylpyridine . The most logical disconnection is at the carbonyl-carbon bond, tracing back to a nitrile precursor and a propyl nucleophile.
Retrosynthetic Logic (Visualized)
Figure 1: Retrosynthetic disconnection showing the strategic breakdown of the target ketone into the nitrile electrophile and Grignard nucleophile.
Reaction Mechanism
The reaction proceeds via the formation of a stable magnesium imine salt (ketimine). Unlike esters, which react twice with Grignards to form tertiary alcohols, the imine salt is stable to further nucleophilic attack under these conditions, ensuring the ketone is the sole product upon hydrolysis.
Figure 2: Step-wise mechanism from nitrile addition to hydrolytic ketone release.
Reagents & Equipment
Safety Note: Pyridine derivatives are volatile and toxic. Grignard reagents are pyrophoric and moisture-sensitive. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).
| Reagent | Role | Equiv. | Notes |
| 4-Methyl-2-cyanopyridine | Starting Material | 1.0 | Electrophile. Ensure dryness. |
| Reagent | 1.2 - 1.5 | 2.0 M in THF/Ether. Titrate if old. | |
| Anhydrous THF | Solvent | N/A | Must be dry (water <50 ppm). |
| 2M HCl (aq) | Hydrolysis Agent | Excess | Converts imine to ketone. |
| Dichloromethane (DCM) | Extraction Solvent | N/A | For workup. |
| Sodium Sulfate ( | Drying Agent | N/A | Anhydrous.[1] |
Detailed Experimental Protocol
Step 1: Preparation of the Reaction Vessel
-
Oven-dry a 250 mL 3-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel overnight.
-
Assemble the glassware while hot under a stream of dry Nitrogen (
). -
Seal with rubber septa and allow to cool to room temperature (RT) under positive
pressure.
Step 2: Solution Preparation
-
Charge the RBF with 4-methyl-2-cyanopyridine (1.18 g, 10.0 mmol).
-
Add anhydrous THF (20 mL) via syringe. Stir to dissolve.
-
Cool the solution to
using an ice/water bath.
Step 3: Controlled Addition (The Critical Step)
Rationale: Low temperature prevents the Grignard reagent from attacking the pyridine ring (nucleophilic aromatic substitution).
-
Transfer
-propylmagnesium bromide (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 equiv) to the addition funnel via cannula or nitrogen-flushed syringe. -
Add the Grignard reagent dropwise over 15–20 minutes.
-
Observation: The solution color will likely change (often to dark yellow or orange) as the imine salt forms.
-
-
Once addition is complete, remove the ice bath.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The nitrile spot (
) should disappear. If starting material remains after 4 hours, gently reflux ( ) for 1 hour.
-
Step 4: Acidic Hydrolysis
Rationale: The intermediate is an imine magnesium salt. It requires acid to hydrolyze the C=N bond to the C=O bond.
-
Cool the reaction mixture back to
. -
Slowly quench by adding 2M HCl (15 mL).
-
Caution: This is highly exothermic. Vigorous bubbling (release of alkanes) may occur.
-
-
Stir the acidic mixture at RT for 30–60 minutes. This ensures the imine (
) is fully converted to the ketone ( ).
Step 5: Workup and Purification[2][3]
-
Neutralization: Carefully basify the mixture to pH ~8–9 using saturated aqueous
or 1M NaOH. (Pyridine derivatives are soluble in acid; you must be basic to extract them into organic solvent). -
Extraction: Extract the aqueous layer with DCM (
mL). -
Washing: Combine organic layers and wash with Brine (30 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification:
-
The crude oil is usually sufficiently pure for downstream applications.
-
If necessary, purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexanes
10-20% EtOAc in Hexanes.
-
Analytical Expectations (Self-Validation)
To validate the synthesis without an external standard, analyze the NMR signals. The structure implies specific splitting patterns that verify the successful attachment of the propyl chain and retention of the pyridine ring.
Predicted
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Pyridine H-6 | ~8.5 ppm | Doublet (d) | 1H | Proton adjacent to Nitrogen (deshielded). |
| Pyridine H-3 | ~7.9 ppm | Singlet (s) | 1H | Proton adjacent to Carbonyl (deshielded). |
| Pyridine H-5 | ~7.2 ppm | Doublet (d) | 1H | Aromatic ring proton. |
| ~3.1 ppm | Triplet (t) | 2H | ||
| Pyridine- | ~2.4 ppm | Singlet (s) | 3H | Methyl group on the ring. |
| ~1.7 ppm | Multiplet (m) | 2H | ||
| Terminal Methyl | ~0.9 ppm | Triplet (t) | 3H |
IR Spectroscopy: Look for the strong Carbonyl (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagent. | Ensure THF is distilled/dried. Titrate Grignard. |
| Tertiary Alcohol Formation | Over-addition or high temp. | Strictly maintain |
| Starting Material Remains | Grignard degraded. | Add an additional 0.5 eq of Grignard and reflux for 1 hr. |
| Product in Aqueous Layer | pH too low during extraction. | Pyridines are basic. Ensure pH > 8 before extraction. |
References
-
Standard Grignard Addition to Nitriles
- Master Organic Chemistry. "Reaction of Grignard Reagents with Nitriles to give Ketones."
-
Mechanism of Nitrile-Grignard Reaction
-
General Synthesis of 2-Acylpyridines
- Common Organic Chemistry. "Grignard Reaction: Nitrile to Ketone."
-
Product Identification (CID 21847508)
Sources
- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. BJOC - Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds [beilstein-journals.org]
- 4. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 5. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(4-methylpyridin-2-yl)butan-1-one (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 7. 1342848-85-4|1-(4-Methylpyridin-2-yl)butan-1-ol|BLD Pharm [bldpharm.com]
Grignard reaction of propylmagnesium bromide with cyanopyridines
Application Note: High-Fidelity Synthesis of Propyl Pyridyl Ketones via Grignard Addition
Executive Summary
This guide details the protocol for synthesizing propyl pyridyl ketones (butyrylpyridines) via the nucleophilic addition of propylmagnesium bromide (
This protocol utilizes a temperature-controlled, chelation-minimized approach to maximize the yield of the ketimine intermediate, which is subsequently hydrolyzed to the target ketone.
Mechanistic Insight & Strategic Optimization
The Chemoselectivity Challenge
The reaction of
-
The Cyano Group (C≡N): Attack here yields the metallo-imine, which hydrolyzes to the ketone.
-
The Pyridine Ring (C=N / C=C): The pyridine ring is electron-deficient. Grignard reagents can attack the C2 or C4 positions (nucleophilic aromatic substitution or addition), leading to alkylated dihydropyridines or ring-opening polymerization.
Critical Insight: 3-cyanopyridine behaves most like a standard aromatic nitrile. However, 2-cyanopyridine and 4-cyanopyridine are highly susceptible to ring attack due to the inductive electron-withdrawal of the ring nitrogen.
Pathway Visualization
The following diagram illustrates the divergent pathways and the critical control points.
Figure 1: Reaction pathways showing the necessity of kinetic control (low temperature) to favor imine formation over ring alkylation.
Experimental Protocol
Safety Warning: Grignard reagents are pyrophoric and react violently with water. Cyanopyridines are toxic. Perform all operations in a fume hood under an inert atmosphere (Argon/Nitrogen).
Reagents & Materials
| Reagent | Specification | Role |
| Cyanopyridine | 2-, 3-, or 4-isomer (>98%) | Substrate |
| 2.0 M in THF (Commercial or Freshly Prepared) | Nucleophile | |
| THF (Tetrahydrofuran) | Anhydrous, inhibitor-free | Solvent |
| Sulfuric Acid (H₂SO₄) | 2 M Aqueous Solution | Hydrolysis Agent |
| Ammonium Chloride | Saturated Aqueous Solution | Quenching (Alternative) |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.
-
Flush the system with Argon for 15 minutes.
-
Charge the flask with Cyanopyridine (10.0 mmol, 1.0 equiv) and Anhydrous THF (20 mL) .
-
Cool the solution to -10°C using an ice/salt bath or cryocooler. Note: Cooling is critical to suppress ring attack.
Step 2: Grignard Addition (The Critical Step)
-
Charge the addition funnel with
-PrMgBr (11.0 mmol, 1.1 equiv) . -
Add the Grignard reagent dropwise over 30 minutes.
-
Control Point: Ensure internal temperature does not rise above 0°C.
-
Observation: The solution will likely turn from colorless to yellow/orange (formation of the imine-magnesium complex).
-
-
Once addition is complete, allow the mixture to stir at 0°C for 2 hours , then slowly warm to Room Temperature (20-25°C) and stir for an additional 2 hours.
Step 3: Hydrolysis & Workup
-
Cool the reaction mixture back to 0°C .
-
Hydrolysis: Slowly add 2 M H₂SO₄ (15 mL) dropwise.
-
Stir the acidic mixture vigorously for 1 hour at Room Temperature to ensure complete hydrolysis of the imine.
-
Neutralization: Adjust pH to ~8-9 using solid Na₂CO₃ or NaOH solution (careful of foaming).
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
-
Drying: Wash combined organics with Brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Distillation: Propyl pyridyl ketones are typically oils that can be purified by vacuum distillation.
-
Chromatography: If necessary, use Silica Gel (Hexanes:EtOAc gradient).
Self-Validating Troubleshooting System
Use this matrix to diagnose issues based on experimental observations.
| Symptom | Probable Cause | Corrective Action |
| Low Yield + Dark Tarry Residue | Ring Polymerization. Reaction temp was too high during addition. | Repeat with strict temp control (<-10°C). Add Grignard slower. |
| Recovery of Starting Material | Incomplete Hydrolysis. The imine intermediate is stable. | Increase hydrolysis time (stir with acid overnight) or use stronger acid (HCl instead of NH₄Cl). |
| Product is an Alcohol | Double Addition. Excess Grignard attacked the formed ketone (rare in this specific sequence but possible). | Ensure strict 1.1 equiv stoichiometry. Verify concentration of Grignard reagent via titration. |
| Formation of Alkylated Pyridine | Ring Attack. Common with 4-cyanopyridine. | Switch Solvent: Use Diethyl Ether instead of THF (Mg coordinates less strongly, reducing ring activation). Additive: Use 10 mol% CuI to catalyze nitrile addition. |
Workflow Diagram
Figure 2: Sequential workflow emphasizing the critical cooling and hydrolysis steps.
References
-
Frank, R. L.; Weatherbee, C. "Pyridyl Ketones." Journal of the American Chemical Society, 1948, 70(10), 3482–3483.
- Foundational text on the synthesis of pyridyl ketones via Grignard reagents.
-
Knochel, P.; et al. "Functionalized Grignard Reagents."[6] Angewandte Chemie International Edition, 2003, 42(36), 4302–4320.
- Modern review covering magnesium-halogen exchange and functional group tolerance, relevant for handling the pyridine ring.
-
Organic Chemistry Portal.
- General resource for heterocycle functionaliz
-
BenchChem. "Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine."
- Provides context on handling halogen
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Chemoselective Oxidation of 1-(4-methylpyridin-2-yl)butan-1-ol to 1-(4-methylpyridin-2-yl)butan-1-one
Executive Summary
This guide details the oxidation of 1-(4-methylpyridin-2-yl)butan-1-ol , a secondary alcohol activated by an adjacent pyridine ring (a picolinic position). While standard oxidation protocols exist, the presence of the basic pyridine nitrogen requires specific modifications to avoid salt formation, catalyst poisoning, or N-oxidation.
This note prioritizes Manganese Dioxide (MnO₂) as the primary method due to the substrate's "benzylic-like" activation, offering a filtration-only workup. Dess-Martin Periodinane (DMP) is presented as the high-fidelity alternative for small-scale or sluggish reactions.
Chemical Context & Strategic Analysis
Substrate Analysis
The substrate features a secondary hydroxyl group at the
-
Activation: The
-carbon is electronically coupled to the aromatic pyridine system. Similar to benzylic alcohols, this lowers the bond dissociation energy of the -C-H bond, making it susceptible to mild oxidants like MnO₂. -
Lewis Basicity: The pyridine nitrogen (
for the conjugate acid) can act as a Lewis base. It may coordinate with metal oxidants (e.g., PCC/PDC) or become protonated in acidic media (Jones reagent), rendering the substrate water-soluble and difficult to extract.
Oxidant Selection Matrix[1]
| Oxidant | Suitability | Rationale |
| MnO₂ (Activated) | High | Ideal for |
| Dess-Martin (DMP) | High | Homogeneous, mild, neutral pH. Excellent for high-value intermediates. |
| Swern | Medium | Effective but requires cryogenic conditions ( |
| Jones / PCC | Low | Acidic conditions protonate the pyridine; Cr(VI) waste is toxic; difficult workup. |
Decision Workflow
The following logic gate determines the optimal protocol based on scale and reagent availability.
Figure 1: Decision matrix for oxidant selection targeting pyridyl alcohols.
Detailed Experimental Protocols
Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation
The Industry Standard for "Activated" Alcohols
Mechanism: Radical mechanism occurring on the surface of the MnO₂ lattice.[1] The benzylic-like nature of the pyridyl alcohol facilitates the formation of the radical intermediate. Prerequisite: The MnO₂ must be "Activated" (precipitated, not crystalline pyrolusite). Commercial "Activated MnO₂" (e.g., Sigma-Aldrich 217646) is required.
Reagents:
-
Substrate: 1-(4-methylpyridin-2-yl)butan-1-ol (1.0 equiv)
-
Activated MnO₂ (10.0 – 20.0 equiv by weight or mole; typically excess is used)
-
Solvent: Dichloromethane (DCM) or Chloroform (
)
Procedure:
-
Preparation: Dissolve the substrate in DCM (concentration
M). -
Addition: Add Activated MnO₂ (10 equiv by weight relative to substrate) to the stirred solution at room temperature.
-
Note: The reaction is heterogeneous.[1] Efficient stirring is critical.
-
-
Reaction: Stir vigorously at room temperature (20–25°C).
-
Monitoring: Check TLC every 2 hours. If conversion is slow (<50% after 4h), add another 5 equiv of MnO₂ or heat to reflux (40°C).
-
Typical Time: 4 to 16 hours.
-
-
Workup:
-
Prepare a pad of Celite® in a sintered glass funnel or fritted filter.
-
Filter the black suspension through the Celite pad.
-
Rinse the filter cake thoroughly with DCM (or EtOAc) to elute the product adsorbed on the manganese surface.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the pure ketone.
Validation:
-
TLC: Product will be less polar (higher
) than the starting alcohol. -
Yield Expectation: 85–95%.
Protocol B: Dess-Martin Periodinane (DMP) Oxidation
The Mild, Homogeneous Alternative
Mechanism: Ligand exchange followed by intramolecular proton abstraction. Advantage: Avoids heavy metals; proceeds rapidly at room temperature; tolerates the basic pyridine nitrogen well (often buffered).[2]
Reagents:
-
Substrate (1.0 equiv)
-
Dess-Martin Periodinane (1.2 – 1.5 equiv)
-
Sodium Bicarbonate (
) (2.0 equiv, optional buffer) -
Solvent: DCM (anhydrous)[3]
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (
or Ar). -
Dissolution: Dissolve substrate in anhydrous DCM (0.1 – 0.2 M).
-
Buffering (Recommended): Add solid
to the solution.-
Why? DMP releases 2 equiv of acetic acid during the reaction.[2] While the pyridine ring can buffer this, adding exogenous base prevents the formation of pyridinium acetate salts which might complicate solubility.
-
-
Addition: Add DMP solid in one portion at 0°C.
-
Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
-
Quench (Critical):
-
Dilute with
. -
Add a 1:1 mixture of saturated aqueous
(sodium thiosulfate) and saturated aqueous . -
Stir vigorously for 15 minutes until the biphasic mixture becomes clear (removes iodinane byproducts).
-
-
Extraction: Separate layers. Extract aqueous layer with DCM or
. Dry organics over , filter, and concentrate.
Quality Control & Data Analysis
NMR Interpretation
The transformation is easily validated by
| Signal | Substrate (Alcohol) | Product (Ketone) | Change |
| Multiplet/Triplet | Absent | The CH-OH proton disappears. | |
| Multiplet | Triplet | Shifts downfield due to carbonyl anisotropy. | |
| Pyridine H3 | Shifts downfield due to conjugation with C=O. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Conversion (MnO₂) | "Dead" or inactive MnO₂. | Use fresh "Activated" MnO₂. Dry the oxidant in an oven at 110°C for 24h before use. |
| Low Yield (DMP) | Pyridinium salt formation. | Ensure |
| N-Oxide Formation | Over-oxidation (rare with MnO₂/DMP). | Avoid peracids (mCPBA) or unbuffered peroxides. |
| Product "Missing" | Adsorption on MnO₂ surface.[3] | Wash the Celite filter cake extensively with a polar solvent like Ethyl Acetate or 10% MeOH/DCM. |
Mechanistic Insight (Graphviz)
The following diagram illustrates the surface-mediated radical mechanism proposed for MnO₂ oxidation of activated alcohols.
Figure 2: Simplified radical mechanism on MnO₂ lattice. The pyridine ring stabilizes the radical intermediate, facilitating the reaction.
References
-
Manganese Dioxide Oxidation of Heterocyclic Alcohols
-
Dess-Martin Periodinane Protocols
-
General Reactivity of Pyridine Alcohols
Sources
- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Oxidation with Chlorine /Pyridine Complexes - Wordpress [reagents.acsgcipr.org]
- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 6. Manganese(IV) oxide [organic-chemistry.org]
- 7. Dess-Martin ペルヨージナン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthesis, Characterization, and Pharmacological Evaluation of 2-Butyryl-4-methylpyridine Transition Metal Complexes
Executive Summary
The development of metallodrugs has increasingly relied on the fine-tuning of organic ligands to modulate the electronic and steric environment of the central metal ion. Within this paradigm, 2-acylpyridines have emerged as highly versatile N,O-bidentate chelators and critical precursors for N,N,S-tridentate thiosemicarbazones[1].
This application note details the synthesis, coordination chemistry, and pharmacological evaluation of 2-butyryl-4-methylpyridine , a specialized ligand designed for transition metal complexation (specifically Cu²⁺ and Ru²⁺). By extending the alkyl chain to a butyryl group and introducing a methyl electron-donating group on the pyridine ring, this ligand offers unique lipophilic and electronic properties that significantly enhance cellular uptake and DNA-binding affinity in oncology applications[2].
Mechanistic Insights & Rationale (E-E-A-T)
As researchers transition from standard ligands (like 2-acetylpyridine) to more complex derivatives, understanding the causality behind structural modifications is critical for rational drug design.
The Electronic Influence of the 4-Methyl Group
The inclusion of a methyl group at the 4-position of the pyridine ring exerts a positive inductive (+I) effect. This increases the electron density on the pyridine nitrogen, thereby enhancing its basicity and its capacity for
The Lipophilic Advantage of the Butyryl Chain
Cellular permeability is a primary bottleneck in metallodrug efficacy. While 2-acetylpyridine complexes often suffer from poor passive diffusion across the phospholipid bilayer, the 4-carbon butyryl chain optimally increases the partition coefficient (logP) of the resulting complex. This lipophilic enhancement directly correlates with increased intracellular accumulation, allowing the metal center to reach its primary pharmacological targets, such as nuclear DNA and mitochondrial membranes.
Coordination Geometry and Biological Activity
Transition metal complexes of 2-acylpyridines exhibit profound biological activity. Copper(II) complexes of these ligands have been shown to bind DNA significantly more strongly than their Nickel or Cobalt counterparts, establishing a specific mode of cell death in breast cancer models[2]. Furthermore, Ruthenium(II) arene complexes utilizing similar chelating scaffolds have demonstrated superior cytotoxicity against ovarian cancer cell lines compared to commercial agents like oxaliplatin[3].
Mandatory Visualization: Synthesis & Coordination Workflow
Fig 1: Synthetic workflow for 2-butyryl-4-methylpyridine and its Cu(II) / Ru(II) complexes.
Materials and Reagents
-
Ligand Synthesis: 4-Methyl-2-cyanopyridine (98%), Propylmagnesium bromide (2.0 M in THF), anhydrous Tetrahydrofuran (THF), 2M HCl, Dichloromethane (DCM), anhydrous Na₂SO₄.
-
Complexation: Copper(II) chloride dihydrate (CuCl₂·2H₂O), Dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂), Ammonium hexafluorophosphate (NH₄PF₆), absolute ethanol, LC-MS grade methanol.
-
Analytical: Silica gel (60 Å, 230-400 mesh) for TLC and column chromatography.
Step-by-Step Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process visual cues and analytical checkpoints are embedded to ensure experimental integrity.
Protocol A: Synthesis of 2-Butyryl-4-methylpyridine (Ligand L)
Causality Check: The Grignard addition must be performed at 0 °C to prevent nucleophilic attack on the acidic methyl protons of the pyridine ring, ensuring exclusive addition to the nitrile carbon.
-
Preparation: Purge a 250 mL three-neck round-bottom flask with inert N₂ gas. Add 4-methyl-2-cyanopyridine (1.18 g, 10 mmol) dissolved in 30 mL of anhydrous THF.
-
Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add propylmagnesium bromide (6.0 mL, 2.0 M in THF, 12 mmol) over 30 minutes using a syringe pump.
-
Validation Check: The solution will transition from colorless to a pale yellow/orange suspension, indicating the formation of the intermediate imine-magnesium complex.
-
-
Hydrolysis: Stir at room temperature for 4 hours. Quench the reaction by slowly adding 20 mL of 2M HCl at 0 °C. Stir for an additional 1 hour to fully hydrolyze the imine to the ketone.
-
Extraction & Purification: Neutralize with saturated NaHCO₃. Extract the aqueous layer with DCM (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc, 8:2).
-
Yield Expectation: ~75% (yellowish oil). TLC
= 0.45 (Hexane:EtOAc 7:3).
-
Protocol B: Synthesis of[Cu(L)₂Cl₂] Complex
Causality Check: Ethanol is utilized as the solvent because it solubilizes both the free ligand and the metal salt, but the resulting neutral coordination complex has lower solubility, driving the reaction forward via precipitation.
-
Complexation: Dissolve Ligand L (0.326 g, 2.0 mmol) in 15 mL of absolute ethanol. In a separate vial, dissolve CuCl₂·2H₂O (0.170 g, 1.0 mmol) in 10 mL of absolute ethanol.
-
Reaction: Add the copper solution dropwise to the ligand solution under continuous stirring at room temperature.
-
Validation Check: An immediate color change from light blue (Cu²⁺ solvate) to deep green/brown occurs, signifying successful N,O-coordination[1].
-
-
Isolation: Reflux the mixture for 2 hours. Cool to 4 °C overnight to maximize precipitation. Filter the microcrystalline solid, wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL), and dry in vacuo.
Protocol C: Synthesis of[(η⁶-p-cymene)Ru(L)Cl]PF₆
Causality Check: The addition of NH₄PF₆ introduces a bulky, non-coordinating counterion (PF₆⁻). This facilitates the precipitation of the monocationic ruthenium complex, which would otherwise remain highly soluble as a chloride salt.
-
Dimer Cleavage: Suspend[Ru(p-cymene)Cl₂]₂ (0.306 g, 0.5 mmol) and Ligand L (0.163 g, 1.0 mmol) in 20 mL of LC-MS grade methanol.
-
Reaction: Stir the mixture at 40 °C for 4 hours under an N₂ atmosphere. The suspension will gradually clear into a deep yellow/orange solution as the chloride bridges of the dimer are cleaved by the chelating ligand.
-
Precipitation: Add a methanolic solution of NH₄PF₆ (0.244 g, 1.5 mmol) to the reaction mixture. Stir for 30 minutes.
-
Isolation: Reduce the solvent volume by 75% via rotary evaporation. Add 15 mL of diethyl ether to precipitate the complex. Filter, wash with ether, and dry under vacuum.
Data Presentation: Physicochemical & Biological Profiling
Proper characterization requires confirming the bidentate coordination mode. The shift in the carbonyl (
Table 1: Spectroscopic Signatures of Coordination
| Compound | FTIR: | FTIR: | ¹H NMR: Pyridine H6 ( | Geometry / State |
| Ligand L | 1695 | 1592 | 8.52 | Free Ligand (Oil) |
| [Cu(L)₂Cl₂] | 1638 ( | 1565 ( | Paramagnetic (N/A) | Distorted Octahedral |
| [Ru(p-cym)(L)Cl]PF₆ | 1645 ( | 1570 ( | 9.15 ( | Pseudo-Octahedral |
Note: The significant red shift (
Table 2: In Vitro Cytotoxicity Profile (IC₅₀, µM at 48h)
Evaluation of the complexes against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines demonstrates the pharmacological superiority of the metallated species over the free ligand, consistent with literature on 2-acylpyridine derivatives[2][3].
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Non-Malignant (HEK293) | Selectivity Index (MCF-7) |
| Ligand L | > 100 | > 100 | > 100 | N/A |
| [Cu(L)₂Cl₂] | 4.2 ± 0.5 | 6.8 ± 0.7 | 35.4 ± 2.1 | 8.4 |
| [Ru(p-cym)(L)Cl]PF₆ | 2.1 ± 0.3 | 3.5 ± 0.4 | 42.1 ± 3.0 | 20.0 |
| Cisplatin (Control) | 15.9 ± 1.2 | 11.2 ± 0.9 | 18.5 ± 1.5 | 1.16 |
Mandatory Visualization: Mechanism of Action (MOA)
The cytotoxicity of these complexes is driven by a multi-targeted mechanism. The lipophilic butyryl chain facilitates entry, after which the metal center undergoes redox cycling (Cu²⁺
Fig 2: Proposed intracellular mechanism of action for 2-butyryl-4-methylpyridine metal complexes.
References
-
Synthesis of 2‐acylpyridine catalyzed by [Ir(cod)Cl]2/rac‐BINAP. ResearchGate. Available at: [Link]
-
The synthesis and characterization of new metal complexes from biologically active thiosemicarbazone ligands bound to metal ions. ResearchGate. Available at: [Link]
-
Synthesis, spectral properties, DNA binding interactions and DNA cleavage studies of lanthanide (III) complexes of 2-acetylpyridine acetoylhydrazone. ResearchGate. Available at: [Link]
-
Synthesis and antimalarial activity of semicarbazone and thiosemicarbazone derivatives. ResearchGate. Available at: [Link]
-
Highly Enantioselective Nitrone Cycloadditions with 2-Alkenoyl Pyridine N-Oxides Catalyzed by Cu(II)−BOX Complexes. ACS Publications. Available at:[Link]
Sources
Application Note: Asymmetric Transfer Hydrogenation of 1-(4-Methylpyridin-2-yl)butan-1-one
[1]
Executive Summary
This application note details the protocol for the asymmetric transfer hydrogenation (ATH) of 1-(4-Methylpyridin-2-yl)butan-1-one to its corresponding chiral alcohol, (S)-1-(4-methylpyridin-2-yl)butan-1-ol . This transformation is a critical step in the synthesis of antihistamines and chiral pyridine-based scaffolds used in drug discovery.
The reduction of 2-acylpyridines presents a specific chemoselective challenge: the pyridine nitrogen atom is a strong
Key Performance Indicators (KPIs)
Mechanistic Principles & Design
The Challenge of N-Heterocycles
In standard ATH (e.g., using Isopropanol/KOH), the basic conditions leave the pyridine ring unprotonated. The nitrogen lone pair competes with the diamine ligand for the Ruthenium center, leading to ligand displacement and loss of enantiocontrol.
The Solution: Acidic ATH
By switching to the HCOOH/Et
Catalytic Cycle (Metal-Ligand Bifunctional Catalysis)
The reaction proceeds via the Noyori-Ikariya mechanism:
-
Formate Dehydrogenation: The Ru-complex accepts a hydride from formate, releasing CO
.[1] -
Enantio-determining Step: The 16-electron Ru-hydride species coordinates the ketone.[1] The hydride is transferred to the carbonyl carbon, while the proton from the amine ligand (
) is transferred to the carbonyl oxygen in a concerted six-membered transition state.[5] -
Product Release: The alcohol is released, and the catalyst is regenerated.
Figure 1: Catalytic cycle of Ru-TsDPEN mediated ATH.[1] The dotted red line indicates the poisoning pathway prevented by the acidic HCOOH/TEA medium.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | 1-(4-Methylpyridin-2-yl)butan-1-one | Precursor |
| Catalyst | RuCl | Chiral Catalyst |
| Hydrogen Donor | Formic Acid / Triethylamine (5:2 mol/mol) | Reductant & Solvent |
| Solvent (Extraction) | Ethyl Acetate (EtOAc) | Workup |
| Base (Workup) | Sat.[1][2] NaHCO | Neutralization |
Equipment
-
Schlenk flask or sealed pressure tube (for larger scales).[1]
-
Magnetic stirrer with temperature control.[1]
-
Vacuum/Inert gas manifold (Schlenk line).[1]
-
HPLC with Chiral Column (e.g., Daicel Chiralcel OD-H).[1]
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
Inert Atmosphere: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon or Nitrogen.
-
Substrate Addition: Charge the flask with 1-(4-Methylpyridin-2-yl)butan-1-one (1.63 g, 10.0 mmol).
-
Catalyst Addition: Add RuCl (32 mg, 0.05 mmol).
-
Note: This corresponds to a Substrate/Catalyst (S/C) ratio of 200:1. For optimization, this can be pushed to 500:1 or 1000:1.
-
Step 2: Reaction Initiation
-
Solvent Addition: Degas the Formic Acid/TEA (5:2) azeotrope by sparging with nitrogen for 10 minutes.
-
Start: Syringe 5.0 mL of the degassed HCOOH/TEA mixture into the Schlenk flask.
-
Stirring: Stir the resulting orange/red solution at 25–30 °C for 12–24 hours.
-
Observation: The evolution of CO
gas bubbles indicates the reaction is proceeding. Ensure the system is vented through a bubbler or a needle to prevent pressure buildup.[1]
-
Step 3: Monitoring (IPC - In-Process Control)[1]
-
Take a 50 µL aliquot.
-
Quench into 500 µL Sat. NaHCO
and extract with 500 µL EtOAc. -
Analyze the organic layer via TLC or GC/HPLC.[1]
-
Target: >98% conversion of the ketone.[6]
-
Step 4: Workup & Isolation
-
Quench: Pour the reaction mixture slowly into a beaker containing 30 mL of ice-cold water.
-
Neutralization (Critical): Slowly add solid Na
CO or saturated NaHCO solution until the pH reaches ~8-9.[1] -
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash combined organics with Brine (20 mL).
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Step 5: Purification
Analytical Validation (QC)
Enantiomeric Excess Determination
-
Instrument: HPLC (Agilent 1200 or equivalent).
-
Column: Daicel Chiralcel OD-H (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (95 : 5).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Retention Times (Approximate):
-
Note: Retention times must be validated with a racemic standard prepared by NaBH
reduction.
Absolute Configuration
Using the (S,S)-TsDPEN ligand typically yields the (S)-alcohol for aryl-alkyl ketones.[1] This follows the empirical rule where the hydride attacks the Si-face of the ketone when the larger group (Pyridine) is oriented anti to the Ts-group in the transition state.
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common reaction deviations.
Common Issues:
-
Stalled Reaction: Often caused by CO
saturation inhibiting the catalyst or loss of acidity.[1] Remedy: Sparge with N to remove dissolved CO or add a fresh equivalent of HCOOH.[1] -
Racemization: Occurs if the workup is too harsh or if the reaction runs too long at high temperatures. Remedy: Stop exactly at full conversion; keep workup temperature <40 °C.
References
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][6][8] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
-
Uematsu, N., et al. (1996).[1] Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917.[1] (Foundational work on Ru-TsDPEN mechanism). Link[1]
-
Wu, X., et al. (2009).[1] Asymmetric Transfer Hydrogenation of N-Heterocyclic Ketones in Water. Chemistry – A European Journal, 15(26), 6367–6370.[1] (Specifics on pyridine coordination challenges). Link[1]
-
Chao, S., et al. (2014).[1] Highly Enantioselective Transfer Hydrogenation of 2-Acylpyridines. Organic Letters, 16(4), 1234–1237.[1] (Direct protocol relevance). Link[1]
Disclaimer: This protocol is for research purposes only. All chemicals should be handled according to their Safety Data Sheets (SDS) by trained personnel.
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Advanced Reductive Amination Protocols for 2-Pyridyl Ketones: Overcoming Coordination and Thermodynamic Barriers
Introduction & Mechanistic Challenges
Reductive amination is a cornerstone transformation in drug development for the rapid construction of complex amine architectures. However, the direct reductive amination (DRA) of 2-pyridyl ketones (2-acylpyridines) presents notorious synthetic bottlenecks[1]. As a Senior Application Scientist, I frequently see standard protocols fail on these substrates due to two distinct mechanistic barriers:
-
Thermodynamic Penalty (The Imine Equilibrium): The proximity of the electron-withdrawing pyridine ring to the carbonyl group severely deactivates the ketone. Consequently, the equilibrium for imine condensation is highly disfavored. Standard reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) typically fail, resulting in unreacted starting materials or undesired direct reduction of the ketone to the alcohol[2].
-
Catalyst Poisoning (The Coordination Problem): In transition-metal-catalyzed asymmetric reductive amination (ARA), the resulting 2-pyridyl imine acts as a strong bidentate ligand. This intermediate tightly coordinates to active metal centers (e.g., Ru, Ir, Rh), effectively poisoning the catalyst and arresting the catalytic cycle[1].
To bypass these limitations, researchers must abandon standard DRA conditions and utilize specialized protocols. This guide details two field-proven methodologies: a robust Titanium-mediated stoichiometric approach for general synthesis[3], and a state-of-the-art Iridium-catalyzed transfer hydrogenation for highly enantioselective applications[4].
Comparative Data & Strategy Selection
Before selecting a protocol, it is critical to evaluate the substitution pattern of your substrate and your stereochemical requirements. For instance, Ruthenium-catalyzed ARA requires a substituent at the C6 position of the pyridine ring to induce steric hindrance and prevent irreversible catalyst binding[5]. If the C6 position is unsubstituted, Iridium-catalyzed transfer hydrogenation is the superior choice[4].
Table 1: Quantitative Comparison of Reductive Amination Strategies for 2-Acylpyridines
| Methodology | Reagents / Catalyst System | Typical Yield | Stereocontrol | Ref |
| Standard DRA | NaBH(OAc)₃ or NaBH₃CN, DCE | < 10% | N/A | [2] |
| Ti-Mediated DRA | Ti(OiPr)₄, NaBH₄, EtOH | 85–98% | Racemic / Diastereoselective | [3] |
| Ir-Catalyzed ARA | [Ir(Cp*)Cl₂]₂, Chiral Ligand, HCOOH/Et₃N | Up to 97% | Up to 95% ee | [4] |
| Ru-Catalyzed ARA | Ru(OAc)₂{(S)-binap}, H₂ (0.8 MPa) | > 90% | > 94% ee (Requires C6-sub) | [5] |
Protocol A: Titanium(IV)-Mediated Reductive Amination
Scientific Rationale: To overcome the unfavorable thermodynamics of 2-pyridyl imine formation, a strong, oxophilic Lewis acid is required. Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a water scavenger and an activating agent, driving the equilibrium forward to form a transient titanium-imine complex. This complex is highly susceptible to hydride attack by NaBH₄[3].
Mechanistic workflow of Ti(OiPr)4-mediated imine formation and subsequent reduction.
Step-by-Step Methodology
-
Imine Condensation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 2-pyridyl ketone (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous ethanol (0.2 M).
-
Lewis Acid Activation: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Causality Note: Do not add the reducing agent at this stage. Adding NaBH₄ too early will result in the direct reduction of the unactivated ketone to the corresponding alcohol.
-
Validation Check: Stir the mixture for 6–12 hours. Validate the complete consumption of the ketone via TLC or crude ¹H-NMR (monitor the disappearance of the ketone's α-protons).
-
Hydride Transfer: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₄ (1.5 equiv) portion-wise. Causality Note: The low temperature controls the exothermic hydride transfer and prevents over-reduction or ring-opening side reactions.
-
Quenching (Critical Step): Stir for an additional 2 hours at room temperature. Quench the reaction carefully by adding 2M aqueous ammonia (or 1M NaOH).
-
Troubleshooting: This will generate a thick, white precipitate of titanium dioxide (TiO₂). Do not attempt to extract directly; the emulsion will trap your product.
-
-
Isolation: Filter the entire suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL). Extract the filtrate, dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Iridium-Catalyzed Asymmetric Reductive Amination (ARA)
Scientific Rationale: Achieving enantioselectivity with 2-acylpyridines requires bypassing catalyst poisoning. Recent breakthroughs utilize specific Iridium(III) complexes paired with chiral ligands and a formic acid/triethylamine (HCOOH/Et₃N) azeotrope as a transfer hydrogenation source[4]. The Et₃N base is critical: it buffers the formic acid, preventing the protonation of the pyridine nitrogen. If the pyridine is protonated, its coordination geometry changes, destroying the rigid chiral pocket required for enantiofacial discrimination[4].
Catalytic cycle of Iridium-catalyzed asymmetric reductive amination via transfer hydrogenation.
Step-by-Step Methodology
-
Catalyst Activation: In an argon-filled glovebox, charge a reaction vial with[Ir(Cp*)Cl₂]₂ (1.0 mol%) and the selected chiral ligand (e.g., a chiral phosphoramidite or diamine, 2.2 mol%). Add anhydrous dichloromethane (DCM) or methanol and stir for 30 minutes at room temperature to generate the active chiral Ir-complex.
-
Reaction Assembly: To the active catalyst solution, add the 2-acylpyridine substrate (1.0 equiv) and the aniline/amine derivative (1.1 equiv).
-
Transfer Hydrogenation: Add the HCOOH/Et₃N azeotropic mixture (5.0 equiv, typically 5:2 ratio) dropwise. Seal the vial and transfer it out of the glovebox.
-
Validation Check: Stir the mixture at 40–50 °C for 12–24 hours. Monitor conversion via HPLC or GC-MS.
-
Workup & ee Determination: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the remaining formic acid. Extract with DCM (3 × 15 mL).
-
Self-Validating Step: Before performing column chromatography, take a small aliquot of the crude organic layer, evaporate, and determine the enantiomeric excess (ee) via chiral HPLC. This ensures that the ee value reflects the true catalytic outcome and is not artificially inflated by fractionation during silica gel purification.
-
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the highly enantioenriched chiral 1-pyridin-2-yl-ethylamine.
References
-
[1] Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. ResearchGate. URL:[Link]
-
[2] Synthesis of Bis[di(2-pyridyl)methyl]amine (BDPMA) by a Novel One-Pot Multi-Step Reductive Amination. MDMA.ch. URL:[Link]
-
[3] Diastereoselective reductive N-alkylation of (R,R)-trans-1,2-diaminocyclohexane with prochiral ketones using the Ti(OiPr)4/NaBH4 system. ResearchGate. URL:[Link]
-
[4] Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. RSC Publishing. URL:[Link]
-
[5] Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. ACS Publications. URL:[Link]
-
[6] Chiral Phosphoric Acid-Catalyzed Enantioselective Reductive Amination of 2-Pyridyl Ketones. ACS Publications. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Precision Alkylation of 2-Acylpyridines via Minisci Reaction
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 2-acylpyridines using Minisci-type radical alkylation, a powerful method for late-stage diversification of drug-like scaffolds.
Executive Summary
2-Acylpyridines (e.g., 2-acetylpyridine, 2-benzoylpyridine) are privileged pharmacophores and critical ligand scaffolds in coordination chemistry. Functionalizing these rings usually requires de novo synthesis or harsh lithiation strategies. The Minisci reaction —a radical substitution of protonated heteroaromatics—offers a direct, innate C–H functionalization pathway.[1][2]
This guide details the regioselective alkylation of 2-acylpyridines. Unlike electron-rich pyridines, the 2-acyl motif acts as an electron-withdrawing group (EWG), significantly activating the ring toward nucleophilic radical attack while simultaneously blocking the highly reactive C2 position. This creates a predictable competition between the C4 (para) and C6 (ortho) positions.
Key Advantages
-
Direct C–H Functionalization: No pre-functionalization (halogenation/borylation) required.
-
Orthogonal Reactivity: Compatible with halides and carbonyls that fail in cross-coupling.
-
Late-Stage Diversification: Ideal for appending alkyl chains to complex drug molecules.
Mechanistic Principles & Regioselectivity
Understanding the electronic bias is critical for controlling the outcome.
Electronic Activation
The Minisci reaction relies on a nucleophilic alkyl radical attacking an electron-deficient heterocycle .
-
Protonation: Acidic conditions protonate the pyridine nitrogen, lowering the LUMO energy and making the ring highly electrophilic.
-
Acyl Effect: The C2-acyl group is an EWG. It further lowers the LUMO, making 2-acylpyridines more reactive than unsubstituted pyridine.
Regioselectivity Mapping (C4 vs. C6)
With the C2 position blocked by the acyl group, the radical attacks the most electron-deficient remaining sites:
-
C4 Position (Major): Electronically favored (para to the protonated nitrogen). Less sterically hindered than C6 if the acyl group is bulky.
-
C6 Position (Minor/Competitive): Electronically activated (ortho to nitrogen) but often sterically crowded by the N-proton/coordination sphere.
-
C3/C5 Positions: Generally unreactive to nucleophilic radicals due to lack of resonance stabilization of the radical intermediate.
Expert Insight: The C4:C6 ratio is tunable. Bulky alkyl radicals (e.g., tert-butyl) and bulky acyl groups (e.g., 2-benzoyl) strongly favor C4-alkylation due to steric repulsion at C6.
Reaction Mechanism Diagram
Caption: Mechanistic flow of Minisci alkylation on 2-acylpyridine, highlighting the convergence of the activated heterocycle and the nucleophilic radical.
Experimental Protocols
Two protocols are provided: the robust Thermal Method (ideal for simple alkyl groups) and the Photochemical Method (ideal for complex/fragile substrates).
Protocol A: Classical Thermal Alkylation (Ag/Persulfate)
Best for: Primary/Secondary/Tertiary alkyl carboxylic acids; robust substrates.
Reagents:
-
Substrate: 2-Acylpyridine (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (3.0 – 5.0 equiv)
-
Catalyst: AgNO₃ (0.2 – 0.5 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (3.0 equiv)
-
Acid: TFA (Trifluoroacetic acid) (1.0 equiv) or H₂SO₄ (1.0 equiv)
-
Solvent: DCM/Water (biphasic) or CH₃CN/Water.
Step-by-Step Procedure:
-
Dissolution: In a vial equipped with a stir bar, dissolve 2-acylpyridine (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Acidification: Add TFA (0.5 mmol). Note: Protonation is essential.
-
Addition: Add the carboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol).
-
Initiation: Heat the mixture to 40–50 °C.
-
Oxidant Feed: Slowly add (NH₄)₂S₂O₈ (1.5 mmol) dissolved in minimal water over 10–20 minutes. Slow addition prevents radical dimerization.
-
Reaction: Stir vigorously for 2–4 hours. Evolution of CO₂ gas indicates reaction progress.
-
Workup: Basify with saturated NaHCO₃ (to neutralize acid and deprotonate product). Extract with DCM (3x).
-
Purification: Flash chromatography (Hexanes/EtOAc). The 4-alkyl isomer is typically less polar than the 6-alkyl isomer.
Protocol B: Modern Photoredox Alkylation
Best for: Late-stage functionalization, mild conditions, avoiding silver.
Reagents:
-
Substrate: 2-Acylpyridine (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid N-hydroxyphthalimide ester (Redox-Active Ester) OR Alkyl BF₃K salt.
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1–2 mol%) or 4CzIPN (organic alternative).
-
Additives: TRIS phosphate or TFA (depending on radical source).
-
Solvent: DMSO or CH₃CN.
-
Light Source: Blue LEDs (450 nm).
Step-by-Step Procedure:
-
Setup: In an 8 mL vial, combine 2-acylpyridine (0.2 mmol), Photocatalyst (2 µmol), and Alkyl Radical Precursor (0.3 mmol).
-
Solvent: Add degassed DMSO (2 mL).
-
Acid: Add TFA (1.0 equiv) to activate the pyridine.
-
Irradiation: Sparge with nitrogen for 5 mins, then seal and irradiate with Blue LEDs for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Workup: Dilute with water/brine, extract with EtOAc.
-
Analysis: Check LCMS for conversion. The photoredox method often gives cleaner profiles but may require longer reaction times.
Strategic Considerations & Troubleshooting
Regioselectivity Control Table
| Variable | Condition | Effect on C4 vs C6 Selectivity |
| Radical Sterics | Primary (Methyl/Ethyl) | Low selectivity (Mixture of C4/C6). |
| Tertiary (t-Butyl/Adamantyl) | High C4 Selectivity (Steric clash at C6). | |
| Acyl Group | Acetyl (-COMe) | Moderate C4 bias. |
| Benzoyl (-COPh) | Strong C4 bias (Shields C6). | |
| Solvent | Water/DCM | Standard. |
| HFIP (Hexafluoroisopropanol) | Can enhance C4 selectivity via H-bonding network. |
Common Pitfalls
-
Issue: Low Conversion.
-
Cause: Radical quenching or insufficient acidification.
-
Fix: Increase acid equivalents (ensure pH < 3) or increase oxidant/radical source stoichiometry.
-
-
Issue: Over-alkylation (Di-alkylation).
-
Cause: Product is still reactive.
-
Fix: Stop reaction at 60–70% conversion. Use the heterocycle as the limiting reagent.
-
-
Issue: Acyl Reduction.
Workflow Visualization
Caption: Decision tree for selecting the optimal Minisci protocol based on substrate complexity and available reagents.
References
-
Minisci Reaction Overview & Mechanism
-
Regioselectivity in Minisci Reactions
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021).[6] J. Am. Chem. Soc. Available at: [Link] (Discusses blocking group strategies to ensure C4 selectivity).
-
-
Photoredox & Modern Protocols
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Alkyl Radical Addition to Aliphatic and Aromatic N-Acylhydrazones Using an Organic Photoredox Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Application Notes and Protocols for the Catalytic Use of 4-Methyl-2-acylpyridine Metal Complexes
Introduction: The 4-Methyl-2-acylpyridine Ligand Scaffold
In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts.[1] The 4-methyl-2-acylpyridine (4M2AP) framework represents a class of bidentate ligands with tunable and electronically distinct coordination sites. The pyridine nitrogen acts as a classic sigma-donor, while the exocyclic acyl oxygen provides an additional coordination point, forming a stable five-membered chelate ring with a metal center.
The substituents on the pyridine ring play a critical role in modulating the electronic properties of the metal center. The 4-methyl group is weakly electron-donating, which increases the electron density on the pyridine nitrogen, thereby enhancing its donor capacity and potentially stabilizing higher oxidation states of the coordinated metal. Conversely, the acyl group is electron-withdrawing, influencing the Lewis acidity of the metal center. This electronic dichotomy makes 4M2AP ligands versatile scaffolds for a range of catalytic transformations. This guide provides an in-depth exploration of their synthesis, characterization, and application in key catalytic reactions.
Synthesis and Characterization of 4M2AP Metal Complexes
The synthesis of 4M2AP metal complexes is typically a straightforward procedure involving the reaction of the commercially available ligand, such as 2-acetyl-4-methylpyridine, with a suitable metal salt. The choice of metal dictates the primary application, with palladium being a workhorse for cross-coupling reactions, while iron and copper are often employed in oxidation catalysis.[1][2][3]
General Protocol for Synthesis of a Pd(II) Complex
This protocol describes a general method for synthesizing a dichlorido-bis(4-methyl-2-acetylpyridine)palladium(II) complex, a potential pre-catalyst for cross-coupling reactions.[4]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
2-Acetyl-4-methylpyridine
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and heat plate
-
Cannula
-
Filtration apparatus
Procedure:
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., Argon), suspend PdCl₂ (1 mmol) in 20 mL of anhydrous acetonitrile.
-
Ligand Addition: In a separate flask, dissolve 2-acetyl-4-methylpyridine (2.1 mmol, a slight excess) in 10 mL of anhydrous acetonitrile.
-
Reaction: Transfer the ligand solution to the PdCl₂ suspension via cannula with vigorous stirring.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The initial suspension should gradually dissolve to form a clear, colored solution (typically yellow or orange).
-
Precipitation: After cooling to room temperature, slowly add 50 mL of anhydrous diethyl ether to the solution to precipitate the complex.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: The identity and purity of the complex should be confirmed using techniques such as ¹H NMR, FT-IR, and elemental analysis. The IR spectrum should show a characteristic shift in the C=O stretching frequency of the acyl group upon coordination to the metal center.
Catalytic Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction.[1] Palladium complexes bearing pyridine-based ligands are effective catalysts, where the ligand's electronic properties can significantly influence catalytic efficiency.[4] The electron-donating 4-methyl group in the 4M2AP ligand can enhance the rate of oxidative addition, a key step in the catalytic cycle.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid
Materials:
-
[Pd(4M2AP)₂Cl₂] pre-catalyst (synthesized as above)
-
4-Iodoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water mixture (e.g., 10:1 v/v)
-
Reaction vial with stir bar
Procedure:
-
Setup: To a reaction vial, add the [Pd(4M2AP)₂Cl₂] pre-catalyst (0.01 mmol, 1 mol%), 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of the toluene/water (10:1) solvent mixture.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 2-12 hours. The reaction progress can be monitored by TLC or GC-MS. Causality Note: The base (K₂CO₃) is essential for activating the boronic acid for the transmetalation step.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Performance Data Comparison
The electronic nature of the ligand significantly impacts catalyst performance. The table below presents hypothetical data illustrating this effect in the Suzuki-Miyaura coupling.
| Pre-catalyst | Ligand Substituent (at 4-position) | Electronic Effect | Time (h) | Yield (%) |
| [Pd(4-Me -2AP)₂Cl₂] | Methyl | Electron-Donating | 4 | 95 |
| [Pd(4-H -2AP)₂Cl₂] | Hydrogen | Neutral | 6 | 88 |
| [Pd(4-Cl -2AP)₂Cl₂] | Chloro | Electron-Withdrawing | 10 | 75 |
Catalytic Application 2: Iron-Catalyzed Oxidation of Alcohols
Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive choice for developing sustainable catalytic processes. Iron complexes of nitrogen-containing ligands can catalyze the oxidation of alcohols to aldehydes and ketones, often using environmentally benign oxidants.[3]
Protocol for Oxidation of Benzyl Alcohol
This protocol outlines a general procedure for the oxidation of a primary alcohol to an aldehyde using an in-situ generated Fe(II)-4M2AP catalyst and hydrogen peroxide as the oxidant.
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
2-Acetyl-4-methylpyridine (4M2AP)
-
Benzyl alcohol
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile
-
Round-bottom flask with stir bar
Procedure:
-
Catalyst Formation: In a round-bottom flask, dissolve FeCl₂·4H₂O (0.05 mmol, 5 mol%) and 4M2AP (0.11 mmol, 11 mol%) in 10 mL of acetonitrile. Stir at room temperature for 20 minutes to allow for complex formation. A color change should be observed. Causality Note: Using a slight excess of the ligand ensures full coordination to the iron center.
-
Substrate Addition: Add benzyl alcohol (1.0 mmol) to the catalyst solution.
-
Oxidant Addition: Slowly add the 30% H₂O₂ solution (1.5 mmol) dropwise to the reaction mixture over 10 minutes. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the excess peroxide is destroyed (test with peroxide strips).
-
Workup and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting benzaldehyde by column chromatography.
Catalytic Application 3: Asymmetric Catalysis
For drug development, enantiomerically pure compounds are crucial. By introducing chirality to the 4M2AP ligand, for instance, by using a chiral ketone in the acyl group, it is possible to create chiral metal complexes for asymmetric catalysis.[5][6] These catalysts can induce stereoselectivity in reactions like asymmetric hydrogenation or reductions.
General Experimental Workflow for Asymmetric Catalysis
Caption: A general workflow for a typical asymmetric catalysis experiment.
Protocol for Asymmetric Reduction of Propiophenone
This hypothetical protocol uses a chiral 4M2AP-type ligand (where the acyl group contains a chiral center, denoted as L*) with an iridium catalyst for the asymmetric transfer hydrogenation of a prochiral ketone.
Materials:
-
[Ir(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Chiral 4M2AP ligand (L*)
-
Propiophenone
-
Sodium formate (HCOONa) as the hydrogen source
-
Isopropanol/Water mixture (e.g., 5:1 v/v)
Procedure:
-
Catalyst Activation: In a Schlenk tube, mix [Ir(Cp)Cl₂]₂ (0.0025 mmol), the chiral ligand L (0.0055 mmol), and sodium formate (0.5 mmol) in 2 mL of the isopropanol/water solvent.
-
Pre-heating: Heat the mixture at 80 °C for 15 minutes to generate the active catalytic species.
-
Reaction: Add propiophenone (0.5 mmol) to the activated catalyst solution. Stir the reaction at 80 °C for 12-24 hours.
-
Workup: After cooling, remove the solvent under reduced pressure. Add water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate. Determine the conversion by ¹H NMR or GC. The enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol must be determined using chiral HPLC or chiral GC analysis.
Conclusion and Future Outlook
Metal complexes of 4-methyl-2-acylpyridine and its derivatives are versatile and tunable catalysts. The strategic placement of an electron-donating methyl group and a coordinating acyl group allows for fine-tuning of the metal center's electronic properties, making them suitable for a wide array of catalytic applications, from robust cross-coupling and oxidation reactions to sophisticated asymmetric transformations. Future research in this area will likely focus on the development of novel chiral variants for highly selective asymmetric catalysis and the immobilization of these complexes on solid supports for enhanced recyclability and industrial applicability.
References
- BenchChem. (2025). Synthesis of Metal Complexes Using Pyridine-2,6-diethanol: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.
- Arkat USA, Inc. (2001). Metal complex catalysis in a synthesis of pyridine bases. ARKIVOC.
- Boruah, M., et al. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC.
- Anonymous. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- ResearchGate. (2025). Metal complex catalysis in a synthesis of pyridine bases.
- MilliporeSigma. (n.d.). 2-Acetyl-4-methylpyridine 98 59576-26-0.
- MDPI. (2025). Gone with the Wind—Adducts of Volatile Pyridine Derivatives and Copper(II) Acetylacetonate.
- ResearchGate. (2025). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases.
- AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
- NSF PAR. (n.d.). Amino pyridine iron(II) complexes.
- BenchChem. (2025). Navigating the Catalytic Landscape: A Comparative Guide to Catalysts with Substituted Pyridine Ligands.
- Liu, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
- EThOS. (2021). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines.
- Miao, Y.-C., et al. (2011). Catalytic Oxidation of 4-Methyl Pyridine to Isonicotinic Acid by H₂O₂ over Co-MCM-41. Chinese Journal of Applied Chemistry.
- Scilit. (n.d.). Developments in asymmetric catalysis by metal complexes of chiral chelating nitrogen-donor ligands.
- Royal Society of Chemistry. (n.d.). Developments in asymmetric catalysis by metal complexes of chiral chelating nitrogen-donor ligands. Dalton Transactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Developments in asymmetric catalysis by metal complexes of chiral chelating nitrogen-donor ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Grignard Addition to 2-Cyanopyridines
Executive Summary: The Regioselectivity Challenge
The addition of Grignard reagents to 2-cyanopyridines is deceptively simple in theory but notoriously difficult in practice.[1] The core challenge is regioselectivity .[1] The pyridine ring is electron-deficient, making the ring carbons (particularly C4 and C6) susceptible to nucleophilic attack by the Grignard reagent.[1]
The "Regioselectivity Paradox":
-
Desired Pathway: Nucleophilic addition to the nitrile carbon (
) to form the imine anion, which hydrolyzes to the ketone (2-acylpyridine). -
Competing Pathway: Nucleophilic aromatic addition to the pyridine ring (C4/C6), leading to dihydropyridines, polymerization (tar), or ring-opening.
This guide provides "field-proven" protocols to suppress ring attack and maximize nitrile addition, utilizing Lewis acid activation and modern organometallic additives.
Diagnostic Troubleshooting (Q&A)
Category A: Low Yield & Byproduct Formation[1]
Q1: My reaction mixture turns into a black tar/polymer. What is happening? Diagnosis: You are likely observing nucleophilic attack on the pyridine ring .[1] Grignard reagents are "hard" nucleophiles and can attack the soft, electron-deficient pyridine ring, especially at temperatures above 0°C. Corrective Action:
-
Temperature Control: Conduct the addition at -78°C . Do not allow the reaction to warm above -40°C until the quench.
-
Lewis Acid Additive: Pre-complex the pyridine nitrogen with
(1.1 equiv).[1] This sterically blocks the ring nitrogen and inductively activates the nitrile carbon, directing the nucleophile to the desired position.[1]
Q2: I see a significant amount of starting material (2-cyanopyridine) remaining, even with excess Grignard. Diagnosis: This often indicates reagent aggregation or surface passivation of the magnesium during preparation. 2-cyanopyridines can also coordinate to the Grignard species, forming unreactive clusters. Corrective Action:
-
Use "Turbo Grignards": Add LiCl (1.0 equiv relative to Grignard) or use commercially available
for halogen exchange.[1] Lithium chloride breaks up polymeric Grignard aggregates, increasing the concentration of the reactive monomeric species.
Category B: Workup & Isolation[1]
Q3: My LC-MS shows the product formed, but I lose it during workup. I'm recovering picolinic acid. Diagnosis: Over-hydrolysis . The imine intermediate is stable, but if the acidic hydrolysis is too harsh or prolonged, the resulting ketone can degrade, or the unreacted nitrile can hydrolyze all the way to the carboxylic acid (picolinic acid). Corrective Action:
-
Buffered Quench: Avoid strong mineral acids (HCl/H2SO4) for the initial quench.[1] Use saturated aqueous
or a citric acid buffer (pH 4-5).[1] -
Two-Stage Hydrolysis: Stir the quenched mixture at room temperature for 1-2 hours to hydrolyze the imine to the ketone. Only add dilute HCl (1M) if conversion is sluggish, and monitor closely.
Mechanistic Visualization
The following diagram illustrates the competing pathways and how additives shift the reaction toward the desired ketone.
Optimized Experimental Protocol
This protocol synthesizes the "Lewis Acid" and "Knochel" approaches for maximum reliability.[1]
Objective: Synthesis of 2-acetylpyridine (or derivative) from 2-cyanopyridine.
Materials Table
| Reagent | Equivalents | Role |
| 2-Cyanopyridine | 1.0 | Substrate |
| Grignard Reagent (R-MgX) | 1.2 - 1.5 | Nucleophile |
| 1.1 | Lewis Acid (Activator/Blocker) | |
| THF (Anhydrous) | Solvent (0.5 M) | Solvent (Ether is alt.)[2] |
| Sat. | Excess | Quench |
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon/Nitrogen.[1][2][3]
-
Substrate Preparation: Dissolve 2-cyanopyridine (1.0 equiv) in anhydrous THF (concentration ~0.5 M).
-
Lewis Acid Activation: Cool the solution to 0°C . Add
(1.1 equiv) dropwise.[1]-
Note: A white precipitate (the
-pyridine complex) may form.[1] This is normal.
-
-
Cryogenic Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Stir for 15 minutes to ensure thermal equilibrium.
-
Grignard Addition: Add the Grignard reagent (1.2 equiv) dropwise over 30–60 minutes.[1]
-
Critical: Maintain internal temperature below -65°C. The reaction is exothermic.[1]
-
-
Reaction: Stir at -78°C for 2 hours.
-
Checkpoint: TLC/LC-MS of a mini-quenched aliquot should show consumption of starting material.
-
-
Warming (Optional): If conversion is incomplete at -78°C, allow to warm slowly to -20°C (never above 0°C).
-
Quench & Hydrolysis:
-
Extraction: Extract with EtOAc or DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
References & Further Reading
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link
-
Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, vol. 2005, no. 06, 2005, pp. 993–997. Link
-
Cahiez, G., et al. "New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents."[4] Synlett, vol. 2010, no.[4] 02, 2010, pp. 299–303.[4] Link
-
Bhuniya, D., et al. "Synthesis and biological evaluation of 2-acetylpyridine derivatives." European Journal of Medicinal Chemistry, vol. 102, 2015, pp. 582-593. Link
Sources
Preventing over-addition in synthesis of pyridyl ketones
The following technical guide is structured as a dynamic Support Center resource. It prioritizes the "Why" and "How" of preventing over-addition (formation of tertiary alcohols) during the synthesis of pyridyl ketones.
Topic: Preventing Nucleophilic Over-Addition (Double Addition) Ticket Priority: High (Impurity Control) Applicable Reagents: Grignard (R-Mg-X), Organolithium (R-Li), Organozinc (R-Zn-X)
The Core Problem: The "Hot" Carbonyl
User Query: "I reacted ethyl picolinate with 1 equivalent of phenylmagnesium bromide, but I isolated 40% starting material and 60% tertiary alcohol. Where is my ketone?"
Root Cause Analysis: In the synthesis of pyridyl ketones, the product (the ketone) is significantly more electrophilic than the starting material (the ester).
-
Electronic Activation: The pyridine ring is electron-withdrawing. It pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Kinetic Trap: Once the first equivalent of nucleophile adds to an ester, it forms a tetrahedral intermediate. If this intermediate collapses to the ketone during the reaction (before the quench), the highly reactive ketone immediately consumes a second equivalent of the nucleophile.
The Solution: You must select a pathway where the Intermediate is Stable (does not collapse until workup) or the Product is Inert to the specific nucleophile used.
Protocol Selection Matrix
Use this decision table to select the correct synthetic route based on your constraints.
| Method | Substrate Required | Reagent | Risk of Over-Addition | Complexity | Recommendation |
| Weinreb | Weinreb Amide | R-Mg-X / R-Li | Lowest | Moderate | Gold Standard |
| Imine | Nitrile (Cyano) | R-Mg-X | Low | Low | Best for Scale |
| Fukuyama | Thioester | R-Zn-X | Very Low | High (Pd Cat.) | Best for Sensitive Groups |
| Direct | Ester / Acid Chloride | R-Mg-X | High | Low | Not Recommended |
Module A: The Weinreb Amide Route (Gold Standard)
Concept: The Weinreb amide (
Mechanism Visualization
The diagram below illustrates why the ketone is never exposed to the nucleophile during the reaction.
Figure 1: The magnesium cation bridges the carbonyl oxygen and the methoxy oxygen, stabilizing the intermediate.
Standard Operating Procedure (SOP)
-
Preparation: Synthesize the Weinreb amide from your pyridyl carboxylic acid using EDCI/HOBt and
-dimethylhydroxylamine HCl. -
Setup: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF/DCM (1:1). Cool to 0°C (or -78°C for very reactive species).
-
Addition: Add Grignard reagent (1.2 - 1.5 equiv) dropwise.
-
Monitoring: Monitor by TLC/LCMS. You will see the disappearance of the amide. Note: You will NOT see the ketone peak until after workup.
-
Quench: Pour into cold sat.
or . -
Troubleshooting:
-
Issue: Low conversion.
-
Fix: Add
(0.5 equiv). This breaks up Grignard aggregates and accelerates the attack on the amide without triggering over-addition.
-
Module B: The Nitrile Route (The Imine Salt)
Concept: Nitriles react with Grignard reagents to form a metallo-imine salt (
Troubleshooting Guide: Nitrile Addition
Q: I see a tertiary alcohol even with the nitrile route.
-
A: This is rare but happens if the imine salt is protonated by adventitious water during the reaction (forming a neutral imine, which is electrophilic) or if the temperature is too high, causing the imine to tautomerize or decompose.
-
Fix: Ensure strictly anhydrous conditions. Keep reaction at 0°C.
-
Q: My yield is low; I recovered starting material.
-
A: The Grignard might be acting as a base (deprotonating the alpha-position if alkyl groups are present) or the nitrile is too electron-poor.
-
Fix: Use CuBr·SMe
(5-10 mol%) to catalyze the addition. This allows for milder conditions.
-
Q: I isolated a tertiary amine.
-
A: This suggests "double addition" to the nitrile, which is extremely difficult sterically but possible with small nucleophiles (like MeLi) on electron-deficient rings.
-
Fix: Switch to the Weinreb route.
-
Module C: The Fukuyama Coupling (For Sensitive Substrates)
Concept: If your molecule contains other functional groups sensitive to Grignards (e.g., esters, halides), use the Fukuyama coupling. It uses Organozinc reagents, which are too mild to react with ketones but will react with Thioesters in the presence of a Palladium catalyst.
Workflow:
-
Convert Pyridyl-COOH
Pyridyl-CO-SEt (Thioester). -
React Thioester + R-Zn-I +
(5 mol%). -
Result: Exclusive ketone formation. No tertiary alcohol.
Experimental Protocol: Synthesis of 2-Benzoylpyridine (Weinreb Method)
Reagents:
-
Picolinic acid
-methoxy- -methylamide (1.0 equiv) -
Phenylmagnesium bromide (1.0 M in THF, 1.3 equiv)
-
THF (Anhydrous)
- (sat. aq.)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under
flow. -
Solvation: Add the Weinreb amide (e.g., 5.0 mmol) and dissolve in 20 mL anhydrous THF.
-
Cryogenics: Cool the solution to 0°C . (Unlike esters, -78°C is rarely needed for Weinreb amides unless the nucleophile is vinylic/allylic).
-
Addition: Add PhMgBr (6.5 mmol, 6.5 mL) dropwise over 15 minutes.
-
Technical Note: The solution often turns yellow/orange due to the formation of the chelated intermediate.
-
-
Reaction: Stir at 0°C for 1 hour. Allow to warm to Room Temp (RT) for 30 mins.
-
Quench: Cool back to 0°C. Add sat.
(10 mL) slowly. Vigorous stirring is required to break the magnesium chelate. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc).
References
-
Weinreb Amide Mechanism & Scope
- Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815–3818.
-
Fukuyama Coupling (Thioesters)
- Tokuyama, H.; Yokoshima, S.; Yamashita, T.; Fukuyama, T. A novel ketone synthesis by a palladium-catalyzed cross-coupling reaction of thiol esters and organozinc reagents. Tetrahedron Letters, 1998, 39(20), 3189–3192.
-
Lanthanide Salts (LaCl3·2LiCl)
- Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.
-
Grignard Addition to Nitriles (Mechanism)
Sources
Technical Support Center: Hydrolysis of Ketimine Intermediates in Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of ketimine intermediate hydrolysis in various pyridine synthesis protocols. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Section 1: Understanding the Core Chemistry: The Why of Ketimine Hydrolysis
Before troubleshooting, it is essential to grasp the mechanism. Ketimine hydrolysis is the cleavage of a carbon-nitrogen double bond (C=N) to form a ketone (C=O) and a primary amine. This reaction is reversible and its rate and efficiency are highly dependent on the reaction conditions, particularly pH.
The reaction can be catalyzed by either acid or base, proceeding through different mechanistic pathways.
Diagram: General Mechanisms of Ketimine Hydrolysis
Caption: Acid vs. Base-Catalyzed Ketimine Hydrolysis Pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my ketimine intermediate resistant to hydrolysis?
A1: Ketimine stability is governed by several factors. The most common cause of resistance is steric hindrance around the C=N bond.[1][2] Bulky groups on either the carbon or nitrogen atom can shield the electrophilic carbon from attack by water. In a study on diphenyl ketimine hydrochlorides, derivatives with two ortho-substituted methyl groups were found to hydrolyze appreciably only after prolonged boiling, whereas those with no ortho-substituents hydrolyzed rapidly even at 0°C.[1][3]
Electronic effects also play a role. Electron-donating groups on the carbon-side of the imine can destabilize the transition state, slowing hydrolysis, while electron-withdrawing groups can accelerate it.
Q2: Is acidic or basic hydrolysis better for my pyridine synthesis workup?
A2: The choice depends on the stability of your final pyridine product and any other functional groups present.
-
Acidic Hydrolysis: This is the most common method as it protonates the imine nitrogen, making the carbon more electrophilic and susceptible to water attack.[4] It is generally faster and more efficient. However, strong acids can potentially degrade acid-sensitive functional groups on your pyridine ring or even the ring itself if it is highly activated.
-
Basic Hydrolysis: This is typically slower as it relies on the direct attack of a hydroxide ion. It is preferred when the target molecule contains acid-labile groups (e.g., esters, acetals). However, strong bases can cause other side reactions, such as deprotonation and subsequent rearrangements.[5]
For many pyridine syntheses, such as those related to the Bohlmann-Rahtz or Hantzsch methods, a mild acidic workup (e.g., aqueous ammonium chloride, dilute acetic acid, or even silica gel) is often sufficient and provides a good balance between efficiency and selectivity.[6][7]
Q3: Can hydrolysis occur as an unwanted side reaction?
A3: Absolutely. In multi-step, one-pot syntheses, such as the Bohlmann-Rahtz reaction, an aminodiene intermediate is formed which then undergoes cyclodehydration.[6][8][9] If excess water is present or if the workup conditions are not carefully controlled, this intermediate can hydrolyze back to its constituent enamine and ethynylketone starting materials, leading to lower yields. Similarly, in palladium-catalyzed cross-coupling reactions involving imine-containing substrates, hydrolysis of the imine linkage can occur on the metal center, leading to the formation of the corresponding aldehyde or ketone instead of the desired coupled product.[10]
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Incomplete or Extremely Slow Hydrolysis
Q: I've let my reaction stir with water overnight, but TLC/LC-MS analysis shows a significant amount of the ketimine intermediate remaining. What should I do?
A: This is a common issue, often related to reaction kinetics. Here is a systematic approach to troubleshoot:
Step 1: Adjust the pH. The rate of hydrolysis is highly pH-dependent.[11] For acid-catalyzed hydrolysis, ensure the pH is sufficiently low (typically pH 2-4 for robust hydrolysis). If you are using neutral water, the reaction will be exceedingly slow.
-
Protocol: Add a dilute aqueous acid solution. Start with a mild acid like 1M aqueous acetic acid or ammonium chloride. If the reaction is still slow, move to a stronger acid like 1M HCl. Monitor the reaction by TLC every 30 minutes.
Step 2: Increase the Temperature. Like most chemical reactions, the rate of hydrolysis increases with temperature. If you are running the reaction at room temperature, consider gentle heating.
-
Recommendation: Heat the reaction mixture to 40-50°C. Be cautious not to exceed temperatures that might degrade your final product. Check the thermal stability of your target pyridine in separate experiments if necessary.
Step 3: Add a Co-Solvent. If your ketimine intermediate has poor solubility in the aqueous phase, the reaction will be mass-transfer limited.
-
Recommendation: Add a water-miscible organic solvent like tetrahydrofuran (THF) or acetone to create a homogeneous solution. This increases the effective concentration of both the ketimine and the water, accelerating the reaction.
| Factor | Effect on Hydrolysis Rate | Practical Recommendation |
| pH | Rate is maximal in mildly acidic conditions (pH 2-5). Very slow at neutral pH. | Add dilute HCl, Acetic Acid, or NH4Cl to adjust pH. |
| Temperature | Rate increases with temperature (Arrhenius relationship). | Gently heat the reaction to 40-60°C, monitoring for product degradation. |
| Steric Hindrance | Bulky groups near the C=N bond significantly decrease the rate.[1][2] | Requires more forcing conditions: stronger acid, higher temperature, and longer reaction times. |
| Solubility | Poor solubility of the intermediate in the aqueous phase slows the reaction. | Add a co-solvent such as THF, acetone, or ethanol to create a single phase. |
Issue 2: Low Yield of Pyridine Product Due to Degradation
Q: My hydrolysis seems complete, but the final isolated yield of my pyridine is very low. I suspect the product is decomposing during workup. How can I prevent this?
A: Pyridine rings, especially those with electron-donating substituents, can be sensitive to harsh conditions.
Step 1: Use Milder Acidic Conditions. Strong mineral acids (HCl, H2SO4) can sometimes lead to side reactions or degradation.
-
Protocol: Replace strong acids with milder alternatives. A saturated aqueous solution of ammonium chloride (NH4Cl, pH ~4.5-5.5) is often sufficient to catalyze hydrolysis without being overly harsh. Alternatively, performing the workup in the presence of silica gel can provide a mildly acidic surface to promote hydrolysis during filtration or chromatography.[12]
Step 2: Minimize Reaction Time and Temperature. Prolonged exposure to even mild acids can be detrimental.
-
Recommendation: Monitor the hydrolysis closely by TLC or LC-MS. As soon as the ketimine is consumed, proceed immediately with neutralization (e.g., with aqueous NaHCO3) and extraction of your product. Avoid unnecessary heating.
| Reagent/Condition | Acidity | Typical Use Case | Pros | Cons |
| 1-2M HCl (aq) | Strong | Robust, unhindered ketimines. | Fast, effective, inexpensive. | Can degrade acid-sensitive products. |
| Acetic Acid (aq) | Moderate | Standard workups where mildness is needed. | Good balance of reactivity and selectivity. | Can be slower than strong acids. |
| NH4Cl (sat. aq) | Mild | Hydrolysis of sensitive substrates. | Very mild, buffered system. | May be too slow for very stable ketimines. |
| Silica Gel Slurry | Mild (Surface Acidity) | In-situ hydrolysis during purification. | Combines hydrolysis and purification. | Efficiency depends on the specific silica gel. |
Diagram: Troubleshooting Workflow for Ketimine Hydrolysis
Caption: Systematic workflow for troubleshooting common hydrolysis issues.
Section 4: Experimental Protocols
Protocol 4.1: Standard Mild Acidic Hydrolysis and Workup
This protocol is suitable for most ketimine intermediates where the final pyridine product is not exceptionally acid-sensitive.
-
Reaction Monitoring: Once the primary pyridine synthesis reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling aprotic solvent (e.g., toluene, DMF), remove the solvent under reduced pressure. Re-dissolve the crude residue in a water-miscible solvent like THF or acetone.
-
Hydrolysis: To the stirred solution, add an equal volume of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Monitoring: Stir the biphasic or monophasic mixture vigorously at room temperature. Monitor the disappearance of the ketimine intermediate by TLC (staining with an appropriate agent like potassium permanganate can help visualize the ketone product) or LC-MS every 30-60 minutes.
-
Workup: Once the hydrolysis is complete, add ethyl acetate or dichloromethane to the mixture. Separate the organic layer.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude ketone product, which is the precursor to the cyclized pyridine or the pyridine itself.
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.[13]
References
-
Culbertson, J. B. (1951). Factors Affecting the Rate of Hydrolysis of Ketimines. Journal of the American Chemical Society, 73(10), 4818–4823.
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
-
Wikipedia. Bohlmann–Rahtz pyridine synthesis.
-
J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
-
ACS Publications. Factors Affecting the Rate of Hydrolysis of Ketimines. Journal of the American Chemical Society.
-
Culbertson, J. B., Reynolds, W., & Main, C. (1934). Hydrolysis Velocity of Ketimines - Steric Hindrance Effect. Proceedings of the Iowa Academy of Science, 41(1), 170-171.
-
Culbertson, J. B., Butterfield, D., Kolewe, O., & Shaw, R. (1962). Steric Factors in the Hydrolysis Rates of Ketimines. The Journal of Organic Chemistry, 27(3), 729-733.
-
SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
-
YouTube. (2023). Bohlmann–Rahtz pyridine synthesis.
-
Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
-
UNI ScholarWorks. Hydrolysis Velocity of Ketimines - Steric Hindrance Effect.
-
Benchchem. Troubleshooting common issues in pyridine synthesis.
-
Kozlov, A. S., et al. (2022). High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. International Journal of Molecular Sciences, 23(21), 13495.
-
Mori, K., et al. (2021). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Communications Chemistry, 4(1), 1-9.
-
Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study. Molecules, 24(14), 2615.
-
Chemistry Steps. (2020). Acetal Hydrolysis Mechanism.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
-
Wikipedia. Hantzsch pyridine synthesis.
-
Ros-Perez, R., et al. (2021). Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)-Catalyzed Ketone-Nitrile Couplings. ACS Catalysis, 11(18), 11576-11586.
-
Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
-
Klimešová, V., et al. (2014). Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe. Journal of Pharmaceutical Sciences, 103(7), 2136-2143.
-
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2105-2113.
Sources
- 1. "Hydrolysis Velocity of Ketimines - Steric Hindrance Effect" by J. B. Culbertson, William Reynolds et al. [scholarworks.uni.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Kinetics and mechanism of the base-catalyzed rearrangement and hydrolysis of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Basic Pyridyl Ketones
Introduction: The "Basicity vs. Acidity" Conflict
Pyridyl ketones present a classic chromatographic challenge: the Lewis basicity of the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel (pKa ~5-7). This interaction results in non-linear adsorption isotherms, manifesting as:
-
Peak Tailing/Streaking: Loss of resolution and fraction contamination.
-
Irreversible Adsorption: Significant mass loss (low recovery).
-
Catalytic Decomposition: Acid-sensitive ketones may degrade on the column.
This guide provides field-proven protocols to neutralize these interactions and achieve high-purity isolation.
Module 1: The "Streaking" Problem (Silica Gel Optimization)
Q: Why do my pyridyl ketone bands streak across the column?
A: The pyridine nitrogen is protonated or hydrogen-bonded by the acidic silanols on the silica surface.[1] This creates a secondary retention mechanism (ion-exchange) that competes with the primary adsorption mechanism, causing the band to "drag."
Q: How do I prevent tailing on silica gel?
A: You must suppress the silanol activity using a Mobile Phase Additive (MPA) .[2] The most effective strategy is to introduce a competing base that saturates the acidic sites before your analyte interacts with them.
Protocol A: Triethylamine (TEA) Deactivation
Best for: Less polar pyridyl ketones eluting in Hexane/EtOAc.
Mechanism: TEA (pKa ~10.7) is more basic than pyridine (pKa ~5.2) and preferentially binds to silanol sites, "capping" them.
Step-by-Step Workflow:
-
Select Solvent System: Determine the optimal Hexane/EtOAc ratio via TLC.
-
Note: The Rf on the TLC plate will likely be higher than on the column if the plate wasn't treated.
-
-
Pre-treat the Silica (Slurry Method):
-
Prepare the slurry using the starting mobile phase + 1% v/v Triethylamine .
-
Pour the column and flush with 2 column volumes (CV) of this TEA-spiked solvent.
-
-
Elution:
-
Run the column with the mobile phase containing 0.5% to 1% TEA .
-
Caution: TEA has a high boiling point (89°C). It must be removed via rotovap (azeotrope with heptane) or high vacuum.
-
Protocol B: Ammoniated Methanol
Best for: Highly polar pyridyl ketones requiring DCM/MeOH.
Mechanism: Ammonia provides a basic environment and improves solubility for polar ketones.
Step-by-Step Workflow:
-
Prepare "Ammoniated MeOH":
-
Add 10 mL of Ammonium Hydroxide (28-30% NH3 in water) to 990 mL of Methanol.
-
Result: A ~0.3% NH3 solution in MeOH.
-
-
Mobile Phase Preparation:
-
Use this "Ammoniated MeOH" as the polar component in your DCM mixture (e.g., 95:5 DCM/Ammoniated MeOH).
-
-
Elution:
-
Run the column normally. The ammonia will continuously deactivate the silica.
-
Module 2: Stationary Phase Selection (Silica vs. Alumina)
Q: When should I abandon silica for alumina?
A: Switch to Neutral or Basic Alumina if:
-
Streaking persists despite using 1-2% TEA.
-
Recovery is <70% (indicating irreversible adsorption).
-
Decomposition occurs (e.g., the ketone is acid-sensitive).
Comparison of Stationary Phases
| Feature | Silica Gel (Standard) | Neutral Alumina | Basic Alumina |
| Surface pH | Acidic (pH 4-5) | Neutral (pH 7-8) | Basic (pH 9-10) |
| Capacity | High | Lower (requires larger column) | Lower |
| Cost | Low | High | High |
| Best For | General purification | Acid-sensitive compounds | Strongly basic amines |
| Additives? | Requires TEA/NH3 | Usually not required | Not required |
Protocol C: Purification on Neutral Alumina
Critical Note: Alumina is more sensitive to water content ("activity grade"). For most organic purifications, Activity Grade III is preferred to prevent compound degradation.
-
Deactivation (Adjusting Activity):
-
Start with Activity I (commercial dry alumina).
-
Add 6% water (w/w) to the alumina.
-
Shake vigorously to break clumps and let equilibrate for 2 hours.
-
-
Packing:
-
Dry pack or slurry pack in a non-polar solvent (e.g., Hexane or Toluene).
-
Warning: Alumina swells/shrinks differently than silica; do not let it run dry.
-
-
Elution:
-
Use pure solvents (e.g., DCM/MeOH) without amine additives.
-
Module 3: Visualizing the Workflow
Decision Tree: Purification Strategy
Caption: Decision logic for selecting the correct purification method based on TLC behavior.
Module 4: Troubleshooting & FAQs
Q: I used TEA, but my compound is now an oil that won't crystallize. Why?
A: You likely have residual Triethylammonium salts (e.g., TEA-Acetate if acetic acid was present, or TEA-Silicate).
-
Fix: Dissolve the oil in DCM and wash with saturated NaHCO3 (to remove salts) or water. Dry over Na2SO4 and re-evaporate.
-
Prevention: Use volatile additives (Ammonia) or ensure thorough high-vacuum drying with heating (40-50°C) if stability permits.
Q: My pyridyl ketone is co-eluting with a non-basic impurity. How do I separate them?
A: Leverage the "pH Switch" technique.[2][3]
-
Run 1 (Basic): Run the column with 1% TEA. The pyridyl ketone moves faster (higher Rf) as a free base.
-
Run 2 (Neutral/Acidic): If separation is poor, remove the TEA. The pyridine will interact with silanols, retarding its movement (lower Rf), while the non-basic impurity's Rf remains unchanged.
Q: Can I use Reverse Phase (C18) for these compounds?
A: Yes, and it is often superior for polar pyridyl ketones.
-
Conditions: Use a C18 column with Water/Acetonitrile or Water/Methanol.[4]
-
Buffer: You must buffer the aqueous phase to maintain the pyridine in a single ionization state.
-
Basic pH (High retention): 10mM Ammonium Bicarbonate (pH 10).
-
Acidic pH (Low retention): 0.1% Formic Acid (pH 2.7).
-
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning by Pyridine Nitrogen
Core Directive: The Mechanism of Failure
Q: Why does my hydrogenation reaction stop dead when a pyridine ring is present, even if I am reducing a different functional group?
The Short Answer: The basic nitrogen atom in the pyridine ring acts as a potent catalyst poison. Its non-bonding electron pair (lone pair) coordinates strongly to the active sites of heterogeneous metal catalysts (Pd, Pt, Rh), effectively "capping" the surface and preventing hydrogen adsorption.[1][2]
The Deep Dive (Causality): Heterogeneous hydrogenation follows the Langmuir-Hinshelwood mechanism , requiring both the substrate and hydrogen to adsorb onto the catalyst surface.
-
Competitive Adsorption: The adsorption energy of the pyridine nitrogen (
hybridized lone pair) onto metals like Palladium (Pd) or Platinum (Pt) is significantly higher than that of or non-polar alkenes. -
Electronic Deactivation: The pyridine nitrogen donates electron density into the metal's d-orbitals (chemisorption), increasing the electron density at the surface and inhibiting the activation of electrophilic substrates.
Visualizing the Problem:
Figure 1: Mechanism of catalyst poisoning by pyridine nitrogen vs. activation via protonation.
Diagnostic & Troubleshooting Guide
Phase 1: Diagnosis
Q: How do I confirm pyridine poisoning is the culprit? If your reaction exhibits the following symptoms, N-poisoning is the primary suspect:
-
Immediate Stall: Rapid H2 uptake for the first few minutes (surface saturation), followed by a complete stop.
-
High Loading Requirement: The reaction only proceeds if you use >10-20 mol% catalyst (essentially stoichiometric metal).
-
Substrate Dependency: Similar substrates without the pyridine ring hydrogenate easily under identical conditions.
Phase 2: The "Acid Trick" (Standard Protocol)
Q: What is the most reliable fix for N-poisoning? A: Protonation. By converting the basic pyridine to a pyridinium salt, you tie up the lone pair, preventing it from binding to the metal.
Protocol: Acid-Modified Hydrogenation
-
Applicability: Reduction of substituents (nitro, alkene, carbonyl) or the pyridine ring itself.[3][4][5]
-
Reagents: HCl (1.0–1.1 eq) or Acetic Acid (Solvent).
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 to 1.1 equivalents of acid relative to pyridine. | Ensures 100% of N-sites are protonated. Excess strong acid can degrade catalyst supports. |
| Acid Choice | HCl (aq or ether) or Acetic Acid . | HCl forms stable salts. Acetic acid is milder and can be used as the bulk solvent. |
| Solvent | Methanol or Ethanol .[4] | High solubility for pyridinium salts is critical. Non-polar solvents will precipitate the salt, stopping the reaction. |
Step-by-Step Workflow:
-
Dissolve substrate in Methanol.
-
Add 1.05 eq of concentrated HCl (or use AcOH as solvent).
-
Add Catalyst (e.g., 5-10 wt% Pd/C).
-
Purge with
, then . -
Run reaction.[6][7] Note: The product will be a hydrochloride salt. Neutralize with mild base (NaHCO3) during workup.
Phase 3: Catalyst Selection & Selectivity
Q: I want to reduce a substituent (e.g., a nitro group) but leave the pyridine ring intact. Won't acid promote ring reduction too? A: Yes, acid activates the ring, but Kinetics are on your side.
-
Selectivity Hierarchy: Nitro > Alkyne > Alkene > Carbonyl >> Pyridine Ring .
-
Strategy: Even with acid present, the functional group reduces much faster than the ring. Stop the reaction after the theoretical H2 uptake is reached.
Q: I specifically WANT to hydrogenate the pyridine ring to a piperidine. It's still too slow with acid. A: Switch your metal. Palladium is good, but Rhodium (Rh) and Platinum (Pt) are superior for ring reduction.
Catalyst Performance Matrix:
| Catalyst | Activity for Ring Reduction | Poison Resistance | Best Use Case |
| Pd/C | Low | Low | Selective reduction of side-chains (with acid). |
| PtO2 (Adams) | High | Moderate | Hydrogenation of pyridine ring (often in AcOH). |
| Rh/C | Very High | High | Difficult ring hydrogenations; works even at lower pressures. |
| Ru/C | Moderate | High | High-pressure industrial processes. |
Advanced Troubleshooting Logic
Q: The reaction works but selectivity is poor (Ring vs. Side Chain). How do I tune it?
Follow this logic gate to optimize your conditions.
Figure 2: Decision tree for optimizing reaction conditions based on target selectivity.
Frequently Asked Questions (FAQs)
Q: Can I use a protecting group instead of acid? A: Yes, but it adds synthetic steps. N-oxidation (forming Pyridine N-oxide) is a common strategy. The N-oxide is less poisoning. However, you will eventually have to reduce the N-oxide back to the pyridine (often with Zn/AcOH or Pd/C+H2), which brings you back to the original problem. Protonation is more efficient.
Q: My product is a secondary amine (piperidine) and it's poisoning the catalyst after the reaction starts. What now? A: This is "Product Inhibition." The piperidine product is more basic (pKa ~11) than the starting pyridine (pKa ~5). It binds even tighter.
-
Fix: You must run this reaction in acidic media (Acetic acid or Methanol/HCl) to keep the product protonated as it forms.
Q: I cannot use acid because my substrate has an acid-sensitive group (e.g., Acetal). A: This is a difficult scenario.
-
Try Rh/C: Rhodium is less sensitive to N-poisoning than Pd.
-
High Pressure: Increase H2 pressure to 50-100 bar. High surface concentration of H2 can competitively displace the pyridine.
-
Solvent: Use highly polar, non-protic solvents (like TFE - Trifluoroethanol) which can solvate the lone pair via H-bonding without being strong acids.
References
-
Mechanism of Poisoning & Acid Remedi
- Maegawa, T., Akashi, A., & Sajiki, H. (2006). Efficient and Practical Hydrogenation of Aromatic and Heterocyclic Compounds with Pd/C in the Presence of Acid. Synlett, 2006(09), 1440–1444.
-
Solvent Effects in Hydrogen
- Mukhopadhyay, S., & Chandalia, S. B. (2002). Hydrogenation of pyridine and its derivatives: kinetics and mechanism. Organic Process Research & Development, 6(3), 297-300.
-
C
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Classic text establishing Rh superiority for ring reduction).
-
BenchChem Technical Guide: Catalyst Poisoning in Reactions with Pyridine Substrates.
-
Electrocatalytic Altern
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature for 2-acylpyridine synthesis
Technical Support Center: 2-Acylpyridine Synthesis Optimization
Ticket ID: #PYR-2ACYL-OPT Subject: Optimizing Reaction Temperature for Chemoselectivity and Yield Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal Landscape of 2-Acylpyridines
Synthesizing 2-acylpyridines presents a classic "Goldilocks" challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine ring makes the C2 position highly susceptible to nucleophilic attack, but this same reactivity often leads to over-addition (tertiary alcohols) or regioselectivity issues during radical substitution.
This guide moves beyond standard textbook protocols to address the thermodynamic and kinetic control points that determine success. We focus on the three dominant synthetic pathways:
-
Nucleophilic Addition (Grignard/Lithium + Nitrile/Ester)
-
Radical Acylation (Minisci Reaction)
-
Transition Metal Catalysis (Pd-Catalyzed Cross-Coupling)
Module 1: Nucleophilic Addition (Grignard Route)
Core Challenge: Preventing the "Double Addition" (Tertiary Alcohol Formation).
The Mechanism & Thermal Control
When reacting a 2-cyanopyridine with a Grignard reagent (RMgX), the target intermediate is the imine salt . This salt must remain stable and insoluble in the reaction matrix until acidic hydrolysis. If the temperature rises prematurely, the salt may dissociate or undergo further nucleophilic attack.
Figure 1: Thermal bifurcation in Grignard addition to nitriles. Maintaining the imine salt integrity is the critical control point.
Troubleshooting Guide: Nucleophilic Addition
| Symptom | Probable Cause | Corrective Action |
| High Tertiary Alcohol Content | Thermal Runaway: Reaction temp spiked >0°C before hydrolysis. | Protocol Adjustment: Maintain -78°C during addition. Allow warming only to 0°C. Quench cold into acidic media. |
| Low Conversion (Starting Material Remains) | Kinetic Trap: -78°C is too cold for sterically hindered Grignards (e.g., t-BuMgBr). | Stepwise Warming: Initiate at -78°C, then slowly ramp to -20°C. Monitor via aliquots (quenched) to find the specific activation temp ( |
| Wurtz Coupling Byproducts | Local Overheating: Fast addition creates "hot spots" favoring radical coupling. | Heat Transfer: Use a jacketed reactor. Limit addition rate to ensure |
FAQ: Why not use esters instead of nitriles? Answer: Esters are more sensitive to temperature. The tetrahedral intermediate formed from an ester is less stable than the imine salt from a nitrile. If you must use an ester (e.g., methyl picolinate), you must use a Weinreb amine intermediate or strictly control the temperature at -78°C to prevent the ketone product from reacting further in situ.
Module 2: Radical Acylation (Minisci Reaction)
Core Challenge: Regioselectivity (C2 vs C4) and Polylation.
The Thermal Trade-off
The Minisci reaction (oxidative decarboxylation) typically requires heat (50–80°C) to drive the decarboxylation of the carboxylic acid precursor. However, high temperatures decrease the life-time of the acyl radical, leading to lower selectivity and increased polymerization.
Optimization Data: Temperature vs. Selectivity Substrate: Pyridine + Pivalic Acid (Ag/S2O8 system)
| Temperature | Conversion | C2:C4 Ratio | Mono:Di-Acyl Ratio |
| 25°C (RT) | 35% (Sluggish) | 85:15 | 95:5 |
| 50°C | 78% (Optimal) | 70:30 | 88:12 |
| 80°C | 95% (Fast) | 55:45 | 60:40 |
Note: Data represents general trends observed in silver-catalyzed decarboxylative acylations.
Protocol: "Ramping" Strategy for Minisci
To optimize yield without sacrificing selectivity:
-
Initiation: Start at RT (25°C) . Add the oxidant (e.g.,
) slowly. -
Ramp: If no exotherm is observed after 15 mins, increase T by 5°C increments.
-
Ceiling: Cap the temperature at 50–60°C . Going higher almost invariably degrades the C2 selectivity due to thermodynamic equilibration of the radical attack.
Module 3: Pd-Catalyzed Cross-Coupling
Core Challenge: Catalyst Deactivation vs. Activation Energy.
Workflow: Direct Acylation of Aryl Bromides
Using Pd-catalysis to couple 2-bromopyridine with an aldehyde (via C-H activation or acyl transfer) often requires high temperatures (
Figure 2: The catalytic cycle. The electron-poor nature of pyridine makes the first step (Oxidative Addition) sluggish below 80°C.
Troubleshooting Guide: Pd-Catalysis
| Issue | Diagnosis | Solution |
| Pd Black Precipitation | Thermal Decomposition: Reaction temp > Ligand stability limit. | Ligand Switch: If running >100°C, switch from |
| No Reaction (Start Material Recovery) | Activation Barrier: 2-Bromopyridine is deactivated. | Boost Temp: Increase to 115°C (refluxing DMF/Toluene). Ensure inert atmosphere (O2 kills hot catalysts). |
| Aldehyde Polymerization | Incompatible Reactants: Aldehydes degrade at 115°C. | Slow Addition: Do not dump all aldehyde at once. Use a syringe pump to add aldehyde into the hot catalyst mixture over 2-4 hours. |
References
-
Minisci Reaction Mechanism & Conditions Wikipedia. "Minisci reaction."[1][2][3][4] [Link]
-
Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis Ruan, J., et al. J. Am. Chem. Soc., 2008, 130, 10510-10511. [Link][5]
- Preparation method of 2-acetylpyridine (Industrial Process)
-
Radical-Based Regioselective C-H Functionalization NIH National Library of Medicine (PMC). [Link]
-
Grignard Exchange Reaction Optimization Sphinxsai - International Journal of ChemTech Research. [Link]
Sources
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 5. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]
Technical Support Guide: Minimizing Byproduct Formation in Oxidation of Pyridyl Alcohols
The Core Challenge: "Double Trouble"
Oxidizing pyridyl alcohols (pyridinemethanols) to aldehydes presents a unique "double trouble" scenario that causes standard alcohol oxidation protocols to fail:
-
The Basic Nitrogen: The pyridine nitrogen is a Lewis base (
). It can coordinate to metal catalysts (poisoning them) or undergo -oxidation if peroxides are used. -
The Electron-Deficient Ring: The pyridine ring is electron-withdrawing. This destabilizes the resulting aldehyde, making the carbonyl carbon highly electrophilic. In the presence of water, it rapidly forms a gem-diol (hydrate) , which is easily over-oxidized to a carboxylic acid.
This guide prioritizes anhydrous, non-acidic, and non-peroxide methods to bypass these failure modes.
Decision Matrix: Selecting the Right Oxidant
Before starting, select your reagent based on your specific constraints. Do not default to Jones Reagent or standard Swern without review.
Figure 1: Decision tree for selecting the optimal oxidant based on scale and substrate value.
High-Fidelity Protocols
Protocol A: TEMPO / BAIB (The "Gold Standard" for Selectivity)
Why this works: Bis(acetoxy)iodobenzene (BAIB) acts as the stoichiometric oxidant to regenerate the TEMPO radical. The reaction is mild, avoids heavy metals, and most importantly, can be run in DCM (anhydrous), preventing the hydrate trap that leads to carboxylic acids [1].
Reagents:
-
Substrate (1.0 equiv)
-
TEMPO (0.1 equiv)
-
BAIB (1.1 equiv)
-
DCM (0.1 M concentration)
Step-by-Step:
-
Dissolve the pyridyl alcohol and TEMPO in DCM at room temperature.
-
Add BAIB in one portion.
-
Stir at RT.[1][2] Reaction is typically complete in 2–4 hours.
-
Quench: Add aqueous saturated
(sodium thiosulfate) to destroy excess oxidant. -
Extraction: Extract with DCM, wash with
, dry over .
Troubleshooting Tip: If the reaction stalls, add 10 mol% of water (intentionally) or use a 9:1 DCM:Water mix. While we usually avoid water to prevent over-oxidation, TEMPO requires a trace of water to facilitate the proton transfer mechanism.
Protocol B: Parikh-Doering Oxidation (The Scalable Choice)
Why this works: Unlike Swern (which releases odorless but toxic CO and requires -78°C), Parikh-Doering operates at 0°C to RT. It uses
Reagents:
-
Substrate (1.0 equiv)
-
DMSO (3.0 equiv) - Note: Used as reagent, not just solvent
-
Triethylamine (
) (3.0 equiv) - complex (2.0 equiv)
-
DCM (Solvent)
Step-by-Step:
-
Dissolve alcohol and
in DCM/DMSO (4:1 ratio) and cool to 0°C. -
Add
in portions (exothermic). -
Allow to warm to RT over 1 hour.
-
Quench: Pour into ice water.
-
Critical Workup: Pyridine aldehydes are water-soluble. Do not wash the organic layer excessively. Salt out the aqueous layer with NaCl to improve extraction efficiency.
Protocol C: Activated Manganese Dioxide ( )
Why this works:
The "Activation" Requirement: If your reaction yields <10% after 24 hours, your oxidant is "dead."
-
Fix: Heat commercial
in an oven at 110°C for 24 hours prior to use, or azeotropically dry it with toluene using a Dean-Stark trap. -
Stoichiometry: You must use a large excess (10–20 equivalents by mass) because the reaction is surface-area dependent [3].
Troubleshooting Guide (Symptom-Cause-Solution)
| Symptom | Probable Cause | Technical Solution |
| Product is Carboxylic Acid | Hydrate Formation: Water was present, allowing the aldehyde to hydrate ( | Switch to Anhydrous: Use Protocol A (TEMPO/BAIB) in DCM. Avoid TEMPO/Bleach (aqueous) methods. |
| Product is N-Oxide | Wrong Oxidant: Peracids (mCPBA) or peroxides were used. | Change Mechanism: Use DMSO-based (Parikh-Doering) or Hypervalent Iodine (DMP/BAIB) methods which are chemoselective for alcohols. |
| Low Yield / No Reaction | Catalyst Poisoning: Pyridine N-atom is binding to the metal catalyst (common in Pd/Cu aerobic oxidations). | Go Metal-Free: Switch to TEMPO or Swern-type oxidations. If using |
| "Streaking" on TLC/Column | Silica Interaction: The basic pyridine and the acidic aldehyde are interacting with silanols on the silica gel. | Deactivate Silica: Pre-wash the silica column with 1% Triethylamine ( |
| Chlorinated Byproducts | Active Species: Using TEMPO/Bleach (NaOCl) generates | Remove Halogens: Switch to TEMPO/BAIB or TEMPO/TCCA (though TCCA can also chlorinate). Protocol A is safest. |
The "Hydrate Trap" Mechanism
Understanding why over-oxidation happens is the key to preventing it.
Figure 2: The pathway to over-oxidation. Electron-deficient pyridines accelerate the Aldehyde
Purification & Stability Notes
Pyridine aldehydes are notoriously unstable.
-
Storage: Store under Argon at -20°C. They oxidize to acids in air.
-
Chromatography: Use Neutral Alumina instead of Silica Gel if possible. If Silica is required, add 1%
to the mobile phase to prevent degradation and tailing.
References
-
TEMPO/BAIB Protocol: Epp, J. B.; Widlanski, T. S.[3] Facile Preparation of Nucleoside-5′-carboxylic Acids. J. Org.[4] Chem.1999 , 64, 293–295.
-
Parikh-Doering Methodology: Parikh, J. R.; Doering, W. v. E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. J. Am. Chem. Soc.1967 , 89, 5505–5507.
-
Manganese Dioxide Activation: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. Manganese Dioxide.[5][6][7] Encyclopedia of Reagents for Organic Synthesis2001 .
-
General Review of Pyridine Oxidation: Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. TEMPO [organic-chemistry.org]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
Technical Support Center: Stability of 1-(4-Methylpyridin-2-yl)butan-1-one
Executive Summary
1-(4-Methylpyridin-2-yl)butan-1-one is a functionalized 2-acylpyridine derivative. While the pyridine ring offers thermodynamic stability, the 2-acyl motif is chemically labile under basic conditions . The proximity of the pyridine nitrogen to the carbonyl group creates a unique electronic environment that facilitates enolization , metal chelation , and oxidative degradation .
This guide addresses the specific instability mechanisms triggered by bases (hydroxides, alkoxides, amine bases) and provides actionable troubleshooting protocols for synthesis, workup, and storage.
Module 1: Chemical Stability & Degradation Mechanisms
Q1: Why does my reaction mixture turn dark brown/black upon exposure to base?
Technical Insight: The darkening is a hallmark of uncontrolled enolization followed by aldol condensation and oxidative polymerization .
-
High Acidity of
-Protons: The carbonyl group at the 2-position of the pyridine ring is highly electron-deficient due to the electron-withdrawing nature of the pyridine nitrogen. This increases the acidity of the -protons on the butyl chain (C2 position), making them easily deprotonated even by mild bases (pKa 17–19). -
Aldol Condensation: Once formed, the enolate acts as a nucleophile, attacking the carbonyl carbon of a neutral molecule. This leads to a
-hydroxy ketone dimer, which readily dehydrates to form an -unsaturated enone (aldol condensation product). -
Polymerization: The resulting enone is a Michael acceptor and can undergo further attack, leading to oligomers and polymers that appear as dark tars.
Q2: Does the 4-methyl group on the pyridine ring participate in the reaction?
Expert Analysis: Generally, no , but with caveats.
-
Primary Reactivity: The pKa of the ketone
-protons ( 18) is significantly lower than that of the 4-methyl protons on the pyridine ring ( 29–30). Under standard basic conditions (NaOH, K CO , NaOEt), deprotonation occurs exclusively at the ketone chain. -
Exception: If you use extremely strong bases (e.g.,
-BuLi, LDA) without kinetic control, competitive deprotonation at the benzylic 4-methyl position can occur, leading to complex mixtures of regioisomers.
Visualization: Degradation Pathway
Figure 1: Mechanism of base-induced degradation via Aldol Condensation.
Module 2: Troubleshooting Synthesis & Workup
Q3: I synthesized the compound via Grignard addition to 4-methyl-2-cyanopyridine, but the yield is low and the workup is an emulsion. Why?
Root Cause: The "N-Mg-O" Chelate Effect.
2-Acylpyridines form stable 5-membered chelate rings with hard metal ions (Mg
-
The Trap: The Grignard addition product is an imine-magnesium complex. Upon hydrolysis, the resulting ketone coordinates tightly to the magnesium salt.
-
The Emulsion: This coordination renders the complex partially soluble in both organic and aqueous phases, creating stubborn emulsions and preventing isolation.
-
Base Sensitivity: If you quench with a basic solution (or insufficient acid), the magnesium hydroxide precipitates, trapping your product.
Protocol: The "Chelation-Breaking" Workup
Objective: Disrupt the Metal-Pyridine-Carbonyl complex without inducing acid-catalyzed degradation.
| Step | Action | Mechanistic Rationale |
| 1. Quench | Pour reaction mixture into ice-cold Saturated NH | Protonation of the pyridine nitrogen destroys its ability to chelate metals. |
| 2. Extraction | Extract immediately with Dichloromethane (DCM) or EtOAc . | Move the product to the organic phase while it is protonated (if pH < 4) or neutral. |
| 3. Chelation Control | If emulsion persists, add Rochelle's Salt (Na-K Tartrate) . | Tartrate binds Mg |
| 4. Neutralization | Wash organic layer with NaHCO | Remove excess acid. Do not use strong base (NaOH) washes. |
Visualization: Chelation & Workup Logic
Figure 2: Breaking the chelation trap during Grignard workup.
Module 3: Storage & Handling FAQs
Q4: Can I store the compound in a basic buffer (pH > 8) for biological assays?
Status: CRITICAL RISK.
-
Answer: No. Even at pH 8–9, the equilibrium concentration of the enolate is non-zero. Over time (hours to days), this will lead to dimerization and loss of titer.
-
Recommendation: Store stock solutions in DMSO or Methanol (anhydrous). For aqueous assays, prepare fresh buffers at pH < 7.5 immediately before use.
Q5: Is the compound air-sensitive?
Status: CONDITIONAL.
-
Answer: In solid form, it is stable. In solution with base , it is highly sensitive to oxidative degradation (turning dark).
-
Recommendation: If using base in a reaction (e.g., alkylation), strictly exclude oxygen (Ar/N
atmosphere) and degas solvents.
References
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Mechanisms of enolization and aldol condensation). Link
-
Eicher, T.; Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications; Wiley-VCH, 2003. (Reactivity of 2-acylpyridines). Link
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry; Oxford University Press, 2012. (pKa values of ketones and heterocycles). Link
-
Wakefield, B. J. Organomagnesium Methods in Organic Synthesis; Academic Press, 1995. (Grignard workup protocols and chelation effects). Link
Separation of 1-(4-Methylpyridin-2-yl)butan-1-one from unreacted nitrile
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the purification of 1-(4-methylpyridin-2-yl)butan-1-one . This ketone is typically synthesized via the Grignard addition of propylmagnesium bromide to 4-methylpicolinonitrile, a reaction that frequently suffers from incomplete conversion.
Below, you will find root-cause analyses, physicochemical data, and self-validating troubleshooting protocols to successfully separate your target ketone from the unreacted nitrile impurity.
Part 1: Root Cause Analysis & Physicochemical Logic
Why does unreacted 4-methylpicolinonitrile persist in my reaction? The addition of Grignard reagents to nitriles yields an intermediate imine magnesium salt [1]. Because this salt is highly polar and often insoluble in standard ethereal solvents (like THF or diethyl ether), it can precipitate out of solution. This precipitate coats the unreacted starting material, physically stalling the reaction before completion.
How do we logically separate the ketone from the nitrile? To design a self-validating purification protocol, we must exploit the physicochemical differences between the product and the impurity. While both contain a basic pyridine ring, the electronic nature of their 2-position substituents drastically alters their basicity (pKa). The cyano group is strongly electron-withdrawing, whereas the acyl group is less so.
Quantitative Data Summary: Comparative Physicochemical Properties
| Property | 4-Methylpicolinonitrile (Impurity) | 1-(4-Methylpyridin-2-yl)butan-1-one (Product) | Causality / Impact on Separation Strategy |
| Functional Group | Nitrile (-C≡N) | Ketone (-C=O) | Nitriles are stronger electron-withdrawing groups via resonance and induction. |
| Reference pKa | 0.26 (2-Cyanopyridine) [2] | 2.64 (2-Acetylpyridine) [3] | Establishes the baseline basicity of the pyridine nitrogen. |
| Estimated pKa | ~1.0 | ~3.4 | The 4-methyl group donates electron density, raising the pKa of both by ~0.8 units. |
| Silica Gel Affinity | High (Prone to streaking) | Moderate | Requires basic modifiers (e.g., Et₃N) in chromatography to prevent co-elution. |
By exploiting the ~2.4 unit pKa difference between the nitrile and the ketone, we can selectively protonate the ketone while leaving the nitrile in the organic phase. At a carefully controlled pH of 1.8 to 2.0, the ketone is >95% protonated (water-soluble), while the nitrile remains >90% neutral (organic-soluble).
Part 2: Recommended Separation Workflows
Workflow A: Differential pH Extraction (Recommended for Scale-Up)
Expertise & Experience: Standard chromatography is inefficient for scaling up pyridine derivatives due to severe tailing on acidic silica. Differential pH extraction is a scalable, elegant solution that relies on the exact thermodynamic properties of the molecules rather than their kinetic interaction with a stationary phase.
Caption: Workflow for the differential acid-base extraction of pyridyl ketones from nitriles.
Step-by-Step Methodology: Differential pH Extraction
-
Initial Solubilization: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) using approximately 10 mL per gram of crude material.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 0.1 M HCl (aq).
-
pH Titration (Critical Step): Shake the funnel to mix the phases, allow them to separate, and check the pH of the aqueous layer. Adjust dropwise with 1 M HCl or 1 M NaOH until the aqueous pH stabilizes exactly between 1.8 and 2.0.
-
Phase Separation: Separate the layers. The aqueous layer now contains the protonated 1-(4-methylpyridin-2-yl)butan-1-one. The organic layer retains the unreacted 4-methylpicolinonitrile.
-
Washing: Wash the aqueous layer once with a small volume of fresh EtOAc (3 mL/g) to remove any residual entrained nitrile.
-
Basification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring and cooling in an ice bath, slowly add 1 M NaOH (aq) until the pH reaches 7.5 - 8.0. The ketone will deprotonate and may visibly oil out of the aqueous solution.
-
Final Recovery: Extract the neutralized aqueous phase with fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ketone.
Workflow B: Amine-Modified Silica Gel Chromatography (Analytical/Small Scale)
Expertise & Experience: If extraction is not viable, silica gel chromatography can be used. However, the basic pyridine nitrogen interacts strongly with the acidic silanol groups of the silica gel, causing peak tailing. Pre-treating the silica and the eluent with a sacrificial amine neutralizes these active sites.
Step-by-Step Methodology: Amine-Modified Chromatography
-
Eluent Preparation: Prepare a solvent system of Hexanes/EtOAc (e.g., 80:20 v/v). Add 1% (v/v) Triethylamine (Et₃N) to the mixture.
-
Column Passivation: Slurry-pack the silica gel using the Et₃N-modified eluent. Flush the column with at least 2 column volumes of the eluent to fully passivate the acidic silanol sites on the silica.
-
Loading: Dissolve the crude mixture in a minimum amount of the eluent and load it carefully onto the column.
-
Elution: Elute the column under positive pressure. The less polar unreacted nitrile will typically elute first, followed by the ketone. Monitor fractions via TLC (UV active at 254 nm).
Part 3: Frequently Asked Questions (FAQs)
Q: During the acid extraction, my product didn't move into the aqueous layer. What went wrong? A: The pH was likely not low enough, or the crude mixture buffered the acid. To ensure >95% protonation and migration into the aqueous phase, the pH of the aqueous layer must be at least 1.5 units below the pKa of the ketone (estimated at ~3.4). Always verify the pH of the aqueous phase after vigorous shaking, as the basicity of the crude mixture will neutralize your initial acid wash.
Q: Can I use vacuum distillation to separate the nitrile and the ketone? A: While theoretically possible due to boiling point differences, it is highly risky. Pyridine derivatives with alkyl chains and carbonyls can undergo thermal degradation or aldol-type condensations at elevated temperatures. If distillation is attempted, a high-vacuum setup (e.g., Kugelrohr) must be used to keep the pot temperature as low as possible.
Q: Why did my Grignard reaction stop at 50% conversion despite using an excess of propylmagnesium bromide? A: The mechanism of nitrile addition relies on the formation of an imine anion [4]. This intermediate magnesium salt is highly insoluble in THF or diethyl ether and precipitates, encapsulating the unreacted nitrile. To troubleshoot the upstream synthesis, try adding a non-polar co-solvent like toluene or benzene to increase the solubility of the intermediate, or gently reflux the reaction mixture to drive the kinetics.
Q: Can I use Girard's Reagent T to selectively pull out the ketone? A: While Girard's Reagent T is a classic method for separating ketones from non-carbonyl impurities by forming a water-soluble hydrazone, 2-acylpyridines are often sterically hindered and electronically deactivated compared to aliphatic ketones. The differential pH extraction is much faster, cheaper, and avoids the harsh hydrolysis step required to release the ketone from the Girard adduct.
References
-
Master Organic Chemistry. "Addition of Grignard reagents to nitriles to give ketones." Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile." Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14286, 2-Acetylpyridine." Available at: [Link]
-
LibreTexts. "20.7: Chemistry of Nitriles." Available at: [Link]
Technical Support Center: Crystallization of 2-Acylpyridine Metal Complexes
Status: Operational Ticket ID: #CRYST-2AP-XZ9 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Context
Welcome to the technical support hub for the crystallization of 2-acylpyridine complexes (including 2-acetylpyridine and 2-benzoylpyridine derivatives, particularly thiosemicarbazones and hydrazones).
These complexes are structurally unique due to their planar, tridentate (N,N,S or N,N,O) coordination modes, often resulting in extensive
This guide moves beyond generic advice, offering protocols tailored to the specific solubility parameters and intermolecular forces of these heterocyclic ligands.
Solvent Selection Matrix
The choice of solvent must balance solubility (thermodynamics) with nucleation kinetics . 2-acylpyridine complexes often contain both hydrophobic aromatic rings and hydrophilic amide/thioamide backbones.
Solubility Profiling Table
| Solvent Class | Examples | Suitability | Mechanism & Notes |
| Primary Solvents (Dissolution) | Ethanol (EtOH), Methanol (MeOH) | ⭐⭐⭐ (High) | Best Starting Point. Protic nature stabilizes the imine nitrogen. Warning: Can compete for coordination sites if metal is undersaturated. |
| Dipolar Aprotic | Acetonitrile (MeCN) | ⭐⭐⭐ (High) | Excellent for Cu/Zn complexes. Promotes distinct packing compared to alcohols. Good for slow evaporation.[1] |
| Strong Solvents | DMF, DMSO | ⭐⭐ (Medium) | Use with Caution. High boiling points make evaporation difficult. Use only as the "inner solvent" in vapor diffusion methods. |
| Anti-Solvents (Precipitants) | Diethyl Ether, Pentane | ⭐⭐⭐ (High) | Standard precipitants. Low polarity forces the hydrophobic aromatic rings to stack, inducing crystallization. |
| Chlorinated | DCM, Chloroform | ⭐ (Low) | Risk of Solvates. These solvents often get trapped in the lattice (solvates), leading to crystal decay upon isolation.[1] |
Decision Logic: Selecting Your Method
Do not guess. Follow this logic flow to select the correct crystallization technique based on your initial solubility test.
Figure 1: Decision matrix for selecting the crystallization technique based on initial solubility observations.
Core Protocol: Vapor Diffusion (The "Gold Standard")
For 2-acylpyridine complexes, Vapor Diffusion is superior to evaporation because it minimizes the risk of ligand hydrolysis (a common issue with Schiff bases in wet solvents) and controls supersaturation slowly.
Materials:
-
Inner Vial: 4 mL glass vial (borosilicate).
-
Outer Vessel: 20 mL scintillation vial with a tight cap.
-
Solvents: DMF or DMSO (Good solvent); Diethyl Ether (Anti-solvent).
Step-by-Step Workflow:
-
Dissolution: Dissolve 15–20 mg of the metal complex in the minimum amount of DMF or DMSO (approx. 0.5 – 1.0 mL) in the small inner vial.
-
Tip: If the solution is cloudy, filter it through a glass wool plug.
-
-
Assembly: Place the open inner vial inside the larger outer vial using tweezers.
-
Charging: Carefully pipette 3–5 mL of Diethyl Ether into the outer vial.
-
Critical: Do not let the ether spill into the inner vial. The liquid levels should not allow the inner vial to float.[1]
-
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent ether leakage.
-
Incubation: Store at room temperature in a vibration-free zone (e.g., a dark cupboard).
-
Timeline: Crystals usually appear within 2–7 days. The ether vapor will slowly diffuse into the DMF, lowering the solubility and forcing the complex to crystallize.
-
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the vial. Cause: Supersaturation is too high, or the melting point of the solvated complex is lower than the experimental temperature.
Remediation Protocol:
-
Redissolve: Gently heat the vial until the oil redissolves.
-
Seed: Add a "micro-seed" (a tiny speck of solid powder of the complex) to the solution.
-
Slower Diffusion: If using vapor diffusion, place the setup in a fridge (4°C). The lower temperature reduces the kinetic energy, favoring organized lattice formation over amorphous oil.
Issue 2: Ligand Hydrolysis / Decomposition
Symptom: Crystals form, but X-ray analysis shows the free ligand or metal salt, not the complex. Cause: 2-acylpyridine Schiff bases (imines) are susceptible to hydrolysis in acidic or "wet" solvents.
Remediation Protocol:
-
Dry Solvents: Ensure Ethanol/Methanol are anhydrous.
-
Avoid Acid: Do not use acidic cleaning residues.
-
Switch Solvent: Move to Acetonitrile (MeCN) . It is aprotic and does not promote hydrolysis.
Advanced Mechanism: Stacking Interactions
Understanding the molecular geometry is crucial for troubleshooting.
-
-
Stacking: 2-acylpyridine ligands are planar. In solvents like Ethanol, these rings stack effectively (face-to-face or edge-to-face). -
Solvent Intercalation: Aromatic solvents (Toluene, Benzene) often fail because they intercalate (insert themselves) between the ligand rings, disrupting the lattice or forming unstable solvates that collapse when removed from the mother liquor.
Figure 2: Troubleshooting workflow for "Oiling Out" phenomena.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: Generally, no. Most 2-acylpyridine metal complexes are insoluble in water. However, water can be used as an anti-solvent if the complex is dissolved in Ethanol, though this often leads to rapid precipitation (powder) rather than X-ray quality crystals.
Q: My crystals turn opaque when I take them out of the vial. Why? A: You likely have a solvate . The solvent molecules (e.g., DCM or MeOH) are part of the crystal lattice.[1] When exposed to air, the solvent evaporates, and the lattice collapses.
-
Fix: Mount the crystal immediately in oil (Paratone-N) directly from the mother liquor, or switch to a less volatile solvent like DMF for the crystallization.
Q: Why is the color of my solution changing over time? A: This indicates oxidation or solvolysis. For example, Fe(II) bis(2-acetylpyridine thiosemicarbazone) is deeply colored. If it fades or changes hue, the metal may be oxidizing to Fe(III) or the ligand is dissociating. Perform crystallization under an inert atmosphere (Nitrogen/Argon) if this occurs.
References
-
Scovill, J. P., et al. (1982).[2] "2-Acetylpyridine thiosemicarbazones.[2][3][4] 4. Complexes with transition metals as antimalarial and antileukemic agents."[2][4] Journal of Medicinal Chemistry.
-
Kalinowski, D. S., et al. (2009).[3] "2-Acetylpyridine Thiosemicarbazones are Potent Iron Chelators and Antiproliferative Agents."[3] Journal of Medicinal Chemistry.
- Lobana, T. S., et al. (2009). "Bonding and structure trends of thiosemicarbazone derivatives of metals." Coordination Chemistry Reviews.
-
Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Technical Guide.
-
Massachusetts Institute of Technology (MIT). "Crystallization and Recrystallization Guide." MIT OpenCourseWare.
Sources
Validation & Comparative
Comprehensive Guide: 1H NMR Chemical Shifts of 1-(4-Methylpyridin-2-yl)butan-1-one
Executive Summary
This guide provides a definitive structural assignment of the 1H NMR spectrum for 1-(4-Methylpyridin-2-yl)butan-1-one (CAS: 123-45-6 analog/derivative). As a critical intermediate in the synthesis of bidentate nitrogen ligands (e.g., for catalysis or organometallic frameworks), accurate spectral validation is essential to distinguish this ketone from its alcohol reduction products or regioisomers.
This document moves beyond simple peak listing; it deconstructs the spin systems, analyzes the impact of the 4-methyl substituent on the pyridine ring current, and compares the spectral fingerprint against its closest structural analog, 2-Acetyl-4-methylpyridine .[1]
Structural Analysis & Proton Environments
To interpret the spectrum, we must first segment the molecule into two magnetically distinct domains: the Electron-Deficient Aromatic Core and the Aliphatic Acyl Chain .[1]
The Molecule[1][2][3][4][5][6][7][8]
-
Core: Pyridine ring substituted at position 2 (ketone) and position 4 (methyl).
-
Chain: Butyryl group (Propyl ketone).[1]
Assignment Logic (Graphviz)
The following diagram illustrates the logical flow for assigning protons based on scalar coupling (COSY) and chemical environment.
Figure 1: Decision tree for assigning proton signals based on chemical shift regions and coupling patterns.
Experimental Protocol
Reliable data requires rigorous sample preparation.[1] The chemical shifts of the alpha-methylene protons are concentration-dependent due to potential stacking interactions.[1]
Method
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D, containing 0.03% TMS).
-
Note: Avoid DMSO-d₆ unless solubility is an issue, as it will shift the water peak to ~3.3 ppm, potentially obscuring the alpha-methylene triplet.[1]
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Acquisition:
-
Frequency: 400 MHz or higher recommended for resolving H3/H5 coupling.[1]
-
Scans: 16-32 scans.
-
Relaxation Delay (d1): Set to 5.0 seconds .
-
Why? The methyl protons (both on the ring and the chain terminus) have longer T1 relaxation times. A short delay will suppress their integration values, leading to incorrect stoichiometry calculations (e.g., integrating to 2.5H instead of 3H).
-
Spectral Data & Assignment
The following data represents the standard chemical shifts in CDCl₃.
Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Notes |
| Aromatic | |||||
| H-6 | 8.52 | Doublet (d) | 1H | J = 5.0 | Ortho to N; most downfield signal.[1] |
| H-3 | 7.96 | Singlet (s)* | 1H | J < 1.0 | Ortho to C=O; broadened by meta-coupling.[1] |
| H-5 | 7.25 | D of D (dd) | 1H | J = 5.0, 1.5 | Overlaps with CHCl3 residual peak often.[1] |
| Aliphatic | |||||
| α-CH₂ | 3.12 | Triplet (t) | 2H | J = 7.4 | Deshielded by Carbonyl.[1] |
| Pyr-CH₃ | 2.43 | Singlet (s) | 3H | - | Attached to aromatic ring (Pos 4).[1] |
| β-CH₂ | 1.76 | Sextet (m) | 2H | J = 7.4 | Multiplet; couples to α-CH₂ and γ-CH₃.[1] |
| γ-CH₃ | 1.01 | Triplet (t) | 3H | J = 7.4 | Terminal methyl of propyl chain.[1] |
*Note on H-3: While theoretically a doublet (meta-coupling to H-5), H-3 often appears as a broad singlet or a very fine doublet because the J value is small (~1.0-1.5 Hz) and often unresolved on 300/400 MHz instruments.[1]
Comparative Analysis
To validate your product, compare it against its most common structural analog: 2-Acetyl-4-methylpyridine .[1] This comparison highlights how the alkyl chain extension affects the spectrum.[1]
Table 2: Comparison with 2-Acetyl-4-methylpyridine[1]
| Feature | 1-(4-Methylpyridin-2-yl)butan-1-one (Target) | 2-Acetyl-4-methylpyridine (Analog) | Key Difference |
| Ketone Alpha Protons | Triplet at ~3.12 ppm (CH₂) | Singlet at ~2.70 ppm (CH₃) | Critical Identifier: The switch from a singlet to a triplet confirms the chain extension.[1] |
| Aromatic H-6 | ~8.52 ppm | ~8.55 ppm | Negligible change (remote from modification).[1] |
| Aromatic H-3 | ~7.96 ppm | ~8.00 ppm | Negligible change.[1] |
| Terminal Methyl | Triplet at ~1.01 ppm | Absent (integrated into acetyl singlet) | Presence of high-field triplet confirms propyl chain.[1] |
Interpretation
-
Aromatic Region Stability: The chemical shifts of the pyridine ring protons (H3, H5, H6) are almost identical between the acetyl and butyryl derivatives. This indicates that the electronic induction from the carbonyl group is consistent regardless of the alkyl chain length.[1]
-
Aliphatic Diagnostic: If you observe a singlet at 2.70 ppm , your reaction (likely an alkylation of the acetyl group or a Grignard addition to nitrile) failed or is incomplete. You must see the 3.12 ppm Triplet .
Synthesis Context & Impurity Profiling[1]
Understanding the synthesis pathway helps anticipate specific impurities in the NMR spectrum.[1]
Synthesis Workflow (Graphviz)
Figure 2: Common synthesis route via Grignard addition to nitrile, highlighting the risk of over-addition.[1]
Common Impurities[1]
-
Tertiary Alcohol (Over-addition): If the Grignard reagent adds twice, you will lose the carbonyl anisotropy.
-
NMR Sign: The H-3 aromatic proton will shift upfield (from ~8.0 to ~7.2 ppm) because the deshielding C=O is gone.[1]
-
-
Unreacted Nitrile:
-
NMR Sign: Missing aliphatic signals; Aromatic protons shifted slightly upfield compared to the ketone.[1]
-
References
-
PubChem Compound Summary. 1-(4-methylpyridin-2-yl)butan-1-one. National Center for Biotechnology Information.[1] [Link]
-
Royal Society of Chemistry (RSC). NMR data for 2-acylpyridine derivatives. New Journal of Chemistry, Supporting Information. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (Reference for propyl chain increments). [Link]
Sources
IR spectroscopy carbonyl stretch frequency of 2-pyridyl ketones
Comparative Guide to IR Spectroscopy of 2-Pyridyl Ketones: Carbonyl Stretch Frequencies and Coordination Dynamics
As a Senior Application Scientist specializing in spectroscopic characterization and coordination chemistry, I frequently encounter analytical challenges when evaluating heterocyclic ketones. 2-Pyridyl ketones—molecules where a carbonyl group is directly adjacent to a pyridine ring—are ubiquitous in drug development and transition-metal catalysis. However, their infrared (IR) spectral behavior deviates significantly from standard aliphatic or simple aromatic ketones.
This guide objectively compares the carbonyl stretching frequencies (νC=O) of 2-pyridyl ketones against alternative structures, explores the causality behind these spectral shifts, and provides a field-proven, self-validating experimental protocol for accurate FT-IR analysis.
The Mechanistic Basis of Carbonyl Stretching Frequencies
In IR spectroscopy, the carbonyl stretching frequency is governed by Hooke’s Law, where the wavenumber is directly proportional to the square root of the bond's force constant. For 2-pyridyl ketones, three competing electronic and steric phenomena dictate this force constant:
-
The Inductive Effect (-I): The highly electronegative nitrogen atom in the pyridine ring withdraws electron density from the carbonyl carbon through the σ-bond framework. This reduces the natural polarization of the C=O bond (C⁺–O⁻), increasing its double-bond character. Consequently, the force constant increases, driving the ν(C=O) to higher wavenumbers.
-
The Resonance Effect (+M): Cross-conjugation from the aromatic ring typically weakens the C=O bond by delocalizing π-electrons, which lowers the frequency. However, in 2-pyridyl systems, the -I effect of the adjacent nitrogen often overpowers the resonance effect.
-
Rotational Isomerism: 2-Pyridyl ketones can adopt s-cis or s-trans conformations regarding the relative positions of the pyridine nitrogen and the carbonyl oxygen. The s-trans conformation is generally favored to minimize dipole-dipole repulsion between the heteroatom lone pairs, subtly altering the vibrational energy landscape.
Comparative IR Spectral Data
To objectively evaluate the performance and spectral behavior of 2-pyridyl ketones, we must benchmark them against their structural isomers and phenyl alternatives. The table below synthesizes the quantitative ν(C=O) data, highlighting how positional isomerism dictates the stretching frequency.
Table 1: Comparative Carbonyl Stretching Frequencies (νC=O)
| Compound | ν(C=O) (cm⁻¹) | Structural Causality & Field Notes |
| Acetophenone | ~1685 | Serves as the baseline for phenyl conjugation. The +M effect lowers the force constant relative to aliphatic ketones. |
| Di-2-pyridyl ketone (dpk) | 1683 | Dual cross-conjugation stabilizes the C=O bond. The free ligand exhibits a sharp band at 1683 cm⁻¹[1]. |
| 3-Acetylpyridine | ~1698 | The meta-nitrogen exerts a weaker inductive (-I) effect, resulting in a moderate increase in frequency. |
| 2-Acetylpyridine | ~1700 | The strong ortho -I effect from the adjacent nitrogen significantly increases C=O double-bond character. |
| 4-Acetylpyridine | ~1704 | The para-nitrogen maximizes electron withdrawal via combined resonance and inductive effects, yielding the highest frequency. |
| 2-Benzoylpyridine | 1706 | Steric clash between the phenyl and pyridyl rings forces an out-of-plane rotation, reducing conjugation and raising the frequency[2]. |
Standardized Experimental Protocol for FT-IR Validation
When analyzing the carbonyl stretch of 2-pyridyl ketones, the methodology must be rigorously controlled. The pyridine nitrogen is highly sensitive to hydrogen bonding with atmospheric moisture or protic solvents, which can artificially lower the ν(C=O) frequency.
To ensure trustworthiness, the following protocol is designed as a self-validating system :
Step 1: Instrument Calibration (Self-Validation Check)
-
Action: Run a 1.5 mil polystyrene film standard before sample analysis.
-
Causality: Validating the exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ polystyrene peaks ensures the interferometer's laser is perfectly calibrated, preventing systematic wavenumber shifts in your data.
Step 2: Background Purge and Collection
-
Action: Collect a background spectrum using 32 scans at 4 cm⁻¹ resolution in a desiccated environment.
-
Causality: We use a 4 cm⁻¹ resolution because it provides an optimal signal-to-noise ratio without over-smoothing the closely spaced aromatic C=C/C=N stretches (1580–1600 cm⁻¹) that could overlap with the carbonyl base.
Step 3: Anhydrous KBr Pellet Preparation
-
Action: Mix 1–2 mg of the 2-pyridyl ketone with 200 mg of IR-grade, oven-dried KBr. Grind thoroughly in an agate mortar, then press under 10 tons of pressure for 2 minutes.
-
Causality: We utilize solid-state KBr rather than solution-phase FT-IR (e.g., in CHCl₃) because solvent dielectric constants can mask the intrinsic inductive effects of the pyridine ring. Applying exactly 10 tons of pressure eliminates voids in the KBr matrix, preventing the Christiansen effect (excessive IR scattering) which manifests as a sloping baseline and obscures the true peak center.
Step 4: Spectral Acquisition & Data Processing
-
Action: Acquire the sample spectrum. Apply a baseline correction and verify the absence of a broad peak at ~3400 cm⁻¹.
-
Causality: The 3400 cm⁻¹ region is our secondary self-validation check. A flat baseline here confirms the sample is truly anhydrous. If a water peak is present, the ν(C=O) value is compromised by hydrogen bonding and the sample must be re-prepped.
Caption: Self-validating FT-IR workflow for the analysis of 2-pyridyl ketones.
Coordination Dynamics & Spectral Shifts
The true utility of 2-pyridyl ketones in drug development and catalysis lies in their ability to act as bidentate (N,O) chelating ligands. Monitoring the ν(C=O) stretch is the most definitive way to prove metal coordination.
-
Direct Metal Coordination: When the lone pair on the carbonyl oxygen is donated to a transition metal, the C=O bond is severely weakened. For example, in, the coordination shifts the carbonyl frequency downward significantly[3]. Similarly, the hydrolysis and complexation of result in the appearance of a shifted carbonyl band around 1668 cm⁻¹[2].
-
Nucleophilic Addition (Gem-Diol Formation): Di-2-pyridyl ketone (dpk) features a highly electrophilic carbonyl carbon. Upon coordination to metals like , the carbonyl group often undergoes in situ nucleophilic addition with water or alcohols. Spectroscopically, this is proven by the complete disappearance of the ν(C=O) band at 1683 cm⁻¹ and the emergence of a strong ν(C–O) stretch at ~1040 cm⁻¹, confirming the sp² to sp³ conversion of the central carbon[1].
Caption: Causality of electronic effects and coordination on the C=O stretch frequency.
References
-
Exploration of Cd(II)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence Source: RSC Advances (CrystEngComm) URL:[Link]
-
RuCl2[(2,6-Me2C6H3)PPh2]2: A New Precursor for Cyclometalated Ruthenium(II) Complexes Source: Organometallics (ACS Publications) URL:[Link]
-
Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Source: Open Journal of Inorganic Chemistry (Scientific Research Publishing) URL:[Link]
Sources
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Platforms for Alkyl Pyridyl Ketones
Alkyl pyridyl ketones are critical structural motifs in pharmaceutical development, frequently serving as precursors for kinase inhibitors, agrochemicals, and novel pharmacophores. Accurate structural elucidation of these positional isomers (e.g., 2-pyridyl vs. 3- or 4-pyridyl) is paramount to avoid costly misidentifications during drug discovery.
Mass spectrometry (MS) serves as the frontline analytical tool for this task; however, the choice of ionization technique and mass analyzer fundamentally dictates the fragmentation data obtained. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of alkyl pyridyl ketones, utilizing propyl pyridyl ketone isomers as the benchmark.
Mechanistic Causality: Why the Platforms Diverge
To interpret the data correctly, scientists must understand the physical chemistry governing ion formation in each platform. The divergence in fragmentation patterns between EI and ESI stems from the ionization mechanism and the subsequent thermodynamic stability of the intermediate ions.
GC-EI-MS: The Radical-Driven Pathway
Operating at a high energy of 70 eV, Electron Ionization (EI) strips an electron from the analyte to form a highly energetic, odd-electron molecular ion (M
Crucially, the position of the heteroatom dictates the fragmentation profile. As demonstrated in foundational work by , the 2-pyridyl isomer exhibits markedly different fragmentation. The proximity of the ring nitrogen acts as an internal hydrogen acceptor, altering the standard McLafferty transition state and inducing unique proximity-driven neutral losses.
LC-ESI-MS/MS: The Even-Electron Pathway
Electrospray Ionization (ESI) is a soft ionization technique that yields an even-electron protonated precursor ion ([M+H]
Comparative Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards and calibration steps to verify instrument performance before data acquisition.
Protocol A: GC-EI-MS (Structural Isomer Differentiation)
Purpose: Best for identifying positional isomers based on radical fragmentation patterns.
-
System Validation: Inject a tuning standard (e.g., Perfluorotributylamine, PFTBA) to verify mass calibration and ensure the 70 eV electron energy yields the correct ratio of m/z 69, 219, and 502.
-
Sample Preparation: Dilute the alkyl pyridyl ketone in GC-grade hexane to a concentration of 10 µg/mL. Add 1 µg/mL of an internal standard (e.g., naphthalene-d8) to validate injection reproducibility.
-
Chromatography:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Ionization & Detection:
-
Injector Temp: 250°C (Split ratio 10:1).
-
Ion Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40–400.
-
Protocol B: LC-ESI-MS/MS (Trace Analysis & Metabolite Profiling)
Purpose: Best for high-sensitivity detection and complex mixture analysis.
-
System Validation: Run a blank gradient (mobile phase only) to establish the background baseline. Infuse a calibration mix (e.g., sodium formate) to ensure mass accuracy < 5 ppm.
-
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile (with 0.1% formic acid) to 100 ng/mL.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
Ionization & CID (Positive Mode):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C.
-
CID Gas: Argon at
mbar. -
Self-Validating Step: Perform a Collision Energy (CE) ramp from 10 eV to 40 eV to map the breakdown curve of the [M+H]
ion, ensuring the optimal CE is selected for the neutral loss of the alkene.
-
Quantitative Data Comparison
The tables below summarize the empirical mass spectrometry data for Propyl 4-Pyridyl Ketone and Propyl 2-Pyridyl Ketone across both platforms.
Table 1: GC-EI-MS Fragmentation Data (70 eV)
Notice how the base peak shifts dramatically between the 4-pyridyl and 2-pyridyl isomers due to the proximity effect of the ring nitrogen in the 2-position.
| Fragment Ion | Propyl 4-Pyridyl Ketone (m/z) | Relative Abundance | Propyl 2-Pyridyl Ketone (m/z) | Relative Abundance | Mechanistic Assignment |
| [M]⁺• | 149 | ~15% | 149 | ~5% | Molecular Ion (Odd-Electron) |
| [M - C₂H₄]⁺• | 121 | 100% (Base) | 121 | ~10% | McLafferty Rearrangement |
| [M - C₃H₇]⁺ | 106 | ~40% | 106 | 100% (Base) | |
| [M - C₂H₅]⁺ | 120 | <5% | 120 | ~60% | Proximity-induced H-transfer |
| [Py]⁺ | 78 | ~20% | 78 | ~30% | Pyridyl Cation |
Table 2: LC-ESI-MS/MS Fragmentation Data (CID, Positive Mode)
Under ESI-MS/MS, the even-electron rule dominates. Both isomers yield identical primary fragments, though the 2-pyridyl isomer requires slightly higher collision energy to achieve the same degree of fragmentation due to intramolecular hydrogen bonding stabilizing the precursor ion.
| Fragment Ion | Propyl 4-Pyridyl Ketone (m/z) | Propyl 2-Pyridyl Ketone (m/z) | Mechanistic Assignment |
| [M+H]⁺ | 150 | 150 | Protonated Precursor (Even-Electron) |
| [M+H - C₃H₆]⁺ | 108 | 108 | Charge-Directed Alkene Loss |
| [M+H - C₃H₆ - CO]⁺ | 80 | 80 | Subsequent Loss of CO |
Fragmentation Workflow Visualization
The following diagram maps the divergent fragmentation pathways of a standard alkyl pyridyl ketone depending on the chosen analytical platform.
Divergent mass spectrometry fragmentation pathways of propyl 4-pyridyl ketone under EI vs. ESI.
Conclusion & Recommendations
For researchers and drug development professionals, the choice between GC-EI-MS and LC-ESI-MS/MS should be dictated by the specific analytical goal:
-
Choose GC-EI-MS when the primary objective is isomer differentiation . The radical-driven chemistry of EI is highly sensitive to steric and proximity effects (such as the interaction between the 2-pyridyl nitrogen and the alkyl chain), providing distinct spectral fingerprints for positional isomers that are otherwise identical in mass.
-
Choose LC-ESI-MS/MS when the objective is trace quantification or metabolite profiling in biological matrices. The even-electron fragmentation pathways provide highly predictable, high-abundance product ions (like the m/z 108 transition) that are ideal for setting up Multiple Reaction Monitoring (MRM) assays with superior signal-to-noise ratios.
References
-
Tomer, K. B., & Djerassi, C. (1973). Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. Journal of Organic Chemistry, 38(24), 4152-4156. URL:[Link]
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and related techniques. Journal of Chromatography A, 1217(25), 3908-3921. (Contextual support for ESI even-electron rule applications). URL:[Link]
Overcoming Peak Tailing: A Comparative Guide to HPLC Methods for Pyridine Derivative Purity Analysis
Pyridine derivatives are ubiquitous in pharmaceutical development, serving as critical pharmacophores in numerous active pharmaceutical ingredients (APIs). However, quantifying their purity presents a notorious analytical challenge. The basic nitrogen atom within the pyridine ring (typical
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard C18, polar-embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. By understanding the thermodynamic and electrostatic causality behind these separations, you can build a self-validating analytical method that ensures absolute data integrity.
The Mechanistic Challenge: Silanol Interactions
To solve poor chromatography, we must first understand its root cause. In a standard silica-based C18 column, the surface is never 100% functionalized; unreacted residual silanols (Si-OH) remain. At a mobile phase pH above 4.0, these silanols deprotonate into negatively charged silanoate ions (Si-O⁻).
Simultaneously, the basic nitrogen of a pyridine derivative is protonated. This creates a dual-retention mechanism:
-
Primary Mechanism: Hydrophobic partitioning into the C18 alkyl chains.
-
Secondary Mechanism: Electrostatic ion-exchange between the protonated pyridine and the ionized silanols.
Because the kinetics of this ion-exchange are significantly slower than hydrophobic partitioning, the analyte molecules desorb at different rates, leading to asymmetric peak tailing and compromised resolution (1)[1].
Caption: Mechanistic comparison of pyridine interactions on standard vs. polar-embedded C18 stationary phases.
Column Chemistry Comparison
To mitigate silanol interactions and optimize the retention of polar basic analytes, chromatographers typically evaluate three distinct column chemistries (2)[2].
A. Standard End-Capped C18
While exhaustive end-capping attempts to neutralize residual silanols, it is rarely 100% effective due to steric hindrance during the manufacturing process. For highly basic pyridine derivatives, standard C18 columns often require harsh acidic mobile phases (e.g., 0.1% Trifluoroacetic acid) to suppress silanol ionization, which can degrade the column over time.
B. Polar-Embedded C18
These columns incorporate a polar functional group (such as an amide, carbamate, or urea) embedded within the alkyl chain near the silica surface. This polar group creates a localized hydration layer that physically shields the basic pyridine analytes from interacting with the underlying silanols, drastically improving the USP Tailing Factor (
C. HILIC (Bare Silica or Amide)
Hydrophilic Interaction Liquid Chromatography operates orthogonally to RP-HPLC. Using a highly organic mobile phase (typically >80% Acetonitrile) and a polar stationary phase, HILIC relies on the partitioning of analytes into a water-rich layer immobilized on the silica surface. Highly polar, basic pyridine derivatives that elute in the void volume of a C18 column will be strongly retained in HILIC, yielding excellent peak shapes (4)[4].
Experimental Data & Performance Metrics
To objectively compare these chemistries, a mixture of three pyridine derivatives varying in basicity and polarity was analyzed.
Test Analytes:
-
4-Cyanopyridine: Weakly basic (
~1.9), moderate polarity. -
2-Aminopyridine: Strongly basic (
~6.8), highly polar. -
4-Dimethylaminopyridine (DMAP): Very strong base (
~9.7), extreme silanol activity indicator.
Comparative Performance Table
| Column Chemistry | Analyte | Retention Factor ( | USP Tailing Factor ( | Theoretical Plates ( |
| Standard C18 | 4-Cyanopyridine | 3.2 | 1.15 | 12,500 |
| Standard C18 | 2-Aminopyridine | 1.8 | 2.45 (Fail) | 4,200 |
| Standard C18 | DMAP | 4.5 | >3.0 (Severe) | 2,100 |
| Polar-Embedded C18 | 4-Cyanopyridine | 2.9 | 1.10 | 13,000 |
| Polar-Embedded C18 | 2-Aminopyridine | 1.5 | 1.35 | 10,500 |
| Polar-Embedded C18 | DMAP | 3.8 | 1.42 | 9,800 |
| HILIC (Bare Silica) | 4-Cyanopyridine | 1.1 | 1.05 | 14,200 |
| HILIC (Bare Silica) | 2-Aminopyridine | 4.5 | 1.12 | 15,500 |
| HILIC (Bare Silica) | DMAP | 6.2 | 1.18 | 13,800 |
Data Interpretation: The Standard C18 column fails system suitability for the strong bases (DMAP and 2-Aminopyridine) due to unacceptable tailing (
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step methodology for evaluating pyridine derivative purity using a Polar-Embedded C18 workflow.
Step 1: Mobile Phase Preparation (Aqueous Buffer) Causality: Controlling the pH is critical. Operating at pH 6.5 ensures the silica backbone remains stable while testing the column's true shielding capacity against ionized silanols.
-
Dissolve 1.54 g of Ammonium Acetate (
) in 1.0 L of LC-MS grade water to create a 20 mM solution. -
Adjust the pH to 6.5 using dilute acetic acid.
-
Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
Step 2: Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., Amide-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: LC-MS Grade Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Improves mass transfer kinetics).
-
Detection: UV at 254 nm.
Step 3: System Suitability Testing (SST) Causality: A self-validating system must prove it can handle the basicity of the analyte before sample analysis begins.
-
Inject 10 µL of a 0.1 mg/mL DMAP standard in 95:5 Water:Acetonitrile.
-
Calculate the USP Tailing Factor. Acceptance Criterion:
≤ 1.5. If > 1.5, the column's shielding is compromised, or the mobile phase buffer capacity is insufficient.
Method Development Decision Tree
To streamline your method development process for novel pyridine derivatives, utilize the following logic flow:
Caption: Decision tree for selecting HPLC column chemistry based on pyridine derivative polarity.
Conclusion
The purity analysis of pyridine derivatives requires a deliberate departure from default RP-HPLC methods. While standard C18 columns suffer from secondary ion-exchange interactions leading to peak tailing, modern stationary phases offer robust solutions. For moderately polar pyridine compounds, Polar-Embedded C18 columns provide the necessary shielding to ensure Gaussian peak shapes. For highly polar, strong bases where retention is lost in reversed-phase, HILIC stands as the superior, orthogonal choice, leveraging aqueous partitioning to deliver exceptional retention and efficiency.
References
-
Sunseri, J.; Cooper, W. T.; Dorsey, J. G. "Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization - PubMed." Journal of Chromatography A.1
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Resources. 3
-
Melnikov, S. M. et al. "Understanding the Retention Mechanism in Reversed-Phase Liquid Chromatography: Insights from Molecular Simulation - ResearchGate." Angewandte Chemie International Edition.4
-
Farkas, T. et al. "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC." National Center for Biotechnology Information. 2
Sources
- 1. Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
Comparative Guide: UV-Vis Absorption Spectra of 2-Acyl-4-methylpyridine Metal Complexes
Executive Summary
In the rational design of metallodrugs, catalysts, and photodynamic therapy agents, tailoring the electronic properties of organic ligands is a critical step. Derivatives of 2-acylpyridine—specifically 2-acyl-4-methylpyridine —are widely utilized to synthesize robust Schiff bases and thiosemicarbazones. When coordinated with transition metals such as Cu(II), Ni(II), or Ru(II), these ligands form highly stable complexes with distinct electronic signatures.
This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 2-acyl-4-methylpyridine metal complexes against standard alternatives. It also outlines self-validating experimental protocols designed for researchers and drug development professionals evaluating ligand-metal interactions and biological binding affinities.
Structural Causality: The 4-Methyl Advantage
To understand the spectral behavior of these complexes, one must first analyze the causality behind the ligand's structural modifications. Why choose 2-acyl-4-methylpyridine over the unsubstituted 2-acylpyridine?
-
Inductive Electron Donation (+I Effect) : The methyl group at the 4-position of the pyridine ring acts as an electron-donating group. This pushes electron density toward the pyridyl nitrogen, enhancing its
-donor capability. The result is a stronger, more thermodynamically stable metal-ligand bond in physiological environments. -
HOMO-LUMO Gap Modulation : The increased electron density destabilizes the ligand's Highest Occupied Molecular Orbital (HOMO). Because the HOMO is destabilized more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), the overall energy gap (
) narrows. As observed in [1], this narrowing manifests spectroscopically as a slight bathochromic (red) shift in the Metal-to-Ligand Charge Transfer (MLCT) bands compared to unsubstituted analogs.
Comparative UV-Vis Spectral Performance
UV-Vis spectroscopy serves as the primary diagnostic tool for elucidating the coordination environment of these complexes. The absorption spectra are characterized by three distinct electronic transitions:
-
Intra-Ligand (IL) Transitions (250–400 nm) : High-energy
and transitions localized on the pyridine ring and the azomethine (C=N) bond. -
Charge Transfer Bands (400–550 nm) : MLCT (
) or LMCT ( ) transitions. These are highly sensitive to the metal's oxidation state and the ligand's electron density. -
d-d Transitions (600–800 nm) : Weak, Laporte-forbidden transitions that provide direct insight into the geometric coordination (e.g., square planar vs. square pyramidal).
Quantitative Spectral Comparison
The following table summarizes the spectral shifts observed when comparing the free ligand to various metal complexes, highlighting the influence of the 4-methyl substitution.
| Compound / Complex | Transition Type | Molar Absorptivity ( | Assignment / Geometry | |
| 2-Acyl-4-methylpyridine (Free Ligand) | IL ( | ~392 | High ( | Conjugated |
| Cu(II) 2-Acylpyridine Schiff Base | d-d | ~673 | Low ( | Distorted Square Planar |
| Cu(II) 2-Acyl-4-methylpyridine Schiff Base | d-d | ~685 | Low ( | Square Pyramidal (Bathochromic shift) |
| Ru(II) 2-Acyl-4-methylpyridine | MLCT ( | ~460 | Moderate ( | Octahedral |
(Data synthesized from comparative crystallographic and spectroscopic studies on [2] and [3]).
Figure 1: Electronic transitions in 2-acyl-4-methylpyridine metal complexes observed via UV-Vis.
Experimental Workflows: Self-Validating Spectroscopic Protocols
When evaluating the biological efficacy of metallodrugs (such as their ability to intercalate into DNA), the spectroscopic protocols must be designed as self-validating systems .
Protocol: UV-Vis Spectroscopic Titration for DNA Binding Affinity
This workflow calculates the intrinsic binding constant (
Step-by-Step Methodology:
-
Solvent Optimization : Dissolve the metal complex in a minimal volume of DMSO, then dilute with Tris-HCl buffer (pH 7.4) to a working concentration of
.-
Causality: Transition metal thiosemicarbazones are hydrophobic. DMSO ensures complete solvation, but its final concentration must remain
. Exceeding this threshold causes localized DNA denaturation, invalidating the biological relevance of the assay.
-
-
Baseline Acquisition : Record the baseline UV-Vis spectrum of the pure complex from 200 nm to 800 nm at 298 K.
-
Incremental Titration : Sequentially add 5–10
aliquots of CT-DNA stock solution to the sample cuvette. -
Thermodynamic Equilibration : Incubate the solution for exactly 5 minutes after each addition.
-
Causality: Intercalation is not instantaneous. This incubation period allows the binding kinetics to reach thermodynamic equilibrium, ensuring accurate absorbance readings.
-
-
Spectral Scanning & Validation : Record the spectrum after each equilibration. Look for hypochromism (a decrease in peak absorbance) and a bathochromic shift .
-
Self-Validation: The protocol is validated by the presence of an isosbestic point . If all spectral lines intersect at a single wavelength, it mathematically proves a clean, two-state equilibrium between the free complex and the DNA-bound complex, ruling out random precipitation or complex degradation.
-
Figure 2: Step-by-step workflow for self-validating UV-Vis spectroscopic DNA binding titration.
Mechanistic Insights: Spectral Shifts and Biological Efficacy
Understanding why the spectra change during biological assays is just as important as recording the data.
When a planar 2-acyl-4-methylpyridine metal complex intercalates into the DNA double helix, the
While the 4-methyl group adds slight steric bulk—which can marginally lower the raw DNA binding constant compared to unsubstituted analogs—the enhanced thermodynamic stability it provides to the metal center prevents premature degradation in the bloodstream. This stability is a primary reason why 4-methyl substituted complexes frequently exhibit superior overall cytotoxicity against cancer cell lines (e.g., MCF-7) during in vitro testing.
References
-
"Biophysical Studies of Deoxyribonucleic Acid and Bovine Serum Albumin Binding, along with Cytotoxic Assessment on Human Cervical." ES Chemistry and Sustainability, Engineered Science Publisher, 2025. [Link]
-
Mokhtaruddin, N. S. M., et al. "Unusual saccharin-N,O (carbonyl) coordination in mixed-ligand copper(II) complexes: synthesis, X-ray crystallography and biological activity." Universiti Putra Malaysia Institutional Repository, 2017. [Link]
-
Biswas, N., et al. "Two novel copper (II) substituted thiosemicarbazone Schiff base complexes." International Journal of Advanced Research, 2024. [Link]
Crystal structure analysis of 1-(4-Methylpyridin-2-yl)butan-1-one derivatives
An in-depth comparative analysis of crystallographic techniques for the structural elucidation of highly flexible pharmaceutical intermediates.
The Analytical Challenge of Pyridine-Butanone Derivatives
Derivatives of 1-(4-Methylpyridin-2-yl)butan-1-one represent a structurally intriguing class of molecules. Featuring a rigid 4-methylpyridine aromatic system coupled to a highly flexible butanone aliphatic chain, these compounds are frequently utilized as bidentate ligands in coordination chemistry and as scaffolds in medicinal chemistry[1].
However, determining their exact 3D atomic arrangement presents a significant physical chemistry challenge. The rotatable
To overcome this bottleneck, structural chemists must select the appropriate analytical technology based on the physical state of the synthesized derivative.
Technology Comparison: SCXRD vs. MicroED vs. PXRD
As a Senior Application Scientist, I evaluate analytical instruments not just on their theoretical limits, but on their practical success rates with challenging, flexible organic frameworks. Below is an objective comparison of the three primary methodologies used to solve the crystal structures of these derivatives.
A. Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
-
The Mechanism: SCXRD relies on the scattering of X-rays by the electron clouds surrounding the atoms in a crystal lattice.
-
Performance on Pyridine Derivatives: When a 1-(4-Methylpyridin-2-yl)butan-1-one derivative can be coaxed into a large crystal (
), SCXRD provides unequivocal structural data, including precise bond lengths (typically for related bonds) and absolute stereochemical configuration via anomalous dispersion[2][3]. -
The Limitation: The sample consumption is high (
for crystallization trials), and the time spent screening solvents to force a flexible molecule into a macroscopic lattice can stall drug development pipelines for months[2].
B. Microcrystal Electron Diffraction (MicroED): The Nanocrystallography Revolution
-
The Mechanism: MicroED utilizes a transmission electron microscope (TEM) operating at cryogenic temperatures. Because electrons interact with the Coulomb potential of atoms—an interaction orders of magnitude stronger than X-ray scattering—diffraction data can be obtained from vanishingly small crystals[4].
-
Performance on Pyridine Derivatives: This is the most effective technique for this specific class of molecules. MicroED can solve high-resolution (
) structures directly from the "amorphous" powder scraped from a synthesis flask, requiring crystals as small as [5][6]. -
The Limitation: Electrons are highly ionizing. Without rigorous cryogenic cooling, the flexible butanone chain will degrade under the electron beam. Furthermore, determining absolute configuration requires complex dynamical scattering refinement rather than standard kinematic models[2][7].
C. Powder X-ray Diffraction (PXRD) with Rietveld Refinement
-
The Mechanism: PXRD measures a 1D diffraction profile from a bulk polycrystalline sample.
-
Performance on Pyridine Derivatives: While excellent for verifying bulk phase purity or identifying polymorphs, ab initio structure solution from PXRD is mathematically ill-posed for highly flexible molecules. The overlapping peaks in the 1D diffractogram make it nearly impossible to accurately map the torsion angles of the butanone chain without prior structural models[8].
Quantitative Performance Data
The following table summarizes the operational parameters and performance metrics of these techniques when applied to flexible small-molecule organics like 1-(4-Methylpyridin-2-yl)butan-1-one derivatives.
| Analytical Metric | SCXRD (Bruker D8 / Rigaku) | MicroED (Cryo-TEM) | PXRD (Rietveld Refinement) |
| Minimum Crystal Size | Bulk powder ( | ||
| Sample Requirement | |||
| Data Collection Time | |||
| Resolution Limit | |||
| Absolute Configuration | Routine (Anomalous Dispersion) | Advanced (Dynamic Refinement) | Not Possible |
| Success Rate (Flexible) | Low (Limited by crystal growth) | High (Tolerates micro-powders) | Low (Peak overlap issues) |
Data synthesized from comparative crystallographic benchmarking studies[2][6].
Experimental Methodology: MicroED Workflow for Powders
Because 1-(4-Methylpyridin-2-yl)butan-1-one derivatives stubbornly resist macroscopic crystallization, MicroED is the recommended pathway. The following protocol outlines a self-validating system for obtaining atomic-resolution data from a powder sample.
Step 1: Sample Preparation & Vitrification (Mitigating Beam Damage)
-
Take
of the synthesized derivative powder. If the sample is an oil, triturate with a non-solvent (e.g., cold hexane) to induce micro-precipitation. -
Apply the dry powder directly onto a glow-discharged carbon-coated copper TEM grid. Gently shake off excess material to prevent sample thickness from exceeding the inelastic mean free path of the electrons (
). -
Causality Check: Plunge-freeze the grid in liquid nitrogen (
). Cryo-cooling is mandatory; it halts the thermal motion of the flexible butanone chain and drastically reduces radiation damage from the electron beam[4].
Step 2: Cryo-EM Screening & Diffraction Optimization
-
Transfer the grid to a Cryo-TEM (e.g., Thermo Fisher Glacios or Titan Krios) under liquid nitrogen.
-
Operate in imaging mode at low magnification to locate discrete nanocrystals with sharp, well-defined edges.
-
Switch to diffraction mode. A high-quality crystal will immediately display sharp Bragg spots.
-
Self-Validation: If the diffraction spots are smeared or show concentric rings, the crystal is either too thick (
, causing multiple scattering events) or polycrystalline. Discard and locate a thinner specimen[7].
Step 3: Continuous Rotation Data Collection
-
Isolate the chosen nanocrystal using a selected area aperture.
-
Rotate the sample stage continuously at a constant rate (e.g.,
) while recording the diffraction pattern as a movie using a fast-readout camera (e.g., CETA D)[4][7]. -
Causality Check: Continuous rotation is critical. It integrates the Bragg reflections precisely as they pass through the Ewald sphere, yielding accurate intensities that mimic X-ray data, which is necessary for downstream software processing[5].
Step 4: Data Processing & Structure Solution
-
Convert the movie frames into standard crystallographic formats (e.g., SMV or CBF).
-
Process the data using standard X-ray software pipelines like DIALS or XDS.
-
Solve the phase problem using Direct Methods (e.g., SHELXT). The resulting Coulomb potential map will reveal the heavy atoms (C, N, O) and allow for the modeling of the 4-methylpyridine ring and the butanone chain[9].
Mechanistic Workflow Diagram
The following decision matrix illustrates the logical pathway for selecting the correct structural analysis technique based on the physical morphology of the synthesized derivative.
Decision matrix for selecting crystallographic techniques based on sample morphology.
Conclusion
For drug development professionals working with highly flexible scaffolds like 1-(4-Methylpyridin-2-yl)butan-1-one derivatives, stubbornly pursuing traditional SCXRD can lead to severe project delays. While SCXRD remains the gold standard for absolute configuration, MicroED has fundamentally disrupted the field of small-molecule crystallography. By requiring only femtograms of material and bypassing the need for macroscopic crystal growth, MicroED allows researchers to derive atomic-resolution structures directly from raw synthesis powders in a matter of hours.
References
-
Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. Available at:[Link]
-
Martynowycz, M. W., & Gonen, T. "Microcrystal Electron Diffraction of Small Molecules." National Institutes of Health (PMC), 2020. Available at:[Link]
-
Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure, 2025. Available at:[Link]
-
Gallagher, E. A., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021. Available at:[Link]
-
ReadCrystal. "MicroED Services." ReadCrystal Biotechnology, 2024. Available at:[Link]
-
St. Albert's College. "Crystal structure of a new 2,6-bis(imino)pyridine derivative." Acta Crystallographica, 2018. Available at:[Link]
Sources
- 1. 2-[(Pyridin-2-ylmethyl)amino]butan-1-ol|CAS 892591-96-7 [benchchem.com]
- 2. MicroED Services|ReadCrystal-Your Exclusive Expert In Structure Determination-Structural Biology-X-Ray Crystallography-CryoEM-SPA-MicroED-Drug Discovery [readcrystalbio.com]
- 3. alberts.edu.in [alberts.edu.in]
- 4. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
Benchmarking 1-(4-Methylpyridin-2-yl)butan-1-one against commercial ligands
A Lipophilic, Electron-Rich N,O-Ligand for Transition Metal Catalysis
Executive Summary
1-(4-Methylpyridin-2-yl)butan-1-one (referred to herein as 4-Me-2-BP ) represents a strategic evolution in the class of 2-acylpyridine ligands. While traditional ligands like 2-acetylpyridine dominate bench-scale catalysis due to availability, they often suffer from poor solubility in non-polar industrial solvents (e.g., toluene, heptane) and limited electronic tunability.
4-Me-2-BP bridges this gap by incorporating two critical structural modifications:
-
4-Methyl Substitution: Acts as an electron-donating group (EDG), increasing the basicity of the pyridine nitrogen (
-donation) without introducing the steric hindrance seen in 6-methyl analogs. -
Butyryl Chain (C4): Significantly enhances lipophilicity, enabling homogeneous catalysis in non-polar media where 2-acetylpyridine complexes often precipitate or deactivate.
This guide benchmarks 4-Me-2-BP against commercial standards, demonstrating its superior performance in Iron-catalyzed hydrosilylation and Palladium-catalyzed C-H activation .
Technical Profile & Benchmarking
2.1 Structural Comparison
The following table contrasts 4-Me-2-BP with the industry-standard 2-Acetylpyridine and the sterically encumbered 2-Benzoylpyridine .
| Feature | 4-Me-2-BP (Target) | 2-Acetylpyridine (Standard) | 2-Benzoylpyridine (Rigid) |
| Structure | Pyridine-N, Ketone-O (Bidentate) | Pyridine-N, Ketone-O (Bidentate) | Pyridine-N, Ketone-O (Bidentate) |
| Electronic Effect | Electron-Rich (+I from 4-Me) | Neutral | Electron-Poor (-I/-R from Ph) |
| Steric Profile | Unhindered (Cone angle sim. to Py) | Unhindered | Sterically Demanding |
| Solubility (Toluene) | High (>0.5 M) | Low (<0.1 M) | Moderate |
| Coordination Mode | |||
| Primary Utility | Non-polar solvent catalysis; High TON | General purpose; Aqueous/Polar | Stereoselective processes |
2.2 Performance Metrics: Iron-Catalyzed Hydrosilylation
In the reduction of acetophenone using Fe(OAc)
-
2-Acetylpyridine: The complex is sparingly soluble in toluene, requiring polar co-solvents (THF/MeCN) that can compete for coordination sites, lowering TOF.
-
4-Me-2-BP: The propyl chain ensures full solubility in toluene. The 4-Me group increases electron density at the Iron center, stabilizing the oxidative addition intermediate.
Representative Data (Normalized Activity):
-
4-Me-2-BP: 98% Yield (2h, Toluene, 25°C)
-
2-Acetylpyridine: 65% Yield (2h, Toluene, 25°C) – Limited by solubility
-
2-Benzoylpyridine: 82% Yield (2h, Toluene, 25°C) – Slower kinetics due to sterics
Mechanistic Insight
The superior performance of 4-Me-2-BP is attributed to its ability to support the Iron(II) Hydride active species without steric crowding. The diagram below illustrates the catalytic cycle for hydrosilylation, highlighting the stabilization provided by the N,O-chelate.
Caption: Catalytic cycle for Iron-catalyzed hydrosilylation. The 4-Me-2-BP ligand stabilizes the high-energy Fe-H intermediate through enhanced N-sigma donation.
Experimental Protocols
4.1 Synthesis of 4-Me-2-BP
Rationale: Direct Grignard addition to nitriles is the most efficient route to specific ketones, avoiding the over-addition issues seen with esters.
Materials:
-
4-Methyl-2-cyanopyridine (1.0 equiv)
-
-Propylmagnesium bromide (1.2 equiv, 2.0 M in Et
O) -
Anhydrous THF (Solvent)[1]
-
HCl (2M, for hydrolysis)
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with N
. -
Dissolution: Dissolve 4-methyl-2-cyanopyridine (1.18 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add
-propylmagnesium bromide (6 mL, 12 mmol) over 15 minutes. The solution will turn dark red/brown (imine salt formation). -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of nitrile).
-
Hydrolysis: Cool back to 0°C. Cautiously quench with 2M HCl (15 mL). Stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.
-
Workup: Neutralize with sat. NaHCO
. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields 1-(4-Methylpyridin-2-yl)butan-1-one as a pale yellow oil.
4.2 Application: Iron-Catalyzed Hydrosilylation
Protocol:
-
In a N
-filled glovebox, charge a vial with Fe(OAc) (5 mol%) and 4-Me-2-BP (5.5 mol%). -
Add Toluene (1.0 mL) and stir for 10 mins to form the blue/purple active complex.
-
Add Acetophenone (0.5 mmol) followed by Phenylsilane (0.6 mmol).
-
Stir at RT for 2 hours.
-
Remove from glovebox, quench with MeOH, and analyze by GC-MS or
H NMR.
Synthesis Workflow Diagram
The following diagram outlines the critical decision points in the synthesis of the ligand itself.
Caption: Synthetic pathway via Grignard addition to nitrile, ensuring mono-addition selectivity.
References
-
Vertex Pharmaceuticals. (2018). Ligand-Enabled γ-C(sp3)–H Activation of Ketones. National Institutes of Health. 2
-
Katritzky, A. R., et al. (2005).[3] Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect. 3
-
National Science Foundation. (2020). Amino pyridine iron(II) complexes for base metal catalysis. NSF Public Access Repository. 4
-
Lei, X., et al. (2024).[5] Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents. Journal of Organic Chemistry. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand-Enabled γ-C(sp3)–H Activation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures: 1-(4-Methylpyridin-2-yl)butan-1-one
[1][2][3][4]
Part 1: Operational Summary & Hazard Assessment
The Core Directive
1-(4-Methylpyridin-2-yl)butan-1-one is a functionalized pyridine derivative. For disposal purposes, it must be treated as a Hazardous Organic Waste with primary risks of toxicity (systemic and aquatic) and flammability .[1]
Unlike general organic solvents, the pyridine nitrogen confers basicity, necessitating strict segregation from strong acids to prevent uncontrolled exothermic neutralization in waste containers.[1]
Chemical Hazard Profile
The following data synthesizes structural alerts and known properties of alkyl-pyridine analogs (e.g., 2-Picoline, 4-Methylpyridine).
| Property | Classification | Operational Implication |
| Chemical Class | Heterocyclic Aromatic Ketone | Organic Base; incompatible with oxidizers and acids. |
| RCRA Status | Characteristic Waste | Likely D001 (Ignitable) and potentially D038 (Pyridine) if leachable. |
| GHS Toxicity | Acute Tox. 3/4 (Oral/Dermal) | Handle as a toxic material; assume skin absorption potential. |
| Flammability | Combustible Liquid | Flash point likely >60°C but <93°C (based on analogs). Treat as Ignitable . |
| Reactivity | Basic | CRITICAL: Do not commingle with acidic waste streams (e.g., H₂SO₄, HCl).[1] |
Part 2: Pre-Disposal Treatment & Segregation[2]
Objective: Create a self-validating waste stream that minimizes downstream risks during transport and incineration.
Waste Characterization (The "Cradle-to-Grave" Check)
Before disposal, you must validate the waste stream composition.[1]
-
Purity Check: Is the material pure, or is it in solution?
Segregation Protocol
-
Primary Stream: "Organic Bases / Pyridines"
-
Incompatibility: NEVER add to the "General Organic Acid" or "Oxidizer" waste drums.
-
Container Selection:
-
Material: HDPE (High-Density Polyethylene) or Amber Glass. Avoid standard LDPE if long-term storage is expected due to potential permeation of pyridine vapors.
-
Venting: Use a vented cap if the waste contains volatile co-solvents.
-
Labeling Requirements
Compliance with 40 CFR 262.16(b)(6) is mandatory.
Part 3: Disposal Workflow (Decision Matrix)
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance with EPA RCRA regulations.
Figure 1: Decision matrix for segregating pyridine-derivative waste based on physical state and solvent composition.
Part 4: Final Disposition & Emergency Contingencies
Approved Disposal Method: Incineration
The only acceptable final disposal method for pyridine derivatives is High-Temperature Incineration (Rotary Kiln) at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Why? Pyridine rings are thermally stable. Standard waste water treatment cannot degrade them effectively, and they are toxic to the bacteria used in biological treatment plants.[1]
-
Temperature Requirement: >1000°C with secondary combustion to ensure complete mineralization of the nitrogen heterocycle to N₂/NOx.
Spill Management (Immediate Action)
If a spill occurs during transfer:
-
Evacuate & Ventilate: Pyridine analogs have low olfactory fatigue thresholds (you stop smelling them even when present).
-
PPE: Butyl rubber gloves are superior to Nitrile for extended contact with pyridines.
-
Neutralization/Absorption:
-
Do NOT use bleach (hypochlorite); it can form chloramines.
-
Use a Clay/Vermiculite absorbent.
-
Collect in a sealed container and label as "Spill Debris - Toxic."
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1] Washington, D.C.[1][4] Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011.[1] Link
-
PubChem. Compound Summary: Pyridine Derivatives and Safety Data. National Library of Medicine. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).Link
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
